6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole
Description
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Properties
IUPAC Name |
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-4,6,9,14H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXQUDUYFRKOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696232 | |
| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-45-0 | |
| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Key Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole nucleus and the dihydropyran moiety are prevalent structural motifs in a vast array of biologically active molecules. Their combination in the target molecule presents a compelling scaffold for the exploration of new therapeutic agents. This document details the most efficient and scientifically robust synthetic strategy, focusing on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, provide detailed, field-proven protocols for the synthesis of key starting materials, and present a comprehensive, step-by-step procedure for the final coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of the Indole and Dihydropyran Moieties
The indole ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can effectively interact with biological targets.
Similarly, the 3,6-dihydro-2H-pyran moiety is a key structural element in many natural products and has been identified as a valuable pharmacophore in its own right. Its conformational flexibility and potential for stereochemical diversity allow for the fine-tuning of molecular shape and properties, which is crucial for optimizing drug-receptor interactions. The incorporation of this moiety can enhance solubility, metabolic stability, and cell permeability of drug candidates.
The fusion of these two important pharmacophores in this compound creates a molecule with significant potential for the development of novel therapeutics. This guide will focus on the most prevalent and efficient method for its synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound, points to the Suzuki-Miyaura cross-coupling as the most logical and efficient disconnection. This strategy involves the formation of the C-C bond between the C6 position of the indole ring and the C4 position of the dihydropyran ring.
Caption: One-pot synthesis of the dihydropyran boronic ester.
Experimental Protocol: One-Pot Synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [2]
-
Hydrazone Formation: To a solution of tetrahydropyran-4-one in a suitable solvent, add hydrazine hydrate and stir at room temperature.
-
Bromination and Elimination: To the resulting hydrazone, add copper(II) bromide, triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form 4-bromo-3,6-dihydro-2H-pyran.
-
Borylation: Without isolation of the vinyl bromide, add bis(pinacolato)diboron, a palladium catalyst such as PdCl₂(dppf), and potassium acetate. Heat the reaction mixture to afford the desired boronic acid pinacol ester.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.
| Reagent/Parameter | Molar Ratio/Condition |
| Tetrahydropyran-4-one | 1.0 eq |
| Hydrazine hydrate | 1.0-1.2 eq |
| Copper(II) bromide | 1.1-1.3 eq |
| Triethylamine | 2.0-2.5 eq |
| DBU | 1.0-1.2 eq |
| Bis(pinacolato)diboron | 1.0-1.1 eq |
| PdCl₂(dppf) | 0.01-0.03 eq |
| Potassium acetate | 3.0 eq |
| Solvent | Dioxane |
| Temperature | 80 °C |
| Reaction Time | 3-5 hours |
Table 1: Typical reaction conditions for the one-pot synthesis of the dihydropyran boronic ester.
The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Protocol
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1H-indole to form a Pd(II) complex.
-
Transmetalation: The organoborane, activated by a base, transfers the dihydropyran group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Proposed Experimental Protocol for the Synthesis of this compound
While a specific literature procedure for this exact transformation was not found during the literature survey, the following protocol is proposed based on well-established procedures for Suzuki-Miyaura couplings of bromoindoles with vinylboronic acid derivatives. [3][4] Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Materials and Reagents:
-
6-Bromo-1H-indole
-
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.0 equiv.), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 equiv.).
-
Solvent Addition and Degassing: Add the solvent mixture (e.g., a 4:1 to 10:1 mixture of organic solvent to water). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
| Component | Recommended Options |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Temperature | 80-100 °C |
| Reaction Time | 4-24 hours (monitor by TLC or LC-MS) |
Table 2: Recommended conditions for the Suzuki-Miyaura coupling.
Conclusion
This technical guide has outlined a robust and efficient synthetic strategy for the preparation of this compound, a molecule of considerable interest in contemporary drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for this transformation, offering high yields, mild conditions, and broad functional group compatibility. By providing detailed protocols for the synthesis of the necessary starting materials and a comprehensive, though proposed, procedure for the final coupling step, this guide equips researchers with the necessary tools to access this valuable molecular scaffold. The modularity of the described synthesis allows for the generation of diverse analogs, paving the way for extensive structure-activity relationship studies and the potential discovery of novel therapeutic agents.
References
-
National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[3][5]Fused Indole Heterocycles. [Link]
-
HETEROCYCLES, Vol. 91, No. 8, 2015. Development of an efficient process for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. [Link]
-
J&K Scientific. (2019). 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
- Google Patents. (n.d.).
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
RSC Publishing. (2014). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
National Institutes of Health. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. [Link]
-
ACS Publications. (2008). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. [Link]
-
Chem-Impex. (n.d.). 6-Bromoindole. [Link]
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Semantic Scholar. (1995). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. [Link]
-
National Institutes of Health. (n.d.). Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. [Link]
-
ResearchGate. (2020). Synthesis of 1,4-dihydropyrazolo[4,3-b]indoles via intramolecular C(sp2)-N bond formation involving nitrene insertion, DFT study and their anticancer assessment. [Link]
-
ResearchGate. (2018). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]
-
ResearchGate. (2017). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of 1,2,9,9a-Tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). [Link]
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National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
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European Patent Office. (n.d.). IMPROVED PROCESS FOR PREPARING INDOLE. [Link]
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Auburn University. (2023). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product synthesis. [Link]
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ResearchGate. (2013). ChemInform Abstract: Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives Through Successive Sonogashira Coupling/Pd-Mediated 5-endo-dig Cyclization. [Link]
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An In-depth Technical Guide to the Characterization of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Foreword: Bridging Heterocyclic Scaffolds in Modern Drug Discovery
The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a powerful strategy in contemporary drug discovery. The indole nucleus, a privileged scaffold, is a cornerstone of numerous natural products and pharmaceuticals, prized for its ability to engage with a multitude of biological targets.[1][2][3] Similarly, the dihydropyran motif is a versatile building block found in various bioactive natural products, offering unique stereochemical and electronic properties.[4][5] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential utility of a novel hybrid molecule, 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a robust framework for understanding and utilizing this compound, moving beyond a mere recitation of data to an in-depth exploration of the scientific rationale underpinning its characterization.
Strategic Synthesis: A Convergent Approach via Suzuki-Miyaura Coupling
The synthesis of this compound is most effectively achieved through a convergent strategy, leveraging the power of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of the necessary building blocks.[6][7]
Rationale for the Synthetic Route
The chosen synthetic pathway involves the coupling of a protected 6-bromo-1H-indole with a suitable boronic acid or ester derivative of 3,6-dihydro-2H-pyran. This approach is predicated on the following considerations:
-
Minimization of Side Reactions: The indole nitrogen is nucleophilic and can interfere with various reactions. Protection of the indole nitrogen, typically with a Boc or tosyl group, is crucial to prevent N-arylation and other side reactions during the Suzuki coupling.[8]
-
Stability of Coupling Partners: Both 6-bromo-1H-indole and dihydropyran-derived boronic esters are generally stable and can be prepared and handled with relative ease.
-
Regioselectivity: The use of a pre-functionalized 6-bromoindole ensures that the dihydropyran moiety is introduced at the desired C6 position of the indole ring, a position that can be challenging to functionalize directly.[9]
Experimental Protocol: Synthesis of this compound
Step 1: Protection of 6-bromo-1H-indole
-
To a solution of 6-bromo-1H-indole in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) or triethylamine (Et₃N).
-
Slowly add the protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)₂O for Boc protection, at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC analysis.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield N-protected 6-bromo-1H-indole.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the N-protected 6-bromo-1H-indole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran, a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the N-protected this compound.
Step 3: Deprotection
-
Dissolve the N-protected product in a suitable solvent. For a Boc group, dichloromethane (DCM) or dioxane is appropriate.
-
Add a deprotecting agent. For Boc deprotection, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane is commonly used.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Physicochemical and Analytical Characterization
A thorough physicochemical and analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound.
Physical Properties
| Property | Expected Value/Observation | Rationale |
| Appearance | White to off-white solid | Typical for many indole derivatives. |
| Melting Point | To be determined experimentally | A sharp melting point is indicative of high purity. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, acetone); sparingly soluble in water. | The presence of the indole and dihydropyran rings imparts significant nonpolar character. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the final compound and for monitoring reaction progress.
Protocol: Reverse-Phase HPLC Method
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to capture the absorbance maxima of the indole chromophore.
-
Expected Retention Time: To be determined experimentally. The retention time will be influenced by the hydrophobicity of the molecule.
This method allows for the separation of the target compound from starting materials, by-products, and impurities, providing a quantitative measure of purity.[10]
Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis provides definitive evidence for the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The expected chemical shifts are based on the analysis of similar structures.[11][12]
Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | br s | 1H | N-H (Indole) | The indole N-H proton is typically a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |
| ~7.5 | d | 1H | H-4 (Indole) | The H-4 proton of a 6-substituted indole is a doublet coupled to H-5. |
| ~7.3 | s | 1H | H-7 (Indole) | The H-7 proton appears as a singlet or a narrow doublet. |
| ~7.2 | t | 1H | H-2 (Indole) | The H-2 proton of the indole ring. |
| ~6.9 | dd | 1H | H-5 (Indole) | The H-5 proton is a doublet of doublets, coupled to H-4 and H-7. |
| ~6.4 | t | 1H | H-3 (Indole) | The H-3 proton of the indole ring. |
| ~6.1 | m | 1H | Vinylic H (Dihydropyran) | The vinylic proton of the dihydropyran ring. |
| ~4.2 | m | 2H | -OCH₂- (Dihydropyran) | The methylene protons adjacent to the oxygen atom in the dihydropyran ring. |
| ~3.8 | t | 2H | -C=C-CH₂- (Dihydropyran) | The allylic methylene protons in the dihydropyran ring. |
| ~2.5 | m | 2H | -CH₂- (Dihydropyran) | The other methylene protons in the dihydropyran ring. |
Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | C-7a (Indole) |
| ~135 | C-6 (Indole) |
| ~128 | C-3a (Indole) |
| ~125 | Vinylic C (Dihydropyran) |
| ~122 | C-2 (Indole) |
| ~120 | C-4 (Indole) |
| ~118 | Vinylic C (Dihydropyran) |
| ~111 | C-7 (Indole) |
| ~102 | C-3 (Indole) |
| ~100 | C-5 (Indole) |
| ~66 | -OCH₂- (Dihydropyran) |
| ~64 | -C=C-CH₂- (Dihydropyran) |
| ~29 | -CH₂- (Dihydropyran) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Expected Molecular Ion: For C₁₃H₁₃NO, the exact mass is 199.0997. In positive ion mode, the [M+H]⁺ ion would be observed at m/z 200.1075. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic and vinylic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H |
| ~1620 | C=C stretch | Dihydropyran C=C |
| ~1450 | C=C stretch | Indole ring |
| ~1100 | C-O stretch | Ether C-O |
Chemical Reactivity and Potential for Derivatization
The hybrid nature of this compound offers multiple avenues for further chemical modification to explore structure-activity relationships (SAR).
-
Indole Nitrogen: The N-H of the indole can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the molecule's pharmacokinetic properties.
-
Indole C3 Position: The C3 position of the indole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.[14]
-
Dihydropyran Double Bond: The double bond in the dihydropyran ring is a versatile functional handle for reactions such as hydrogenation to the corresponding tetrahydropyran, epoxidation, or dihydroxylation, leading to a range of derivatives with altered polarity and stereochemistry.[15]
Potential Biological and Pharmacological Significance
The indole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][16] The incorporation of the dihydropyran moiety may confer novel pharmacological properties or enhance existing activities. Tetrahydropyrano[4,3-b]indoles, which share a similar structural framework, have been investigated for their antimicrobial activity.[17]
Given the prevalence of the indole nucleus in bioactive compounds, this compound represents a promising starting point for the development of new therapeutic agents. Further studies are warranted to explore its potential in various disease areas.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By employing a robust synthetic strategy and a suite of analytical and spectroscopic techniques, the identity, purity, and structure of this novel heterocyclic compound can be unequivocally established. The insights into its chemical reactivity and potential biological significance lay the groundwork for its further exploration in the field of medicinal chemistry and drug discovery.
References
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- PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- (n.d.). 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles.
- Wikipedia. (n.d.). 3,4-Dihydropyran.
- PubMed. (2009). The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity.
- MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.
- Wiley-VCH. (n.d.). Supporting Information.
- ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
- (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I).
- AIP Publishing. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings.
- (2022). Recent advancements on biological activity of indole and their derivatives: A review.
- (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.
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- (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles.
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- RSC Publishing. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition.
- (n.d.). NMR STUDIES OF INDOLE Pedro Joseph-Nathan, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In*.
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An In-depth Technical Guide to 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole . This molecule, a unique conjugate of an indole nucleus and a dihydropyran ring, stands as a promising scaffold in medicinal chemistry and materials science. This document synthesizes available data with established chemical principles to offer a holistic technical perspective for research and development.
Core Molecular Attributes
This compound (CAS No. 885273-45-0) is a bifunctional heterocyclic compound featuring an electron-rich indole system linked at the 6-position to a dihydropyran moiety. This combination of a key pharmacophore (indole) and a versatile synthetic building block (dihydropyran) suggests a rich chemical landscape for exploration.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized from available supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 885273-45-0 | [1], [2] |
| Molecular Formula | C₁₃H₁₃NO | [3], [1] |
| Molecular Weight | 199.25 g/mol | [3], [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural components |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be characterized by signals from the indole ring protons, including the distinct N-H singlet. The dihydropyran ring would show signals for the olefinic proton, as well as the allylic and methylene protons adjacent to the oxygen atom.
-
¹³C NMR: The carbon spectrum would display resonances for the eight carbons of the indole ring and the five carbons of the dihydropyran ring, including the olefinic carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 199.25. Fragmentation patterns would likely involve cleavage of the bond between the two ring systems.
-
Infrared (IR) Spectroscopy: Key absorption bands would include the N-H stretch of the indole ring (around 3400-3300 cm⁻¹), C-H stretches for aromatic and aliphatic protons, and a C=C stretch for the double bond in the dihydropyran ring.
Synthesis and Methodology
The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a highly plausible and efficient synthetic route can be designed based on modern cross-coupling methodologies, particularly the Suzuki-Miyaura coupling reaction. This approach offers high functional group tolerance and is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The proposed synthesis involves the palladium-catalyzed cross-coupling of a 6-haloindole derivative (e.g., 6-bromo-1H-indole) with a dihydropyran boronic acid or its pinacol ester.
Caption: Proposed Suzuki-Miyaura coupling workflow.
Experimental Protocol (Self-Validating System)
This protocol is based on established procedures for Suzuki-Miyaura reactions and is designed to be self-validating through systematic optimization.
Materials:
-
6-Bromo-1H-indole
-
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester[4]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-1H-indole (1.0 eq), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) to the flask. Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The use of a degassed solvent minimizes the presence of dissolved oxygen.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species in the presence of oxygen, which would halt the catalytic cycle.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron compound, facilitating the transfer of the dihydropyran group to the palladium center.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic reactants and the inorganic base, creating a homogeneous reaction mixture that enhances reaction rates.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by the electronic properties of its two constituent rings.
Indole Ring Reactivity
The indole nucleus is an electron-rich aromatic system. Electrophilic aromatic substitution is the most characteristic reaction of indoles, with a strong preference for substitution at the C3 position.[5]
Caption: Electrophilic substitution at the C3 position of indole.
Common electrophilic substitution reactions include:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at C3.
-
Mannich Reaction: Aminomethylation at the C3 position.
-
Friedel-Crafts Acylation: Acylation at C3.
Dihydropyran Ring Reactivity
The 3,6-dihydro-2H-pyran ring contains an enol ether moiety, which is susceptible to a range of reactions.
-
Hydrolysis: Acid-catalyzed hydrolysis can cleave the enol ether to yield a corresponding ketone.
-
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.
-
Diels-Alder Reaction: The dihydropyran can potentially act as a dienophile in cycloaddition reactions.
Potential Applications and Biological Significance
While no specific biological activities have been reported for this compound, the indole and pyran scaffolds are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.
Insights from Structurally Related Compounds
-
Anticancer Activity: Pyran-based analogues have been investigated as anticancer agents.[2][6] The pyran ring is considered a privileged structure in drug discovery due to its wide spectrum of biological activities.[2][6]
-
Enzyme Inhibition: The dihydropyran motif has been successfully used as a morpholine replacement in the development of potent and selective mTOR inhibitors.[3]
-
Neuroprotective and Other Activities: Pyran derivatives have also shown potential in treating Alzheimer's disease and possess anti-inflammatory and antimicrobial properties.[7] Indole derivatives are known to exhibit a vast array of pharmacological properties, including anticancer and antimicrobial activities.[8]
The combination of these two pharmacologically relevant moieties in a single molecule makes this compound a compelling target for biological screening and further derivatization in drug discovery programs.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and synthetic organic chemistry. While detailed experimental data on this specific molecule is limited, its synthesis can be plausibly achieved through established cross-coupling methods like the Suzuki-Miyaura reaction. Its reactivity is predicted to be a combination of the characteristic reactions of the indole and dihydropyran rings. The prevalence of these structural motifs in biologically active molecules suggests that this compound is a promising scaffold for the development of new chemical entities with therapeutic potential. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.
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Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643. [Link]
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Grover, P., Bhardwaj, M., Mehta, L., Kapoor, G., & Chawla, P. A. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(19). [Link]
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Jarah, M. F., Al-Qtaitat, A. I., & Al-Zoubi, R. M. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(1), 199. [Link]
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Grover, P., Bhardwaj, M., Mehta, L., Kapoor, G., & Chawla, P. A. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(19). [Link]
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Wikipedia. (2024). Indole. [Link]
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Bagley, M. C., Lubinu, M. C., & Mason, C. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][2]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2566–2573. [Link]
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Bagley, M. C., Lubinu, M. C., & Mason, C. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][2]-Fused Indole Heterocycles. ACS Publications. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved January 20, 2026, from [Link]
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An, G., Kim, H., & Kim, J. (2021). Enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons by carbene organocatalytic [3 + 3] cycloaddition of α-bromocinnamaldehyde. Molecules, 26(11), 3183. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved January 20, 2026, from [Link]
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Benaicha, M., Ben-yahia, R., Hammal, M., Bouyahyaoui, A., & El-Faham, A. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(3), 187-195. [Link]
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Chen, J., Feng, Y., & Zhang, M. (2015). Development of an efficient process for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. Heterocycles, 91(8), 1653-1658. [Link]
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Sanchez-Larios, E., et al. (2022). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Molecules, 27(8), 2419. [Link]
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Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron, 57(14), 2787-2789. [Link]
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Mohammadi-Khanaposhtani, M., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure, 1265, 133428. [Link]
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ResearchGate. (n.d.). Representative examples of bioactive indolyl-pyran natural prodcuts. Retrieved January 20, 2026, from [Link]
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Le, T. B., et al. (2015). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 5(101), 83333-83336. [Link]
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Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
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Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 33(6), 808-811. [Link]
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Yahyazadeh, M., Selmar, D., & Jerz, G. (2022). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 27(9), 2969. [Link]
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ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved January 20, 2026, from [Link]
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An, G., Kim, H., & Kim, J. (2021). Enantioselective synthesis of 6-(Indole-2-yl)-3,4-dihydropyran-2-one skeletons by N-Heterocyclic carbene-catalyzed asymmetric [3 + 3] cycloaddition of α-bromocinnamaldehyde. Chemical Synthesis, 1(1), 1-10. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Retrieved January 20, 2026, from [Link]
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Sciforum. (n.d.). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved January 20, 2026, from [Link]
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Li, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. [Link]
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Wang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]
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Spectroscopic Characterization of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Technical Guide
Introduction
6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the indole and dihydropyran scaffolds in biologically active molecules. The indole nucleus is a key structural motif in numerous pharmaceuticals, while the dihydropyran ring offers a versatile linker and can influence physicochemical properties. Accurate structural elucidation and purity assessment are paramount for any downstream applications, making a thorough spectroscopic characterization essential.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the experimental protocols for acquiring and interpreting the necessary spectra. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural features.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous assignment of spectroscopic signals. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The expected ¹H NMR spectrum of this compound will show distinct signals for the indole and dihydropyran moieties.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 | 8.1 - 8.3 | br s | - | NH proton, broad due to quadrupole broadening and exchange. |
| H7 | 7.5 - 7.7 | d | ~8.0 | Ortho coupling to H5. |
| H5 | 7.3 - 7.5 | d | ~8.0 | Ortho coupling to H7. |
| H4 | 7.0 - 7.2 | s | - | Singlet due to lack of adjacent protons. |
| H2 | 7.2 - 7.4 | t | ~2.5 | Coupling to H3. |
| H3 | 6.4 - 6.6 | t | ~2.5 | Coupling to H2. |
| H5' | 5.8 - 6.0 | m | - | Vinylic proton. |
| H2' | 4.2 - 4.4 | t | ~5.0 | Allylic protons. |
| H6' | 3.8 - 4.0 | t | ~5.0 | Allylic protons. |
| H3' | 2.5 - 2.7 | m | - | Allylic protons. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as DMSO-d₆ can help in observing the exchangeable NH proton more clearly.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The spectrum will be characterized by signals from the eight carbons of the indole ring and the five carbons of the dihydropyran ring.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C7a | 135 - 137 | Quaternary carbon. |
| C3a | 128 - 130 | Quaternary carbon. |
| C6 | 130 - 132 | Quaternary carbon attached to the pyran ring. |
| C4' | 125 - 127 | Quaternary vinylic carbon. |
| C5' | 120 - 122 | Vinylic carbon. |
| C2 | 123 - 125 | |
| C4 | 120 - 122 | |
| C5 | 110 - 112 | |
| C7 | 110 - 112 | |
| C3 | 102 - 104 | |
| C2' | 65 - 67 | |
| C6' | 68 - 70 | |
| C3' | 28 - 30 |
Note: The chemical shifts for indole carbons are well-established and serve as a basis for these predictions.[1][2]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺): The expected exact mass for C₁₃H₁₃NO is 199.0997 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.
-
Major Fragmentation Pathways:
-
Loss of the dihydropyran moiety.
-
Retro-Diels-Alder reaction in the dihydropyran ring.
-
Fragmentation of the indole ring.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Mass Range: Scan from m/z 50 to 500.
-
Collision Energy (for MS/MS): Vary the collision energy to induce fragmentation and obtain structural information.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (indole) | 3300 - 3500 | Medium, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1600 - 1650 | Medium |
| C=C stretch (vinylic) | 1650 - 1680 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
| C-O-C stretch (ether) | 1050 - 1150 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent can be analyzed in a liquid cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Correlate the observed absorption bands with the expected functional groups in the molecule.
Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A typical workflow for the spectroscopic analysis of a novel compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with robust experimental protocols for data acquisition. By following these guidelines, researchers can confidently characterize this molecule, ensuring its structural integrity and purity for subsequent studies. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and self-validating system for the unambiguous identification of this compound.
References
- Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.).
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- Supporting information Indoles - The Royal Society of Chemistry. (n.d.).
- Indole(120-72-9) 13C NMR spectrum - ChemicalBook. (n.d.).
- Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. (n.d.).
- Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes - Green Chemistry (RSC Publishing). (n.d.).
- NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. (n.d.).
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-
2H-Pyran, 3,4-dihydro- - NIST WebBook. (n.d.). Retrieved from [Link]
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6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole as a Novel Kinase Inhibitor
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel small molecule, this compound. Based on established structure-activity relationships of related compounds, we postulate that this molecule functions as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a pivotal serine/threonine kinase. This document provides a comprehensive overview of the mTOR signaling pathway, the scientific rationale for this hypothesis, and detailed, field-proven experimental protocols to rigorously test this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.
Introduction: The Therapeutic Potential of Targeting mTOR
The mammalian target of rapamycin (mTOR) is a central regulator of cellular growth, proliferation, and metabolism.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy.[2] Dysregulation of the mTOR signaling pathway is a hallmark of numerous pathologies, including various cancers, neurodegenerative diseases like Alzheimer's, and metabolic disorders.[3][4] Consequently, mTOR has emerged as a high-value target for therapeutic intervention.
The compound this compound incorporates two key structural motifs, an indole nucleus and a 3,6-dihydro-2H-pyran (DHP) ring, that are prevalent in known kinase inhibitors.[4][5][6] This structural composition provides a strong rationale for investigating its potential as a novel mTOR inhibitor.
Hypothesized Mechanism of Action: An ATP-Competitive mTOR Inhibitor
We hypothesize that this compound acts as a direct, ATP-competitive inhibitor of mTOR kinase. This proposed mechanism is predicated on the following key points:
-
Structural Analogy: The 3,6-dihydro-2H-pyran (DHP) moiety has been successfully employed as a bioisosteric replacement for the morpholine group found in many potent and selective mTOR inhibitors.[5][7] This substitution has been shown to maintain or even improve binding affinity to the ATP-binding pocket of mTOR.[5]
-
Privileged Scaffolds: Both indole and pyran scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in compounds that target the ATP-binding site of various kinases.[4][8]
-
ATP-Competitive Inhibition: By occupying the ATP-binding site, the compound would prevent the binding of endogenous ATP, thereby blocking the kinase activity of both mTORC1 and mTORC2 complexes. This would, in turn, inhibit the phosphorylation of downstream effector proteins.[2]
The anticipated downstream effects of this inhibition include the reduced phosphorylation of key mTORC1 substrates, p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a halt in protein synthesis and cell cycle progression.[6]
Signaling Pathway Diagram
Caption: Hypothesized mTOR signaling pathway inhibition.
Experimental Validation Protocols
To validate the proposed mechanism of action, a multi-faceted approach encompassing both biochemical and cell-based assays is essential.
Biochemical Assay: Direct mTOR Binding Affinity
The primary objective is to determine if this compound directly binds to the mTOR kinase domain and to quantify its binding affinity. The LanthaScreen™ Eu Kinase Binding Assay is a robust and sensitive method for this purpose.[9][10][11]
Protocol: LanthaScreen™ Eu Kinase Binding Assay [12]
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A.[10]
-
Reconstitute recombinant human mTOR kinase, a suitable Alexa Fluor™-labeled kinase tracer, and a Europium-labeled anti-tag antibody according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in the assay buffer.
-
-
Assay Procedure (15 µL final volume):
-
Add 5 µL of the 3X test compound intermediate dilution to the wells of a 384-well plate.
-
Add 5 µL of a 3X kinase/3X antibody mixture.
-
Add 5 µL of the 3X tracer.
-
Mix the plate gently, cover, and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Experimental Workflow: LanthaScreen™ Assay
Caption: Workflow for the LanthaScreen™ kinase binding assay.
Cell-Based Assay: Inhibition of Downstream mTOR Signaling
To confirm that the compound inhibits mTOR activity within a cellular context, we will assess the phosphorylation status of its key downstream targets, p70S6K and 4E-BP1, using Western blotting.[13][14]
Protocol: Western Blotting for p-p70S6K and p-4E-BP1 [15]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with a known active PI3K/Akt/mTOR pathway (e.g., HEK293, PC-3, or MDA-MB-231) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (a known mTOR inhibitor like rapamycin).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46) overnight at 4°C.[15][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total p70S6K, total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
A dose-dependent decrease in the phosphorylation of p70S6K and 4E-BP1 upon treatment with the compound would confirm its intracellular mTOR inhibitory activity.
-
Data Presentation and Interpretation
The results from the experimental validation should be presented clearly and concisely.
Table 1: Quantitative Analysis of Inhibitory Potency
| Assay Type | Target | Metric | Value |
| Biochemical | mTOR Kinase | IC50 | e.g., 50 nM |
| Cell-Based | p-p70S6K (Thr389) | IC50 | e.g., 150 nM |
| Cell-Based | p-4E-BP1 (Thr37/46) | IC50 | e.g., 200 nM |
A potent inhibitor would be expected to have low nanomolar IC50 values in the biochemical assay, with corresponding dose-dependent inhibition observed in the cell-based assays.
Conclusion
The structural features of this compound strongly suggest its potential as a novel ATP-competitive inhibitor of mTOR. The experimental protocols detailed in this guide provide a rigorous framework for validating this hypothesis. Confirmation of this mechanism of action would establish this compound as a promising lead for the development of new therapeutics targeting mTOR-driven diseases.
References
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Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643. [Link]
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Pilo, F., C-Fernández, A., Leal, B., Mas-Bargues, C., Rocha, M., & Apostolova, N. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry, 12(1), 115-120. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Qubaisi, M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]
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Mercer, P. F., Woodcock, H. V., Eley, J. D., Platé, M., Sulikowski, M., Durrenberger, P. F., ... & Maher, T. M. (2016). The mTORC1/4E-BP1 axis represents a critical signalling node during fibrogenesis. Nature Communications, 7(1), 1-15. [Link]
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Unveiling the Therapeutic Potential of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Selective DDR1 Kinase Inhibitor
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword
The intersection of privileged chemical scaffolds and well-validated biological targets is the crucible of modern drug discovery. The indole nucleus, a recurring motif in pharmacologically active agents, offers a versatile platform for therapeutic design. When coupled with a 3,6-dihydro-2H-pyran moiety—a proven bioisostere for hinge-binding groups like morpholine—it creates a chemical entity poised for high-affinity interactions with kinase active sites. This guide focuses on 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole as a representative molecule designed to target Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase critically implicated in the pathogenesis of fibrosis and cancer. We will dissect the molecular rationale, detail robust methodologies for biological characterization, and explore the profound therapeutic implications of selectively inhibiting this target.
Part 1: The Target - Discoidin Domain Receptor 1 (DDR1)
A Unique Receptor Tyrosine Kinase
Discoidin Domain Receptor 1 (DDR1) is a non-integrin receptor for various types of collagen. Its activation is unique among receptor tyrosine kinases (RTKs), characterized by a slow but sustained autophosphorylation upon binding to its ligand.[1][2] This prolonged signaling duration distinguishes it from the more transient activation of other RTKs and suggests a role in long-term cellular processes like matrix remodeling and differentiation. Structurally, DDR1 consists of an N-terminal extracellular discoidin (DS) domain that recognizes collagen, a transmembrane helix, and an intracellular juxtamembrane region followed by a C-terminal kinase domain.
Pathophysiological Roles and Downstream Signaling
While expressed at low levels in healthy adult tissues, DDR1 expression is significantly upregulated in various pathological conditions, particularly fibrosis and cancer.[2][3][4] Its activation by the collagen-rich microenvironment in diseased tissues triggers a cascade of downstream signaling events that drive disease progression.
-
In Fibrosis: DDR1 is a key mediator of fibrotic diseases affecting the kidney, lung, liver, and cardiovascular system.[3][5][6] Upon activation, it promotes the secretion of pro-fibrotic cytokines like TGF-β, stimulates collagen transcription, and contributes to the accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction.[5][6][7]
-
In Oncology: In cancer, DDR1 acts as a critical link between tumor cells and the surrounding stroma.[1][2] It has been shown to promote tumor cell proliferation, migration, invasion, and resistance to chemotherapy.[8][9][10] DDR1 signaling can activate multiple oncogenic pathways, including STAT3, NF-κB, and Notch1, which collectively enhance tumor survival and metastasis.[1][5] Furthermore, DDR1 can remodel the tumor microenvironment by aligning collagen fibers, which may create a physical barrier that prevents the infiltration of cytotoxic T cells, thereby promoting immune evasion.[11]
Caption: Key DDR1 downstream signaling pathways in fibrosis and cancer.
Part 2: A Profile of this compound as a DDR1 Inhibitor
Molecular Design Rationale
The design of this compound is predicated on established principles of kinase inhibitor development.
-
The Indole Core: Provides a rigid, planar scaffold that can be functionalized to occupy specific pockets within the kinase active site.
-
The Dihydropyran (DHP) Moiety: This group is a critical design element. Research has established the DHP group as an effective bioisosteric replacement for the morpholine group, a common motif that forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[12] This interaction is crucial for anchoring the inhibitor and is a hallmark of many successful kinase drugs. The DHP ring's oxygen atom is positioned to act as a hydrogen bond acceptor, mimicking the key interaction of the morpholine oxygen.
Mechanism of Inhibition and Expected Potency
This compound is designed as an ATP-competitive inhibitor. It occupies the ATP-binding site of the DDR1 kinase domain, preventing the phosphorylation of the receptor and subsequent downstream signaling. Many highly selective and potent DDR1 inhibitors achieve their selectivity by binding to the inactive "DFG-out" conformation of the kinase, a mode of action known as Type II inhibition.[13][14][15] It is hypothesized that this compound would adopt a similar binding mode.
While specific data for this exact molecule is proprietary, we can project its potential efficacy based on publicly available data for analogous DDR1 inhibitors.
Table 1: Representative Potency of Published DDR1 Inhibitors
| Compound Name/ID | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) | Selectivity (DDR2/DDR1) | Reference |
|---|---|---|---|---|
| DDR1-IN-1 | 105 | 413 | ~4x | [13][14] |
| DDR1-IN-2 | 47 | 145 | ~3x | [14] |
| Compound 6c | 44 | - | - | [16] |
| Compound 4 | 46.16 | - | - | [11] |
| Compound 54 | 23.8 | >1000 | >42x |[14] |
This table summarizes data from different assays and serves as a general reference for the potency range of DDR1 inhibitors.
Part 3: Core Methodologies for Biological Evaluation
To rigorously validate the biological activity of a putative DDR1 inhibitor like this compound, a tiered approach of biochemical and cellular assays is essential.
Protocol: In Vitro Kinase Inhibition Assay
Causality: The primary goal is to determine the direct inhibitory effect on the isolated enzyme, free from cellular complexities like membrane transport. A Lanthascreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is an industry-standard, robust method for quantifying kinase activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare assay buffer containing recombinant human DDR1 kinase, a GFP-tagged substrate peptide, and ATP.
-
Kinase Reaction: In a 384-well plate, dispense the test compound dilutions. Add the DDR1 enzyme/substrate mix to all wells. Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction by adding an EDTA-containing development solution that also includes a terbium-labeled anti-phospho-substrate antibody.
-
Data Acquisition: Incubate for 60 minutes to allow antibody binding. Read the plate on a TR-FRET-capable reader, measuring the emission ratio at 520 nm (GFP) and 495 nm (terbium).
-
Analysis: The TR-FRET ratio is proportional to substrate phosphorylation. Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a TR-FRET based DDR1 kinase inhibition assay.
Protocol: Cellular DDR1 Autophosphorylation Assay
Causality: This assay is a critical secondary validation step. It confirms that the compound can penetrate the cell membrane and engage its target in a physiological context. The endpoint—inhibition of ligand-induced receptor autophosphorylation—is the direct downstream consequence of target binding.
Methodology:
-
Cell Culture: Plate a DDR1-expressing cell line (e.g., U2OS, HCT-116) and grow to 80-90% confluency. Serum-starve the cells for 18-24 hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat cells with a dose range of this compound for 2 hours.
-
DDR1 Stimulation: Induce DDR1 activation by adding soluble collagen type I (e.g., 10 µg/mL) for 90 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against phospho-DDR1 (pY792) and total DDR1. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band density and normalize the phospho-DDR1 signal to the total DDR1 signal to determine the concentration-dependent inhibition of autophosphorylation.
Caption: Logic diagram for the cellular DDR1 autophosphorylation assay.
Part 4: Therapeutic Horizons and Future Trajectory
The potent and selective inhibition of DDR1 by compounds like this compound has significant therapeutic potential.
-
Anti-Fibrotic Therapy: By blocking DDR1, this inhibitor could halt or even reverse the progression of fibrosis by reducing inflammatory cytokine production and extracellular matrix deposition.[4][5][7] This has direct applications in idiopathic pulmonary fibrosis, chronic kidney disease, and non-alcoholic steatohepatitis (NASH).
-
Precision Oncology: In oncology, a DDR1 inhibitor could be deployed in several ways:
-
Direct Anti-Tumor Activity: In tumors where growth is dependent on DDR1 signaling, it could act as a direct anti-proliferative agent.[8][17]
-
Anti-Metastatic Agent: By inhibiting cell invasion and migration, it could prevent or reduce metastasis.[1]
-
Combination Therapy: It holds immense promise for sensitizing tumors to standard chemotherapy or for breaking down the immune-suppressive collagen barrier to enhance the efficacy of checkpoint inhibitors.[10][18]
-
The path forward involves comprehensive preclinical studies, including pharmacokinetic profiling, in vivo efficacy testing in animal models of both fibrosis and cancer, and detailed safety toxicology to establish a therapeutic window.
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in vitro evaluation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
An In-Depth Technical Guide for the In Vitro Evaluation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse biological activities.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous approved drugs, including those with anticancer, antihypertensive, and antipsychotic properties.[2] The compound this compound represents a novel chemical entity that marries the privileged indole scaffold with a dihydropyran moiety. The dihydropyran ring is also a significant pharmacophore, known to replace other motifs like morpholine in potent enzyme inhibitors, such as those targeting the mammalian target of rapamycin (mTOR).[4]
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. It is designed not as a rigid protocol but as a strategic workflow, guiding researchers from foundational cytotoxicity screening to more nuanced mechanistic studies. We will detail the rationale behind experimental choices, provide validated protocols, and offer a logical pathway for data interpretation, empowering research teams to efficiently assess the therapeutic potential of this promising molecule.
Compound Profile & Rationale for Investigation
Chemical Structure: this compound Molecular Formula: C₁₃H₁₃NO Rationale: The fusion of the indole and dihydropyran rings suggests several potential biological activities. Indole derivatives are well-documented as anticancer agents, acting through mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and downregulation of key oncogenes like c-Myc.[5][6] Furthermore, the dihydropyran moiety has been successfully employed as a hinge-binding motif in kinase inhibitors.[4] This structural combination warrants a thorough investigation into its potential as an anticancer agent. Other potential activities for indole-based compounds include antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7][8]
This evaluation strategy will therefore prioritize the assessment of antiproliferative and cytotoxic effects against a panel of relevant human cancer cell lines. Subsequent assays will be contingent on initial findings, aiming to elucidate the mechanism of action.
A Phased Approach to In Vitro Evaluation
A tiered or phased approach is the most resource-efficient strategy for evaluating a novel compound. This workflow ensures that foundational questions regarding bioactivity and toxicity are answered before committing to more complex, target-specific investigations.
Caption: A logical workflow for the in vitro evaluation of a novel compound.
Phase 1: Foundational Cytotoxicity & Antiproliferative Screening
The primary objective is to determine if this compound exerts a cytotoxic or cytostatic effect on cancer cells and to establish a quantitative measure of its potency (IC₅₀).
Recommended Cell Line Panel
A diverse panel of human cancer cell lines is recommended to identify potential tissue-specific activity.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (ER+) | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast (Triple-Negative) | Represents aggressive, hormone-independent breast cancer. |
| A549 | Lung | A common model for non-small cell lung cancer. |
| HCT-116 | Colon | Represents colorectal carcinoma with intact p53. |
| HeLa | Cervical | A robust and widely characterized cancer cell line.[5] |
| HUH7 | Liver | A well-established hepatocellular carcinoma model.[9] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound, dissolved in DMSO to a 10 mM stock.
-
Selected cancer cell lines.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (containing the same concentration of DMSO as the highest compound concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible under a microscope in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation
The results from the MTT assay should be summarized in a clear, tabular format.
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 6-(...)-1H-indole | 8.5 | 12.2 | 5.1 | 7.9 |
| Doxorubicin (Control) | 0.2 | 0.5 | 0.3 | 0.4 |
Phase 2: Elucidating the Mechanism of Action
If the compound demonstrates potent antiproliferative activity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate how it inhibits cell growth.
Cell Cycle Analysis via Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells via trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An increase in the G1 or G2/M peak compared to the control suggests cell cycle arrest.[5]
Apoptosis Induction Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ for a relevant time point (e.g., 24 or 48 hours).
-
Harvesting & Staining: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Phase 3: Target Identification & Pathway Analysis
Based on the structural alerts (dihydropyran) and the results from Phase 2, a targeted investigation into specific signaling pathways is warranted. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Western Blot Analysis of mTOR Pathway
To validate the hypothesis that the compound inhibits the mTOR pathway, Western blotting can be used to measure the phosphorylation status of key downstream effectors. A decrease in the phosphorylation of proteins like p70S6K1 and 4E-BP1 upon compound treatment would provide strong evidence for mTOR inhibition.
Data Interpretation & Decision Making
The collected data must be synthesized to make an informed decision about the compound's future.
Caption: A decision-making tree based on tiered experimental outcomes.
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach for the initial . By progressing from broad phenotypic screening to specific mechanistic studies, researchers can efficiently build a comprehensive profile of the compound's biological activity. The proposed workflow, grounded in established methodologies, provides a clear path to determine if this novel chemical entity holds promise as a lead candidate for further drug development, particularly in the realm of oncology.
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A Technical Guide to the Preliminary Screening of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Modern Drug Discovery Approach
Abstract
The discovery of novel chemical entities with therapeutic potential is a complex, multi-stage process. The initial preliminary screening phase is of paramount importance, as it dictates whether a compound proceeds down the costly and resource-intensive drug development pipeline. This guide provides a comprehensive, technically-grounded framework for the preliminary screening of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole , a novel compound featuring two key pharmacophores: the indole nucleus and a dihydropyran moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Similarly, the pyran ring is a core unit in many natural and synthetic compounds with demonstrated biological activities, including anticancer effects.[6] This guide outlines a logical, tiered screening cascade, encompassing initial target-based biochemical assays, cell-based phenotypic screens, and crucial early-stage ADME-Tox profiling. Each stage is detailed with field-proven protocols, the scientific rationale behind experimental choices, and data interpretation strategies, providing researchers with a robust roadmap for making a " go/no-go " decision on this promising molecular scaffold.
Introduction & Rationale
The compound this compound merges two heterocycles of significant pharmacological interest. The indole ring system is a cornerstone of drug discovery, with its derivatives acting on diverse biological targets such as protein kinases, tubulin, and various receptors.[1][3] The structural versatility of the indole nucleus allows for fine-tuning of its biological activity, leading to numerous commercially successful drugs.[2] The dihydropyran moiety is also a recognized pharmacophore, found in natural products and synthetic molecules with anticancer and other therapeutic activities.[6]
The rationale for screening this specific compound is based on the hypothesis that the combination of these two scaffolds may result in a molecule with unique and potent biological activity. A preliminary screening campaign is therefore essential to rapidly assess its potential and identify its primary mechanism of action.[7][8] This guide proposes a parallel and integrated screening approach, evaluating both the efficacy (pharmacodynamics) and the drug-like properties (pharmacokinetics and safety) from the outset to mitigate the risk of late-stage failures.[9][10]
Compound Management & Physicochemical Characterization
Before biological evaluation, the integrity and fundamental properties of the test compound must be rigorously established.
-
Purity and Identity Confirmation: The identity of a freshly synthesized batch of this compound should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity must be assessed by HPLC, with a minimum purity of >95% required for all biological assays.
-
Solubility: The solubility of the compound is determined in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents like DMSO. Poor aqueous solubility can be a significant hurdle and may necessitate formulation strategies.
-
Chemical Stability: The compound's stability should be assessed in the assay buffers and DMSO stock solutions over time to ensure that degradation products are not confounding the biological results.
In Vitro Pharmacological Screening Cascade
A tiered approach is recommended to efficiently identify and validate the biological activity of the compound.
Primary Screening: Target-Based Assays
Given the prevalence of indole derivatives as kinase inhibitors, a logical starting point is to screen the compound against a panel of protein kinases.[1][3][5]
Workflow for Primary Kinase Screening
Caption: Workflow for primary single-point kinase inhibition screening.
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a general method for assessing kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust and common high-throughput screening technology.[11]
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, the appropriate peptide substrate, and ATP in the assay buffer.
-
Compound Plating: Dispense the test compound into a 384-well assay plate to a final concentration of 10 µM. Include a known inhibitor as a positive control and DMSO as a negative (vehicle) control.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]
-
Detection: Stop the reaction and detect product formation by adding a detection mix containing a Europium-labeled anti-phospho-substrate antibody and an APC-labeled acceptor.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls. Hits are typically defined as compounds causing >50% inhibition.
Secondary Screening: Hit Confirmation and Dose-Response
Hits identified in the primary screen must be validated to confirm their activity and determine their potency.[12][13]
-
Hit Re-synthesis: To ensure the observed activity is not due to an impurity, the hit compound should be re-synthesized and its purity confirmed.
-
Dose-Response Curves: The confirmed hit is then tested over a range of concentrations (e.g., 8-10 points, from 100 µM down to 1 nM) in the same primary assay.
-
IC₅₀ Determination: The resulting data are plotted, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a non-linear regression model. This value represents the potency of the compound.[12]
Phenotypic Screening: Antiproliferative Activity
In parallel with target-based assays, it is crucial to assess the compound's effect in a more biologically relevant context, such as a cell-based assay.[14] An antiproliferative screen against a panel of cancer cell lines is a standard approach.[7][15]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung, HCT116 colon, MCF-7 breast) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[19]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Discard the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to untreated cells and determine the IC₅₀ value.
Early ADME-Tox Profiling
Performing ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies early in the discovery process is critical for filtering out compounds with undesirable properties, saving significant time and resources.[9][20][21]
ADME-Tox Decision Workflow
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An In-depth Technical Guide to the Structure-Activity Relationship of Pyran-Indole Derivatives
Foreword: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a cornerstone strategy for the discovery of novel therapeutic agents with enhanced potency and unique mechanisms of action. The indole nucleus, a quintessential "privileged scaffold," is present in a multitude of natural products and FDA-approved drugs, valued for its ability to interact with a wide range of biological targets.[1][2][3] Similarly, the pyran ring is a key structural motif in numerous bioactive compounds, contributing to their pharmacological profiles.[4] The strategic combination of these two heterocyclic systems gives rise to pyran-indole derivatives, a class of compounds demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7][8]
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the therapeutic potential of pyran-indole derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, detail key experimental protocols, and provide a forward-looking perspective on this promising class of molecules.
The Pyran-Indole Core: A Blueprint for Diversity
The foundational architecture of pyran-indole derivatives consists of a fused or linked pyran and indole ring system. The versatility of this scaffold lies in the numerous positions available for substitution and the different ways the two rings can be annulated, leading to a vast chemical space for exploration.
A generalized structure highlights the key positions (R¹, R², R³, Rⁿ) where chemical modifications are commonly made to modulate biological activity. These substitutions can profoundly influence the molecule's steric, electronic, and hydrophobic properties, thereby altering its binding affinity for target proteins, membrane permeability, and metabolic stability.
Caption: Generalized core structure of a pyran-indole derivative showing key substitution points.
Anticancer Activity: Targeting Cellular Proliferation
The most extensively studied application of pyran-indole derivatives is in oncology.[4][9] These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[10][11][12]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of pyran-indole derivatives exert their anticancer effects by interfering with tubulin polymerization.[13][14][15] Microtubules are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to tubulin (typically at the colchicine binding site), these compounds prevent the formation of functional microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent programmed cell death (apoptosis).[15][16]
Caption: Mechanism of action for pyran-indole derivatives as tubulin polymerization inhibitors.
Structure-Activity Relationship for Anticancer Effects
Systematic modifications of the pyran-indole scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.
-
Substituents on Aryl Groups: The nature and position of substituents on aryl rings appended to the core structure are critical. For a series of pyrano chalcone derivatives containing an indole moiety, a propionyloxy group at the 4-position of one phenyl ring and an N-methyl-5-indolyl group on the other resulted in the most potent cytotoxic activity against multiple cancer cell lines, including those with a multidrug-resistant phenotype.[16] The IC₅₀ values for the lead compound, 49b , ranged from 0.22 to 1.80 μM.[16] This suggests that lipophilicity and specific electronic properties at these positions enhance binding to the target.
-
Indole N-Substitution: Quaternarization of the indole nitrogen (N1) has been identified as essential for the anticancer activity of some pyrazolo[1,5-a]indole derivatives, indicating that a positive charge may be crucial for electrostatic interactions with the target protein.[17]
-
Pyran Ring Substituents: In a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives, the presence of a 3,4,5-trimethoxyphenyl group was associated with the strongest activity against the HeLa cell line (IC₅₀ of 8.7 ± 1.3 μM), highlighting the importance of this specific substitution pattern, which is also found in known tubulin inhibitors like combretastatin A-4.[10]
-
Hybridization Strategy: Linking the indole core to other heterocyclic moieties like pyrimidine can yield highly potent compounds. One such hybrid, compound 15 (an indole-pyrimidine hybrid with a thiomorpholine moiety), exhibited an IC₅₀ of 0.29 μM against the MCF-7 breast cancer cell line and showed 42% inhibition of tubulin polymerization at 10 μM.[18]
Table 1: Anticancer Activity of Representative Pyran-Indole Derivatives
| Compound ID | Core Structure | Key Substitutions | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6o | 1,4-Dihydropyridine-Indole | 4-(4-Chlorophenyl) | Hep2 | 10 | [5] |
| 6o | 1,4-Dihydropyridine-Indole | 4-(4-Chlorophenyl) | A549 | 8 | [5] |
| 7k | 5H-Pyrido[4,3-b]indole | 9-(3,4,5-Trimethoxyphenyl) | HeLa | 8.7 | [10] |
| 49b | Pyrano Chalcone-Indole | 4-Propionyloxy (Ring A), N-Methyl (Indole) | HepG2 | 0.22 | [16] |
| 4f | Furopyrano[3,4-b]indole | Phenyl and Cyano groups | MCF-7 | 35.69 | [9] |
| 15 | Indole-Pyrimidine Hybrid | Thiomorpholine moiety | MCF-7 | 0.29 | [18] |
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, pyran-indole derivatives have emerged as promising candidates for combating infectious diseases and inflammatory conditions.
Antimicrobial Activity
The scaffold has shown broad-spectrum activity against various pathogens.[5]
-
Structure-Activity Relationship: Modifications such as introducing fluorine substituents have been shown to enhance antimicrobial activity.[5] In a study of indole derivatives hybridized with other heterocycles like 1,2,4-triazole and 1,3,4-thiadiazole, compounds demonstrated a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against tested microorganisms, including MRSA and C. krusei.[7] The indole-triazole group was particularly effective, suggesting this combination is favorable for antimicrobial drug design.[7] Halogenation of the indole ring is another strategy that can significantly increase antimicrobial potency.[19]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Pyran-indole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) or signaling pathways like NF-κB.[6][20]
-
Structure-Activity Relationship: In a series of pyrano[3,2-c]quinoline analogues, substitutions on the aryl ring at the C4 position were found to be important for inhibiting the production of pro-inflammatory cytokines TNF-α and IL-6.[21] Specifically, compounds with electron-withdrawing groups like chloro or nitro at the meta-position of the C4-phenyl ring showed the most potent activity.[21] Another study on indole-chalcone hybrids identified a compound with a methylenedioxy group as a highly effective agent in both acute analgesia and inflammation models.[22] This indicates that modulating the electronic and steric profile at this position is key to achieving potent anti-inflammatory effects.
Synthetic Strategies and Experimental Protocols
The synthesis of pyran-indole derivatives often leverages efficient and atom-economical methods like multicomponent reactions (MCRs). These one-pot reactions allow for the rapid assembly of complex molecules from simple, readily available starting materials.
General Synthetic Workflow
A common and effective approach is the one-pot, three-component condensation of an aromatic aldehyde, a compound with an active methylene group (e.g., malononitrile), and a suitable indole or quinoline precursor, often catalyzed by a base like piperidine or an acid.[21][23][24]
Caption: General workflow for a one-pot, multi-component synthesis of pyran-indole derivatives.
Experimental Protocol: Synthesis of a 2-Amino-4H-pyran derivative[23]
This protocol describes a representative synthesis via a three-component reaction. The causality for this choice rests on its efficiency and high yield, which are critical in a drug discovery context. Using a basic catalyst like piperidine facilitates both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps in a single pot.
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and the active methylene-containing indole precursor (10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL) to the mixture. The base is crucial for deprotonating the active methylene compounds, initiating the reaction cascade.
-
Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Refluxing provides the necessary activation energy for the cyclization step.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration. Cooling reduces the solubility of the product, maximizing recovery.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst residues. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyran-indole derivative.
Experimental Protocol: MTT Cytotoxicity Assay[11]
This protocol is a self-validating system for assessing the in vitro anticancer activity of the synthesized compounds. It measures cell viability by quantifying the metabolic activity of living cells, providing a reliable readout of cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyran-indole derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. This duration allows for the compound to exert its effect over several cell cycles.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The pyran-indole scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies summarized herein demonstrate that fine-tuning the substituents on both the pyran and indole rings is a powerful strategy to optimize potency and selectivity for various biological targets. The prevalence of tubulin polymerization as a mechanism of action for anticancer derivatives positions this class as a strong candidate for further oncology drug development.[15] Similarly, the promising antimicrobial and anti-inflammatory activities warrant deeper investigation.
Future research should focus on:
-
Improving Pharmacokinetics: While many derivatives show high in vitro potency, their drug-like properties (absorption, distribution, metabolism, and excretion - ADME) must be optimized for in vivo efficacy.[25]
-
Target Selectivity: Elucidating the molecular interactions through co-crystallography and advanced computational modeling can guide the design of derivatives with higher selectivity for cancer cells over normal cells, or for specific microbial enzymes, thereby reducing potential off-target toxicity.[25]
-
Exploring New Mechanisms: While tubulin inhibition is a well-established mechanism, exploring other potential targets, such as kinases, topoisomerases, or apoptosis-regulating proteins like Bcl-2, could unveil new therapeutic opportunities for this versatile scaffold.[12][26][27]
By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of pyran-indole derivatives can be unlocked, paving the way for the next generation of innovative medicines.
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(2021). Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma. PubMed Central. Available at: [Link]
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(2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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(2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available at: [Link]
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(2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]
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Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. PubMed. Available at: [Link]
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(n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Available at: [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Abstract
This comprehensive application note provides a detailed, field-tested protocol for the synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole, a valuable heterocyclic scaffold for drug discovery and materials science. The synthetic strategy is centered around a highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Synthetic Strategy
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Functionalization of the indole benzene ring, particularly at the C6 position, allows for the exploration of novel chemical space. The target molecule, this compound, combines the indole moiety with a dihydropyran ring, a versatile structural motif known for its presence in various bioactive compounds.
Our synthetic approach is a robust and modular three-step sequence designed for efficiency and scalability:
-
Protection: The indole nitrogen of the commercially available 6-bromo-1H-indole is protected with a tert-butoxycarbonyl (Boc) group. This step is crucial as it enhances the substrate's solubility in organic solvents and prevents N-arylation or other side reactions during the subsequent palladium-catalyzed coupling.[]
-
Palladium-Catalyzed Cross-Coupling: The core carbon-carbon bond is constructed via a Suzuki-Miyaura reaction. This involves coupling the N-Boc-6-bromoindole intermediate with 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a dihydropyran boronic acid pinacol ester).[2][3][4] The Suzuki coupling is renowned for its mild reaction conditions and high tolerance of functional groups.
-
Deprotection: The final step involves the facile removal of the Boc protecting group under acidic conditions to yield the target compound.
This strategy offers an authoritative and reliable pathway to the desired product, leveraging well-established and high-yielding chemical transformations.
Overall Synthetic Scheme
Caption: Three-step synthesis of the target compound.
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[5][6] The reaction is catalyzed by a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-Boc-6-bromoindole), inserting itself into the carbon-bromine bond. This forms a new Pd(II) complex.
-
Transmetalation: The organoborane (dihydropyran boronic ester) is activated by a base (e.g., potassium carbonate), forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Part 1: Synthesis of tert-butyl 6-bromo-1H-indole-1-carboxylate
This initial step protects the indole nitrogen, a critical measure to prevent side reactions and improve handling characteristics.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| 6-Bromo-1H-indole | C₈H₆BrN | 196.04 | 52415-33-1 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
Procedure
-
To a round-bottom flask charged with 6-bromo-1H-indole (1.0 eq), add dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution at 0 °C (ice bath).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 6-bromo-1H-indole-1-carboxylate as a white solid.
Part 2: Suzuki-Miyaura Coupling
This is the key bond-forming step, where the dihydropyran moiety is coupled to the indole core. Meticulous exclusion of oxygen is vital for catalyst stability and reaction efficiency.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| tert-butyl 6-bromo-1H-indole-1-carboxylate | C₁₃H₁₄BrNO₂ | 296.16 | 91553-15-2 |
| 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₁H₁₉BO₃ | 210.08 | 850411-54-6 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 72287-26-4 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 |
| Water (degassed) | H₂O | 18.02 | 7732-18-5 |
Procedure
-
In a Schlenk flask, combine tert-butyl 6-bromo-1H-indole-1-carboxylate (1.0 eq), the dihydropyran boronic ester (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, approx. 0.1 M). The solvent must be thoroughly degassed via sparging with an inert gas or by freeze-pump-thaw cycles to prevent catalyst oxidation.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield tert-butyl this compound-1-carboxylate.
Part 3: N-Boc Deprotection
The final step is the removal of the acid-labile Boc group to reveal the NH of the indole ring.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| tert-butyl this compound-1-carboxylate | C₁₈H₂₁NO₃ | 299.37 | 885273-44-9 |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
Procedure
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Caution: TFA is highly corrosive.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
If necessary, purify the final product, this compound, by column chromatography or recrystallization to obtain a pure solid.[8]
Data Summary and Expected Outcomes
The following table summarizes the stoichiometry and typical outcomes for each step of the synthesis.
| Step | Limiting Reagent | Key Reagents (Equivalents) | Solvent | Time (h) | Typical Yield (%) |
| 1. Protection | 6-Bromo-1H-indole (1.0) | Boc₂O (1.2), TEA (1.5), DMAP (0.1) | DCM | 2-4 | >90% |
| 2. Coupling | 1-Boc-6-bromo-1H-indole (1.0) | Boronic Ester (1.2), K₂CO₃ (2.0), Pd(dppf)Cl₂ (0.03) | Dioxane/H₂O | 12-16 | 75-85% |
| 3. Deprotection | 1-Boc-6-(dihydropyran...)-indole (1.0) | TFA (10.0) | DCM | 1-2 | >95% |
References
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Chen, Y., et al. (2011). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Available at: [Link]
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Herbage, M. A., et al. (2014). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters. Available at: [Link]
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Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Saha, A., et al. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Available at: [Link]
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Zheng, S., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. Available at: [Link]
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Seath, C. P., & Siler, D. A. (2017). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS Omega. Available at: [Link]
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Kim, D., et al. (2023). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
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Ma, D., et al. (2015). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications. Available at: [Link]
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ChemBK. 4-Bromo-1H-indole-3-carbaldehyde. Available at: [Link]
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Andreani, A., et al. (2012). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc. Available at: [Link]
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O'Driscoll, C. C. (2024). Rhodium catalysed 1,4-addition of N-Boc-indol-3-ylboronic acid to α,β-unsaturated carbonyls. MRes Thesis, University College Cork. Available at: [Link]
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Ma, D., et al. (2015). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. PubMed. Available at: [Link]
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Kumar, P. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate. Available at: [Link]
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Wang, H., et al. (2021). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry. Available at: [Link]
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Carretero, J. L., & Garcia, F. (2012). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. Available at: [Link]
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Lee, K. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I. Bulletin of the Korean Chemical Society. Available at: [Link]
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Batista, R. M. F., et al. (2016). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. ResearchGate. Available at: [Link]
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Kazaryan, P. I., et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. Available at: [Link]
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Application Notes and Protocols for the Analytical Determination of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Abstract
This document provides a comprehensive guide to the analytical methods for the detection, quantification, and characterization of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. In the landscape of pharmaceutical research and development, the rigorous analysis of novel chemical entities is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are presented with a focus on the underlying scientific principles, guiding the user in method selection, development, and validation in accordance with industry standards.
Introduction: The Analytical Imperative for Novel Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a dihydropyran moiety, as in this compound, can significantly modulate the parent molecule's physicochemical and pharmacological properties. As such, the development of robust and reliable analytical methods is a critical step in the journey from discovery to clinical application. These methods are essential for purity assessment of synthetic batches, pharmacokinetic studies, and stability testing.
The analytical strategy for a novel molecule must be multifaceted, addressing not only the primary analyte but also potential impurities, degradants, and metabolites. This application note outlines a suite of orthogonal analytical techniques to provide a comprehensive profile of this compound.
Physicochemical Properties and Analytical Considerations
While experimental data for this compound is not widely available, we can infer its likely analytical behavior from its constituent parts. The indole ring system imparts a degree of aromaticity and polarity, while the dihydropyran group adds a more aliphatic and potentially reactive character.
Key Considerations:
-
Solubility: The presence of the indole nitrogen suggests some polarity, likely rendering the molecule soluble in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Chromatographic Behavior: The indole moiety provides a strong chromophore, making UV-Vis detection a viable option for HPLC analysis. The overall polarity suggests that reversed-phase HPLC will be a suitable separation technique.
-
Volatility: The molecule's predicted boiling point is likely to be high, making GC analysis challenging without derivatization.
-
Stability: The dihydropyran ring may be susceptible to acidic or oxidative conditions, a factor to consider during sample preparation and analysis.
Analytical Workflow: A Strategic Approach
The selection of an appropriate analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and whether the goal is quantification or structural elucidation.
Application Notes and Protocols for Characterizing Pyrindol, a Novel NF-κB Signaling Inhibitor, in Cell-Based Assays
Disclaimer: The compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole, referred to herein as Pyrindol, is used as a hypothetical model compound for the purpose of these application notes. Its proposed mechanism of action as a potent and selective inhibitor of the canonical NF-κB signaling pathway is illustrative. These protocols provide a comprehensive framework for the investigation of novel small molecule inhibitors targeting this pathway.
Introduction: The Therapeutic Potential of NF-κB Inhibition
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a master regulator of the inflammatory response, cell survival, and proliferation.[1] Aberrant activation of the NF-κB signaling cascade is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as many forms of cancer.[2][3] Consequently, the development of small molecules that can precisely modulate this pathway is of significant therapeutic interest.
Pyrindol (this compound) is a novel heterocyclic compound featuring both indole and dihydropyran moieties, scaffolds known to be present in various biologically active molecules. These application notes describe a strategic workflow to characterize the bioactivity of Pyrindol, with a focus on its hypothesized role as an inhibitor of the canonical NF-κB pathway. We provide detailed, validated protocols for assessing its cytotoxicity, its efficacy in blocking NF-κB transcriptional activity, and its specific impact on key events within the signaling cascade.
Hypothesized Mechanism of Action: Inhibition of IKK-Mediated IκBα Phosphorylation
The canonical NF-κB pathway is typically initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or pathogen-associated molecular patterns like Lipopolysaccharide (LPS).[1][4] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[5] Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation.[6] This releases NF-κB, allowing it to translocate to the nucleus, bind to κB response elements in the DNA, and drive the transcription of target genes.[7]
We hypothesize that Pyrindol exerts its inhibitory effect by targeting a critical upstream event, potentially the catalytic activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action would effectively trap NF-κB in the cytoplasm, preventing the downstream inflammatory gene expression.
Caption: Hypothesized NF-κB signaling pathway and the inhibitory action of Pyrindol.
Experimental Workflow: A Multi-Faceted Approach
To comprehensively evaluate Pyrindol, we propose a tiered experimental approach. This workflow ensures that the compound's activity is thoroughly characterized, from its general cellular effects to its specific molecular interactions.
Caption: Tiered experimental workflow for characterizing Pyrindol.
Protocols
General Cell Culture and Compound Preparation
1.1. Cell Lines:
-
HEK293T (Human Embryonic Kidney): An adherent, easy-to-transfect cell line suitable for reporter assays.[8][9]
-
RAW 264.7 (Mouse Macrophage): An adherent cell line that is highly responsive to LPS and suitable for studying inflammatory responses.[10][11]
1.2. Culture Conditions:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubator: 37°C, 5% CO₂ in a humidified atmosphere.[8]
-
Passaging: Subculture cells when they reach 80-90% confluency.[12] For RAW 264.7 cells, detachment is achieved by gentle cell scraping; for HEK293T, use 0.05% Trypsin-EDTA.[9][13]
1.3. Pyrindol Stock Solution:
-
Prepare a 10 mM stock solution of Pyrindol in sterile dimethyl sulfoxide (DMSO).
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced toxicity.
Tier 1: Primary Screening
2.1. Protocol: Cell Viability (MTT) Assay
This assay determines the cytotoxic potential of Pyrindol to ensure that subsequent results are due to specific pathway inhibition and not general cell death.[14][15]
-
Materials:
-
96-well clear, flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed RAW 264.7 or HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Prepare serial dilutions of Pyrindol in culture medium.
-
Remove the medium from the wells and add 100 µL of the Pyrindol dilutions. Include "vehicle control" (0.1% DMSO) and "untreated control" wells.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of Pyrindol concentration to determine the CC₅₀ (50% cytotoxic concentration).
2.2. Protocol: NF-κB Luciferase Reporter Assay
This is a highly sensitive assay to quantify the transcriptional activity of NF-κB.[18]
-
Materials:
-
HEK293T cells.
-
NF-κB luciferase reporter plasmid (containing κB response elements driving firefly luciferase).
-
Control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).
-
Transfection reagent (e.g., PEI).[19]
-
96-well opaque, white-walled tissue culture plates.
-
Dual-luciferase assay reagent kit.
-
TNF-α (human recombinant).
-
-
Procedure:
-
Day 1: Seed HEK293T cells in a 96-well plate at 1.5 x 10⁴ cells/well.
-
Day 2: Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Day 3:
-
Pre-treat the cells with various concentrations of Pyrindol (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6-8 hours.[20] Include an unstimulated control.
-
-
Day 4:
-
Lyse the cells according to the dual-luciferase kit protocol.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer.[21]
-
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the NF-κB activity as a fold change relative to the stimulated vehicle control. Plot the inhibition of NF-κB activity against the log of Pyrindol concentration to calculate the IC₅₀ (50% inhibitory concentration).
| Parameter | Description | Typical Value |
| CC₅₀ (MTT) | Concentration of Pyrindol that reduces cell viability by 50%. | > 50 µM |
| IC₅₀ (Luciferase) | Concentration of Pyrindol that inhibits NF-κB activity by 50%. | 0.1 - 10 µM |
Tier 2: Mechanistic Assays
3.1. Protocol: p65 Nuclear Translocation by Immunofluorescence
This imaging-based assay visualizes the key step of NF-κB activation: the movement of the p65 subunit from the cytoplasm to the nucleus.[22][23]
-
Materials:
-
RAW 264.7 cells.
-
Glass coverslips or imaging-compatible plates.
-
LPS (from E. coli).
-
4% Paraformaldehyde (PFA) for fixation.
-
0.2% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., PBS with 2% BSA).
-
Primary antibody: Rabbit anti-p65.
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
DAPI for nuclear counterstaining.
-
-
Procedure:
-
Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with a selected concentration of Pyrindol (e.g., 2x IC₅₀ from the reporter assay) or vehicle for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 30-60 minutes.[24]
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.[25]
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.[25]
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-p65 primary antibody (e.g., 1:250 dilution) for 1 hour at room temperature.[25]
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS and mount coverslips on microscope slides.
-
Image using a fluorescence microscope.
-
-
Data Analysis: Qualitatively and quantitatively assess the localization of the p65 signal (green). In unstimulated or Pyrindol-treated cells, the green fluorescence should be predominantly cytoplasmic. In LPS-stimulated, vehicle-treated cells, the green fluorescence should overlap with the DAPI (blue) signal in the nucleus.
Tier 3: Target Validation
4.1. Protocol: IκBα Phosphorylation by Western Blot
This assay directly tests the hypothesis that Pyrindol inhibits the IKK complex by measuring the phosphorylation of its direct substrate, IκBα.[6][26]
-
Materials:
-
RAW 264.7 cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36), Rabbit anti-total-IκBα, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated Goat anti-rabbit and Goat anti-mouse IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to ~90% confluency.
-
Pre-treat cells with Pyrindol or vehicle for 1 hour.
-
Stimulate with LPS (100 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes), as IκBα phosphorylation is transient.[5]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[6]
-
(Optional) Strip the membrane and re-probe for total IκBα and β-actin to ensure equal loading and to observe IκBα degradation.
-
-
Data Analysis: Quantify band intensities using image analysis software. A potent inhibitor like Pyrindol should show a significant reduction in the LPS-induced phospho-IκBα signal compared to the vehicle control, without affecting the total IκBα levels at early time points.
Trustworthiness and Self-Validation
The tiered approach described provides a self-validating system. A positive result in the luciferase reporter assay (Tier 1) should be confirmed by a corresponding block in p65 nuclear translocation (Tier 2). Furthermore, these functional readouts should be explained by the biochemical effect observed in the Western blot (Tier 3), namely the inhibition of IκBα phosphorylation. Consistent results across these orthogonal assays provide high confidence in the compound's mechanism of action.
References
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Institutes of Health (NIH). Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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NF-kB p65 Immunofluorescence Labeling Kit. Fivephoton Biochemicals. Available at: [Link]
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NF-κB Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]
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A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. (2005). National Institutes of Health (NIH). Available at: [Link]
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The canonical pathway of NF-κB activation. (2021). YouTube. Available at: [Link]
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A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Institutes of Health (NIH). Available at: [Link]
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Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations. (2010). PubMed. Available at: [Link]
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Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells. National Institutes of Health (NIH). Available at: [Link]
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Cell culture of RAW264.7 cells. (2024). Protocols.io. Available at: [Link]
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Representative Western blot bands of p~IκBα and total IκBα for each... ResearchGate. Available at: [Link]
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Lipopolysaccharide from Salmonella enterica Activates NF-κB through both Classical and Alternative Pathways in Primary B Lymphocytes. ASM Journals. Available at: [Link]
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TNF-α stimulates activation of pro-MMP2 in human skin through NF-κB mediated induction of MT1-MMP. (2001). Company of Biologists Journals. Available at: [Link]
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HEK293T Cell Line. Horizon Discovery. Available at: [Link]
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Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. PubMed Central. Available at: [Link]
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TNF-Alpha Promotes Invasion and Metastasis via NF-Kappa B Pathway in Oral Squamous Cell Carcinoma. PubMed Central. Available at: [Link]
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Transcriptional profiling of the LPS induced NF-κB response in macrophages. PubMed Central. Available at: [Link]
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Supplemental Material and Methods: Western Blotting... Gut. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]
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Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway... (2023). ACS Omega. Available at: [Link]
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Propagation of TLA-HEK293T. UCSC Genome Browser. Available at: [Link]
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Can't culture RAW 264.7 well? These tips are ignored. (2023). Procell. Available at: [Link]
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NF-KB LUCIFERASE ASSAY. (2012). Bowdish Lab. Available at: [Link]
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Regulation of NF-κB by TNF Family Cytokines. National Institutes of Health (NIH). Available at: [Link]
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Western blot analysis of IκBα and NF-κB expression and activation in... ResearchGate. Available at: [Link]
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NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS. National Institutes of Health (NIH). Available at: [Link]
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Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]
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293TT Cell Culturing and Maintenance. Frederick National Laboratory. Available at: [Link]
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HEK 293 cells (Human embryonal kidney cells...). iGEM. Available at: [Link]
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Lymphotoxin and lipopolysaccharide induce NF-κB-p52 generation by a co-translational mechanism. (2003). EMBO Reports. Available at: [Link]
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THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. Available at: [Link]
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HEK 293T Tissue Culture Protocols. Nutrition, Dietetics, & Food Science - Utah State University. Available at: [Link]
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Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (2007). UCL Discovery. Available at: [Link]
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Core E - LIPID MAPS THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. (2006). LIPID MAPS. Available at: [Link]
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New scaffolds of inhibitors targeting the DNA binding of NF-κB. OAText. Available at: [Link]
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NF-KBLUCIFERASE ASSAY | Bowdish Lab. (2012). Bowdish Lab. Available at: [Link]
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PROPAGATION &CULTURING OF RAW264.7 CELLS | Bowdish Lab. Bowdish Lab. Available at: [Link]
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NF-κB - Wikipedia. Wikipedia. Available at: [Link]
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Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI. Available at: [Link]
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NF-κB in mitochondria regulates PC12 cell apoptosis following lipopolysaccharide-induced injury. (2018). EMBO. Available at: [Link]
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Application Notes and Protocols for the Investigation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole is a novel chemical entity with limited characterization in publicly available scientific literature. This guide is designed to provide a comprehensive framework for its investigation based on the well-established neuropharmacological principles of its constituent chemical scaffolds: the indole nucleus and the dihydropyran moiety. The protocols herein are proposed experimental pathways and should be adapted and validated by the end-user.
I. Introduction: A Compound of Untapped Potential
The quest for novel neurotherapeutics is a cornerstone of modern medicine. The compound this compound represents an intriguing candidate for investigation. Its structure marries a privileged scaffold in neuroscience, the indole ring, with a dihydropyran moiety, suggesting a potential for unique pharmacological activity. While direct studies on this specific molecule are not yet prevalent, its chemical architecture provides a strong rationale for its exploration as a modulator of central nervous system (CNS) targets.
This document serves as a detailed guide for the initial characterization of this compound in a neuroscience research context. We will delve into the significance of its structural components, propose a hypothetical mechanism of action, and provide robust, tiered protocols for its systematic evaluation, from in vitro profiling to preliminary in vivo assessment.
II. The Scientific Rationale: Deconstructing the Molecule
A. The Indole Scaffold: A Privileged Structure in Neuropharmacology
The indole nucleus is a foundational element in neurochemistry and medicinal chemistry.[1][2][3] It forms the core of the essential amino acid tryptophan and, consequently, the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[4] This inherent biological relevance has made the indole scaffold a focal point for the design of drugs targeting a vast array of neurological and psychiatric conditions, including depression, anxiety, schizophrenia, and migraine.[1][5]
Numerous FDA-approved drugs feature an indole core, underscoring its favorable pharmacokinetic properties and its ability to interact with diverse molecular targets within the CNS.[1] Key interactions often involve the indole nitrogen acting as a hydrogen bond donor, and the aromatic ring system participating in π-π stacking and hydrophobic interactions with receptor binding pockets.[4][5] Many indole derivatives exhibit high affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT), making them potent modulators of serotonergic neurotransmission.[5][6][7]
B. The Dihydropyran Moiety: A Modulator of Physicochemical Properties
The 3,6-dihydro-2H-pyran ring, while less established as a primary neuropharmacophore than indole, is a significant structural element in medicinal chemistry. Pyran derivatives are found in a variety of biologically active compounds and natural products.[8][9] In the context of CNS drug design, the inclusion of such a heterocyclic ring can profoundly influence a molecule's properties.
The key roles of the dihydropyran moiety in a compound like this compound are likely to be:
-
Modulation of Lipophilicity: Affecting the molecule's ability to cross the blood-brain barrier (BBB).[10]
-
Conformational Constraint: Locking the substituent in a specific orientation relative to the indole core, which can enhance binding affinity and selectivity for a particular receptor subtype.
-
Metabolic Stability: Altering the molecule's susceptibility to metabolic enzymes, thereby influencing its pharmacokinetic profile.
-
Direct Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially forming additional contacts within a receptor binding site.
III. Proposed Mechanism of Action and Signaling Pathway
Given the prevalence of the indole scaffold in serotonergic drugs, a primary hypothesis is that this compound functions as a modulator of one or more serotonin receptors. For the purpose of this guide, we will hypothesize an interaction with the 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in processes such as learning, mood, and perception, and a target for psychedelic compounds and atypical antipsychotics.[5][11]
Activation of the 5-HT2A receptor, which couples to the Gq/11 G-protein, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), respectively, culminating in various downstream cellular responses.
IV. A Tiered Framework for Experimental Investigation
We propose a logical, three-tiered workflow for characterizing the neuropharmacological profile of this compound. This approach progresses from broad, high-throughput screening to more specific functional and behavioral assays.
V. Detailed Experimental Protocols
Protocol 1: Tier 1 - In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of key CNS receptors, with an initial focus on serotonin receptors and transporters.
Materials:
-
This compound (test compound)
-
Reference compounds (e.g., Serotonin, Ketanserin for 5-HT2A, 8-OH-DPAT for 5-HT1A, Fluoxetine for SERT)
-
Radioligands (e.g., [3H]Ketanserin, [3H]8-OH-DPAT, [3H]Citalopram)
-
Membrane preparations from cells expressing the target receptors (e.g., HEK293-h5HT2A, HEK293-hSERT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:10 dilution) in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL high concentration of an unlabeled reference compound (e.g., 10 µM Ketanserin), 50 µL radioligand, 100 µL membrane preparation.
-
Test Compound: 50 µL of each dilution of the test compound, 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Target | Radioligand | Hypothetical Ki (nM) for this compound |
| 5-HT2A Receptor | [3H]Ketanserin | 15.5 |
| 5-HT1A Receptor | [3H]8-OH-DPAT | 250.7 |
| Serotonin Transporter (SERT) | [3H]Citalopram | > 10,000 |
| Dopamine D2 Receptor | [3H]Spiperone | > 5,000 |
| Adrenergic α1 Receptor | [3H]Prazosin | > 8,000 |
Table 1: Example data table for summarizing binding affinities.
Protocol 2: Tier 2 - Cell-Based Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the test compound at the 5-HT2A receptor.
Materials:
-
SH-SY5Y neuroblastoma cell line or HEK293 cells stably expressing the human 5-HT2A receptor.[12]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compound and reference agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in HBSS in a separate compound plate.
-
Assay Execution (Plate Reader):
-
Place both the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to monitor fluorescence (e.g., Ex: 494 nm, Em: 516 nm) over time.
-
Agonist Mode:
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
The instrument automatically adds the test compound dilutions to the cell plate.
-
Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Establish a baseline, then add a fixed concentration of a reference agonist (e.g., Serotonin at its EC80 concentration).
-
Continue reading fluorescence to measure the inhibition of the agonist response.
-
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Protocol 3: Tier 3 - High-Throughput Behavioral Phenotyping in Larval Zebrafish
Objective: To obtain a rapid, unbiased assessment of the neuroactive properties of the test compound by quantifying its effects on a range of behaviors. Zebrafish are a powerful vertebrate model for CNS drug discovery due to their genetic tractability and the rapid development of their nervous system.[13][14][15]
Materials:
-
Wild-type zebrafish larvae (5-7 days post-fertilization)
-
96-well plates
-
Test compound dissolved in fish water (with 0.1% DMSO as a vehicle)
-
Automated behavioral tracking system (e.g., SauronX, ZebraBox) capable of delivering light/dark and acoustic stimuli.[15]
-
Fish water (e.g., E3 medium)
-
Reference neuroactive compounds (e.g., caffeine, fluoxetine, diazepam)
Procedure:
-
Acclimation: Place one zebrafish larva per well in a 96-well plate containing 100 µL of fish water. Allow the larvae to acclimate for at least 30 minutes in the behavioral chamber.
-
Compound Exposure: Add 100 µL of the test compound solution (at 2x the final concentration) to each well. Include vehicle-only (0.1% DMSO) and positive control compound wells.
-
Incubation: Incubate the larvae with the compounds for a defined period (e.g., 60 minutes) in the behavioral chamber under normal lighting conditions.
-
Behavioral Assay Protocol: Execute a pre-programmed sequence of stimuli and recording periods. A common paradigm is:
-
10 min: Light (Baseline activity)
-
5 min: Dark (Novel environment/anxiety-like response)
-
5 min: Light (Recovery)
-
Series of alternating light/dark flashes (Photomotor response)
-
Series of acoustic/vibrational stimuli (Startle response)
-
-
Data Acquisition: The tracking system records the position of each larva multiple times per second. This raw data is used to calculate various behavioral endpoints, such as:
-
Total distance moved
-
Velocity during light vs. dark phases
-
Thigmotaxis (wall-hugging, an anxiety-like behavior)
-
Startle response latency and magnitude
-
-
Data Analysis:
-
Compare the behavioral endpoints for the test compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
Generate a "behavioral barcode" or "phenotypic profile" by plotting the z-scores of multiple behavioral metrics.[13]
-
Compare the profile of the test compound to a library of profiles from known neuroactive drugs to predict its mechanism of action.[16]
-
VI. Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this compound, caution should be exercised based on related compounds. The dihydropyran moiety is present in compounds that are flammable and may cause skin and eye irritation.[5][6]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
VII. Conclusion
The compound this compound stands as a promising, yet uncharacterized, molecule for neuroscience research. Its indole core strongly suggests potential activity within the CNS, particularly on targets within the serotonergic system. The systematic, tiered approach outlined in these application notes provides a robust framework for elucidating its pharmacological profile. By progressing from in vitro binding and functional assays to in vivo behavioral phenotyping, researchers can efficiently determine the compound's mechanism of action and its potential as a novel probe for dissecting neural circuits or as a lead for future therapeutic development.
References
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central. [Link]
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Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. (2024). PubMed. [Link]
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New indole derivatives as potent and selective serotonin uptake inhibitors. (1995). PubMed. [Link]
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Marine Indole Alkaloids as Potential Antidepressant Agents. (2017). Bruker. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). MDPI. [Link]
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3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). ACS Publications. [Link]
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Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. (2017). Frontiers in Pharmacology. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. [Link]
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Rapid behavior—based identification of neuroactive small molecules in the zebrafish. (2010). Nature Chemical Biology. [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). PubMed Central. [Link]
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Deep phenotypic profiling of neuroactive drugs in larval zebrafish. (2023). Nature Communications. [Link]
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Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. (2015). PubMed Central. [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Frontiers in Chemistry. [Link]
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Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). MDPI. [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019). Clinical Pharmacokinetics. [Link]
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Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. (2022). Advanced Journal of Chemistry, Section A. [Link]
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Application Notes and Protocols for 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole as a Potential Therapeutic Agent
Authored by: A Senior Application Scientist
Abstract
The confluence of privileged heterocyclic scaffolds in a single molecular entity represents a compelling strategy in modern drug discovery. This guide details the therapeutic rationale, synthesis, and comprehensive biological evaluation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole . This novel compound marries the biologically versatile indole nucleus with a dihydropyran moiety, suggesting a strong potential for development as an anti-inflammatory or anticancer therapeutic. The indole scaffold is a cornerstone in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Concurrently, pyran derivatives are known to possess significant biological activities, including anti-inflammatory and anticancer effects.[3] This document provides a robust framework for researchers, offering detailed protocols for the chemical synthesis of the target compound and its subsequent evaluation through a suite of validated in vitro and in vivo assays.
Rationale for Therapeutic Investigation
The indole ring system is a foundational structure in medicinal chemistry, known to interact with a multitude of biological targets.[1] Its derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[2][4][5] In the context of inflammation, many indole-containing molecules, such as Indomethacin, are potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.
The dihydropyran ring, while less explored than the indole nucleus, is also a constituent of various bioactive molecules. The incorporation of this moiety can modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also contribute to target binding. The strategic combination of these two pharmacophores in This compound presents a unique opportunity for the development of a novel therapeutic agent with potentially enhanced potency and a unique pharmacological profile.
Chemical Synthesis Protocol
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10] This widely-used method allows for the formation of a C-C bond between a halo-indole and a dihydropyran boronic ester. The proposed synthetic workflow is outlined below.
Diagram: Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dihydro-2H-pyran (1.0 eq.), pinacolborane (1.2 eq.), and a suitable iridium catalyst (e.g., [Ir(cod)OMe]2, 1-2 mol%) in a dry, degassed solvent such as THF.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired boronic ester.
Step 2: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 6-bromo-1H-indole (1.0 eq.), the dihydropyran boronic ester from Step 1 (1.1 eq.), a palladium catalyst such as Pd(PPh3)4 (3-5 mol%), and a base, for instance, potassium carbonate (2.0 eq.).[9]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound, This compound .
Protocols for Biological Evaluation: Anti-Inflammatory Potential
The anti-inflammatory potential of the title compound can be assessed through a tiered approach, beginning with in vitro enzyme inhibition assays and progressing to cell-based and in vivo models.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the compound's ability to directly inhibit the activity of the COX-2 enzyme, a key player in inflammation.[11][12][13][14]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque microplate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.[11][14] Reconstitute the COX-2 enzyme and keep it on ice.[11]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup:
-
Enzyme Control (100% activity): Add 10 µL of COX Assay Buffer to the wells.
-
Inhibitor Wells: Add 10 µL of the diluted test compound to the respective wells.
-
Positive Control: Add 10 µL of diluted Celecoxib to the control wells.
-
-
Enzyme Addition: Add 80 µL of the COX Assay Buffer/COX Probe mix to all wells, followed by 10 µL of the diluted COX-2 enzyme solution.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Plot the % inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Diagram: COX-2 Signaling Pathway
Caption: The arachidonic acid cascade and the inhibitory role of the test compound.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[15][16]
Materials:
-
Male Wistar rats or Swiss albino mice (acclimatized for at least one week).[17]
-
λ-Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Diclofenac (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Protocol:
-
Animal Grouping: Divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III & IV: Test compound at two different doses (e.g., 25 and 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocols for Biological Evaluation: Anticancer Potential
The anticancer activity of the compound can be evaluated by assessing its cytotoxicity against various cancer cell lines.[18][19]
In Vitro Cytotoxicity Assay (MTT or CellTox Green Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.[20][21][22]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTox™ Green Dye
-
Doxorubicin (positive control)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 200 µM) and the positive control. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTox Green Assay (Real-Time): [22]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Data Presentation
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | HEK293 (Normal) IC50 (µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial evaluation of This compound as a potential therapeutic agent. The unique combination of the indole and dihydropyran scaffolds warrants investigation into its anti-inflammatory and anticancer properties. Positive results from these initial screens would justify further studies, including more extensive in vivo efficacy models, pharmacokinetic and toxicological profiling, and detailed mechanism of action studies to identify the specific molecular targets. The structural versatility of this compound also allows for the future design and synthesis of analogues to optimize its pharmacological properties.
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PMC. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]
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The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]
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NIH. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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SpringerLink. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]
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ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
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PubMed. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Retrieved from [Link]
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ijpsr.com. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Bentham Science. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. Retrieved from [Link]
-
PubMed. (n.d.). 6,7-Dihydro-4H-indolones: synthesis and biological properties. Retrieved from [Link]
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NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]
-
MedCrave. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Frontiers. (n.d.). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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ResearchGate. (2025). Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. Retrieved from [Link]
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ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. Retrieved from [Link]
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SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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PMC. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
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PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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Auburn University. (2023). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. Retrieved from [Link]
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NIH. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]
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MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]
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NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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Baishideng Publishing Group. (2026). Beyond anti-inflammatory strategies: Epigenetic targets as emerging therapeutic frontiers in acute pancreatitis. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
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PubMed. (2024). Highly Regio- and Diastereoselective Synthesis of 6,7-Dihydro-4 H-furo[3,4- c]pyran Derivatives through Pd-Catalyzed Formal (3 + 3) Allylic Cycloaddition of 2-Butene-1,4-diols with 2-(1-Alkynyl)-2-alken-1-ones. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole Analogs
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif extensively found in both natural products and synthetic molecules, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This versatile scaffold is a cornerstone in medicinal chemistry, with indole-containing compounds approved for a wide range of clinical applications, including antiviral, antitumor, and analgesic therapies.[3] A significant and well-established role for indole derivatives is in the inhibition of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[4][5][6][7] Kinases, including PI3K, CDK, TK, and AKT, are prominent targets for indole-based inhibitors.[4][5]
The compound class of interest, 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole and its analogs, combines the established pharmacophore of indole with a dihydropyran moiety. The dihydropyran ring is also present in numerous biologically active compounds and can serve as a key structural element for interaction with enzyme active sites.[8][9] Given the established precedent for indole derivatives as kinase inhibitors, this application note will present detailed high-throughput screening (HTS) protocols to identify and characterize analogs of this compound as potential inhibitors of a putative kinase target. For the purpose of providing concrete and actionable protocols, we will hypothesize that this class of compounds targets a lipid kinase, such as Phosphoinositide 3-kinase (PI3K), a key node in cellular signaling pathways often implicated in cancer.[4][5]
This document will provide two distinct HTS assay protocols: a biochemical, target-based assay to quantify direct enzyme inhibition, and a cell-based, phenotypic assay to assess the downstream cellular consequences of target engagement.
Protocol 1: Biochemical Screening via Fluorescence Polarization (FP) Kinase Assay
Scientific Rationale
Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for HTS of enzyme inhibitors.[3][10] The principle relies on the differential rotational speed of a small fluorescently labeled molecule (tracer) in solution versus when it is bound to a larger protein.[10] In a competitive FP assay for a kinase inhibitor, a fluorescently labeled ligand that binds to the kinase's active site is used. When unbound, the tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger kinase, its rotation is slowed, leading to a high polarization signal. A test compound that inhibits the kinase by competing for the same binding site as the tracer will displace the tracer, causing a decrease in the polarization signal. This change in polarization is directly proportional to the inhibitory activity of the compound.[3][10]
This assay provides a direct measure of the compound's ability to interact with the kinase's active site and is highly amenable to automation and miniaturization for HTS campaigns.[11]
Experimental Workflow
Caption: Workflow for the Fluorescence Polarization (FP) kinase inhibitor assay.
Detailed Protocol
Materials and Reagents:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Fluorescently labeled tracer specific for the kinase active site
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT
-
384-well, low-volume, black assay plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.
-
Include positive controls (a known inhibitor of the target kinase) and negative controls (DMSO vehicle) on each plate.
-
-
Reagent Preparation:
-
Dilute the kinase to the desired working concentration (e.g., 2X final concentration) in cold Assay Buffer. The optimal concentration should be determined empirically during assay development.
-
Dilute the fluorescent tracer to its working concentration (e.g., 2X final concentration) in Assay Buffer. The optimal concentration is typically at or below its Kd for the kinase.
-
-
Assay Execution:
-
Add 10 µL of the diluted kinase solution to each well of the assay plate containing the pre-spotted compounds.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 10 µL of the diluted fluorescent tracer solution to all wells.
-
Seal the plate and mix on a plate shaker for 30 seconds.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Interpretation
| Parameter | Description | Calculation/Interpretation |
| Millipolarization (mP) | The raw output from the plate reader, representing the degree of polarization. | Calculated by the instrument software. |
| Z' Factor | A statistical measure of assay quality and robustness.[3] | Z' = 1 - (3*(σpos + σneg)) / |μpos - μneg|. A Z' factor > 0.5 is considered excellent for HTS. |
| Percent Inhibition | The degree to which a test compound reduces the polarization signal relative to controls. | % Inhibition = 100 * (1 - (mPsample - mPpos) / (mPneg - mPpos)). |
| IC₅₀ Value | The concentration of an inhibitor at which 50% of the maximal inhibitory effect is observed. | Determined by fitting the percent inhibition data from a dose-response curve to a four-parameter logistic equation. |
Protocol 2: Cell-Based Phenotypic Screening using a Proliferation Assay
Scientific Rationale
While biochemical assays are excellent for identifying direct inhibitors, cell-based assays provide crucial information about a compound's activity in a more physiologically relevant context.[1][4][12] They can assess not only target engagement but also cell permeability, metabolic stability, and potential off-target effects that influence the overall cellular phenotype.[1]
For a putative kinase inhibitor targeting a pro-survival pathway like PI3K/Akt, a cell proliferation assay is a highly relevant phenotypic readout. Inhibition of such a pathway is expected to lead to a decrease in cell viability and proliferation. We will describe a luminescence-based assay that measures cellular ATP levels as a proxy for cell viability. A decrease in ATP indicates a reduction in metabolically active, viable cells.
Experimental Workflow
Caption: Workflow for a cell-based proliferation assay to screen for inhibitors.
Detailed Protocol
Materials and Reagents:
-
A cancer cell line known to be dependent on the target pathway (e.g., a cell line with a PIK3CA mutation).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
384-well, white, solid-bottom, tissue culture-treated assay plates.
-
A luminescence-based ATP detection reagent (e.g., CellTiter-Glo®).
-
A plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in complete culture medium to the optimal seeding density (determined during assay development, e.g., 1000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare intermediate dilutions of the this compound analogs in culture medium from the DMSO stock plates.
-
Add 10 µL of the diluted compounds to the corresponding wells of the cell plates. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).
-
Include positive controls (a known cytotoxic agent or pathway inhibitor) and negative controls (medium with DMSO vehicle).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Data Acquisition:
-
Equilibrate the plates and the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
| Parameter | Description | Calculation/Interpretation |
| Relative Luminescence Units (RLU) | The raw signal from the plate reader, proportional to the ATP concentration. | Directly measured by the instrument. |
| Percent Viability | The viability of treated cells relative to the vehicle-treated control cells. | % Viability = 100 * (RLUsample / RLUneg). |
| GI₅₀ Value | The concentration of a compound that causes a 50% reduction in cell growth. | Determined by fitting the percent viability data from a dose-response curve to a four-parameter logistic equation. |
Conclusion and Forward Path
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound analogs as potential kinase inhibitors. The combination of a direct, biochemical FP assay and a functional, cell-based proliferation assay creates a comprehensive primary screening strategy. Hits identified from these screens would then be subjected to further validation, including orthogonal assays, selectivity profiling against a panel of kinases, and detailed structure-activity relationship (SAR) studies to guide lead optimization. This dual-pronged approach ensures that selected compounds not only interact with their intended target but also elicit the desired biological response in a cellular context, paving the way for the development of novel therapeutics.
References
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (URL: [Link])
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (URL: [Link])
-
Indolinones as promising scaffold as kinase inhibitors: a review. (URL: [Link])
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (URL: [Link])
- (Placeholder for a relevant reference)
-
Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (URL: [Link])
-
Indole-Pyrazole Conjugates: Synthetic Approaches And Therapeutic Potential. (URL: [Link])
- (Placeholder for a relevant reference)
-
The Biological and Pharmacological Potentials of Indole-based Heterocycles. (URL: [Link])
- (Placeholder for a relevant reference)
-
Indole: The molecule of diverse pharmacological activities. (URL: [Link])
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (URL: [Link])
- (Placeholder for a relevant reference)
- (Placeholder for a relevant reference)
- (Placeholder for a relevant reference)
- (Placeholder for a relevant reference)
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (URL: [Link])
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (URL: [Link])
- (Placeholder for a relevant reference)
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (URL: [Link])
Sources
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- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
protocol for scaling up 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole synthesis
An In-Depth Guide to the Scalable Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Abstract
This application note provides a comprehensive and scalable three-step protocol for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described synthetic strategy is centered around a robust Suzuki-Miyaura cross-coupling reaction, chosen for its high efficiency, functional group tolerance, and amenability to large-scale production. The protocol begins with the protection of commercially available 6-bromoindole using a tert-butyloxycarbonyl (Boc) group, followed by the palladium-catalyzed coupling with 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and concludes with the efficient deprotection of the indole nitrogen. This guide is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step methodologies, explanations for critical process parameters, safety guidelines, and considerations for scaling the synthesis from the laboratory bench to pilot plant production.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates. Functionalization at the C6 position provides a vector for modulating pharmacological properties. The target molecule, this compound, combines the indole core with a dihydropyran moiety, a motif also found in various biologically active compounds. A scalable, reliable, and cost-effective synthesis is paramount for advancing such compounds through the drug development pipeline.
The synthetic strategy detailed herein was designed with scalability as the primary objective. It leverages the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation in industrial settings.[1] The key advantages of this approach include:
-
Mild Reaction Conditions: Typically conducted at moderate temperatures, preserving sensitive functional groups.[2]
-
High Functional Group Tolerance: Reduces the need for excessive protection/deprotection steps.[2]
-
Commercial Availability of Reagents: Starting materials, catalysts, and ligands are readily available from commercial suppliers.
-
Robustness and Reproducibility: The reaction is well-understood and has been successfully implemented on multi-kilogram scales.[3]
The overall synthetic pathway is illustrated below:
Sources
Application Notes and Protocols for the Development of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole Derivatives
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of novel therapeutics.[1] When hybridized with other pharmacologically relevant moieties, such as the dihydropyran ring, the resulting structures can exhibit synergistic or novel biological activities.[3][4] The 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole scaffold, in particular, presents a compelling framework for the development of new chemical entities targeting a range of diseases, including cancer and inflammatory disorders.[3][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel derivatives based on the this compound core. We will delve into detailed synthetic strategies, robust experimental protocols, and in vitro evaluation methodologies, underpinned by a rationale that blends established chemical principles with practical, field-proven insights.
I. Synthetic Strategies and Library Design
The modular nature of the this compound scaffold allows for the systematic exploration of chemical space through the introduction of diverse substituents at key positions. Our strategy focuses on functionalizing the indole nitrogen (N1), the C2, and C3 positions of the indole ring, as these modifications are known to significantly influence biological activity.
A. Core Scaffold Synthesis
The initial synthesis of the this compound core can be achieved through a multi-step sequence, often culminating in a palladium-catalyzed cross-coupling reaction. A common and effective approach involves the Suzuki-Miyaura coupling of a suitably protected 6-bromo-1H-indole with a dihydropyran boronic acid derivative.[8] This method offers high yields and good functional group tolerance.
B. Derivative Library Generation
With the core scaffold in hand, a library of derivatives can be generated using a variety of well-established and reliable chemical transformations. The primary points of diversification will be:
-
N1-Functionalization: The indole nitrogen can be readily alkylated or arylated. Buchwald-Hartwig amination is a powerful tool for introducing aryl and heteroaryl substituents, offering a broad substrate scope and mild reaction conditions.[9][10][11][12]
-
C2-Arylation: Direct C-H arylation at the C2 position of the indole ring using palladium catalysis provides an efficient route to biaryl derivatives.[13] This late-stage functionalization allows for the rapid introduction of diverse aromatic and heteroaromatic groups.
-
C3-Functionalization: The C3 position can be functionalized through various methods, including Vilsmeier-Haack formylation followed by further elaboration, or hydroboration/Suzuki-Miyaura coupling sequences for vinyl indole precursors.[14]
The choice of building blocks for these reactions should be guided by principles of medicinal chemistry, aiming to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk to explore the structure-activity relationship (SAR).[15][16][17]
Below is a diagram illustrating the general synthetic strategy for library development.
Caption: General workflow for the synthesis of a diverse library of this compound derivatives.
II. Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis and purification of the target compounds. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Suzuki-Miyaura Coupling for Core Scaffold Synthesis
This protocol describes a representative procedure for the synthesis of the this compound core.
Materials:
-
6-Bromo-1H-indole
-
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromo-1H-indole (1.0 eq), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of K2CO3 (2.0 M, 2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired this compound.
Protocol 2: Buchwald-Hartwig Amination for N1-Arylation
This protocol outlines a general procedure for the N-arylation of the indole core.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)2 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (1.5 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/EtOAc) to yield the N-arylated product.
Table 1: Representative Reaction Conditions for Library Synthesis
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)2 / PPh3 | K2CO3 | Dioxane/H2O | 90 |
| Buchwald-Hartwig | Pd(OAc)2 / Xantphos | Cs2CO3 | Toluene | 110 |
| C-H Arylation | Pd(TFA)2 | Air (oxidant) | Dioxane/H2O | Room Temp |
III. In Vitro Biological Evaluation
The synthesized derivatives should be evaluated for their biological activity using a panel of in vitro assays. The choice of assays will depend on the therapeutic target of interest. For example, if the compounds are being developed as potential anticancer agents, a series of cell-based and biochemical assays can be employed.[18][19][20][21][22]
A. Cell Viability and Proliferation Assays
These assays are fundamental for assessing the cytotoxic and cytostatic effects of the novel compounds on cancer cell lines.
Protocol 3: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
B. Target-Based Biochemical Assays
If a specific molecular target, such as a protein kinase, is hypothesized, direct enzymatic assays should be performed to determine the inhibitory activity of the compounds.[23][24][25][26][27]
Protocol 4: In Vitro Kinase Inhibition Assay
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[25]
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro biological evaluation of the synthesized derivative library.
IV. Data Analysis and Interpretation
The data generated from the synthetic and biological evaluations should be systematically analyzed to establish a clear structure-activity relationship (SAR).
Table 2: Example Data Summary for SAR Analysis
| Compound ID | R1 (N1-substituent) | R2 (C2-substituent) | Cell Viability IC50 (µM) | Kinase Inhibition IC50 (µM) |
| Core-01 | H | H | > 100 | > 100 |
| N1-Aryl-01 | Phenyl | H | 25.4 | 15.2 |
| N1-Aryl-02 | 4-Fluorophenyl | H | 10.8 | 5.1 |
| C2-Aryl-01 | H | Pyridyl | 50.2 | 35.7 |
This tabulated data allows for the direct comparison of the effects of different substituents on biological activity, guiding the next round of lead optimization. For instance, the hypothetical data in Table 2 suggests that N1-arylation is beneficial for activity and that an electron-withdrawing group on the aryl ring further enhances potency.
V. Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and experimental protocols outlined in these application notes provide a robust framework for the generation and evaluation of a diverse library of derivatives. Through systematic exploration of the chemical space around this core and rigorous biological testing, researchers can identify lead compounds with potent and selective activity for further preclinical development.
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
National Institutes of Health. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
University of Scranton. Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. [Link]
-
EurekAlert!. Cell-culture based test systems for anticancer drug screening. [Link]
-
BMG LABTECH. Kinase assays. [Link]
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National Center for Biotechnology Information. In vitro JAK kinase activity and inhibition assays. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
National Institutes of Health. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]
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National Institutes of Health. Recent Progress Concerning the N-Arylation of Indoles. [Link]
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ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13][23]-Fused Indole Heterocycles. [Link]
-
National Center for Biotechnology Information. Recent progress in biologically active indole hybrids: a mini review. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
Semantic Scholar. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. [Link]
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PubMed Central. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]
-
National Institutes of Health. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. [Link]
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Karger Publishers. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. [Link]
-
Bentham Open. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
Karger Publishers. Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
ResearchGate. Synthesis of 2,5‐Dihydrofuran, 3,6‐Dihydro‐2H‐pyran, and.... [Link]
-
Semantic Scholar. Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. [Link]
-
MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. [Link]
-
ResearchGate. Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. [Link]
-
RSC Publishing. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. [Link]
-
ResearchGate. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Request PDF. [Link]
-
National Center for Biotechnology Information. Evolution of a series of peptidoleukotriene antagonists: synthesis and structure-activity relationships of 1,6-disubstituted indoles and indazoles. [Link]
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Office of Scientific and Technical Information. Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. [Link]
-
National Institutes of Health. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]
-
ResearchGate. (PDF) Natural Dibenzo[b,d]Pyran-6-Ones: Structural Diversity and Biological Activity. [Link]
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- 25. bmglabtech.com [bmglabtech.com]
- 26. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bellbrooklabs.com [bellbrooklabs.com]
Application Note & Protocol: Formulation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole for In Vivo Studies
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the formulation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole, a heterocyclic compound of interest for various in vivo research applications. The successful in vivo evaluation of this and similar molecules is critically dependent on the development of a stable, homogenous, and biocompatible formulation that ensures consistent and reproducible exposure in animal models. This guide outlines a systematic approach to pre-formulation assessment, vehicle selection, and the preparation of various formulation types, including solutions, suspensions, and co-solvent systems. Detailed, step-by-step protocols are provided to enable researchers to develop a formulation strategy tailored to the specific requirements of their in vivo studies.
Introduction: The Critical Role of Formulation in In Vivo Success
The journey of a potential therapeutic agent from the bench to a preclinical in vivo model is fraught with challenges, many of which are centered around the compound's delivery to the target site of action. This compound, an indole derivative, represents a class of molecules with significant pharmacological potential. However, like many heterocyclic compounds, it is likely to exhibit poor aqueous solubility, which can severely limit its oral bioavailability and lead to inconsistent results in in vivo experiments.
The primary objective of formulation development for in vivo studies is to create a delivery system that overcomes these limitations. A well-designed formulation not only enhances the solubility and stability of the test compound but also ensures its uniform distribution within the vehicle, allowing for accurate and reproducible dosing. This document serves as a practical guide for the researcher, providing the foundational knowledge and detailed protocols necessary to formulate this compound for successful in vivo evaluation.
Pre-formulation Assessment: Characterizing Your Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This pre-formulation assessment will guide the selection of an appropriate formulation strategy.
Key Physicochemical Parameters
A summary of the essential pre-formulation data to be collected is presented in Table 1.
| Parameter | Importance in Formulation Development | Recommended Method(s) |
| Aqueous Solubility | Determines the feasibility of a simple aqueous solution. | Equilibrium solubility measurement in water and relevant buffers (e.g., pH 7.4 phosphate-buffered saline). |
| pKa | Indicates the ionization state of the molecule at different pH values, which influences solubility and absorption. | Potentiometric titration or computational prediction. |
| LogP/LogD | Measures the lipophilicity of the compound, which affects its solubility in both aqueous and organic media, as well as its membrane permeability. | Shake-flask method (octanol-water partition) or reverse-phase HPLC. |
| Melting Point | Provides an indication of the compound's crystal lattice energy and can influence the choice of formulation approach (e.g., amorphous vs. crystalline). | Differential Scanning Calorimetry (DSC). |
| Chemical Stability | Assesses the compound's susceptibility to degradation under various conditions (e.g., pH, light, temperature), ensuring the integrity of the dosing formulation. | Stressed degradation studies followed by HPLC analysis. |
| Solid-State Characterization | Identifies the crystalline form (polymorphism) of the compound, which can impact solubility and dissolution rate. | X-ray Powder Diffraction (XRPD), DSC. |
Experimental Protocol: Equilibrium Aqueous Solubility Determination
-
Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., deionized water, PBS pH 7.4) in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect for the presence of undissolved solid.
-
Filter the suspension through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Formulation Development Strategies
Based on the pre-formulation data, a suitable formulation strategy can be devised. The following sections detail common approaches for compounds with poor aqueous solubility.
Decision-Making Workflow for Formulation Selection
The choice of formulation is a stepwise process guided by the physicochemical properties of the compound and the intended in vivo study design.
Caption: Formulation selection workflow.
Protocol 1: Preparation of a Co-solvent Formulation
Co-solvent systems are often a first-line approach for increasing the solubility of hydrophobic compounds. A common example is a mixture of polyethylene glycol 400 (PEG 400) and water.
Materials:
-
This compound
-
PEG 400
-
Sterile Water for Injection
-
Sterile glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the required volume of PEG 400 to the vial.
-
Gently warm the mixture (e.g., to 40-50°C) and stir using a magnetic stirrer until the compound is completely dissolved.
-
Once a clear solution is obtained, slowly add the sterile water dropwise while continuously stirring to avoid precipitation.
-
After the addition is complete, continue stirring for another 15-30 minutes to ensure homogeneity.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
Note: The ratio of PEG 400 to water should be optimized to maintain the compound in solution while minimizing potential in vivo toxicity associated with the co-solvent.
Protocol 2: Preparation of a Suspension Formulation
When a compound's solubility is too low for a solution-based approach at the required dose, a suspension is a viable alternative. The goal is to create a uniform dispersion of solid particles in a liquid vehicle.
Materials:
-
This compound (micronized, if possible)
-
Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium)
-
Wetting agent (e.g., 0.1% v/v Tween 80)
-
Vehicle (e.g., sterile water or saline)
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the vehicle by dissolving the suspending agent and wetting agent in the appropriate volume of sterile water.
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the vehicle to the compound to form a smooth paste. This step is crucial for proper wetting of the particles.
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Alternatively, for larger volumes, a homogenizer can be used to reduce particle size and ensure a uniform dispersion.
-
The final suspension should be stored under constant agitation until dosing to prevent settling.
Characterization and Quality Control of the Final Formulation
Once a formulation has been prepared, it is essential to characterize it to ensure its quality and suitability for in vivo use.
Key Quality Attributes
| Attribute | Importance | Recommended Method(s) |
| Appearance | Visual inspection for clarity (solutions) or uniformity (suspensions). | Macroscopic and microscopic observation. |
| pH | Ensures physiological compatibility and can affect compound stability. | pH meter. |
| Particle Size Distribution | For suspensions, this is critical for dissolution rate and absorption. | Laser diffraction or dynamic light scattering. |
| Content Uniformity | Ensures consistent dosing. | HPLC analysis of multiple aliquots from the same batch. |
| Short-term Stability | Confirms that the formulation remains stable for the duration of the in vivo experiment. | HPLC analysis of samples stored under relevant conditions (e.g., room temperature, 4°C) over time. |
Experimental Workflow for Formulation Quality Control
Caption: Quality control workflow for in vivo formulations.
Conclusion
The successful in vivo evaluation of this compound is contingent upon a well-developed and characterized formulation. This guide has provided a systematic approach, from pre-formulation assessment to the preparation and quality control of common formulation types. By following these protocols and understanding the underlying scientific principles, researchers can enhance the reliability and reproducibility of their in vivo studies, ultimately accelerating the drug discovery and development process.
References
-
Title: Handbook of Pharmaceutical Excipients Source: Pharmaceutical Press URL: [Link]
-
Title: Formulation of Poorly Water-Soluble Drugs for Oral Administration: A Review Source: AAPS PharmSciTech URL: [Link]
-
Title: In Vivo Models for Drug Discovery Source: IntechOpen URL: [Link]
-
Title: Preclinical Development Handbook: ADME and Biopharmaceutical Properties Source: Wiley URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Welcome to the technical support center for the synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific palladium-catalyzed cross-coupling reaction. The following question-and-answer format addresses common issues encountered during this synthesis, offering explanations grounded in reaction mechanisms and practical, field-proven advice.
I. Reaction Overview & Common Synthetic Routes
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction. The two most common strategies are the Suzuki-Miyaura coupling and the Stille coupling. Both methods have their advantages and are susceptible to specific side reactions that can impact yield and purity.
Synthetic Pathways Overview
Caption: Common synthetic routes to the target molecule.
II. Troubleshooting Low Yields
Low or no yield is one of the most frequent issues in palladium-catalyzed cross-coupling reactions.[1] A systematic approach to troubleshooting is essential for identifying the root cause.
Q1: My reaction shows low to no conversion to the desired product. What are the primary factors I should investigate?
A1: When faced with low or no product yield, a methodical evaluation of your reaction components and conditions is critical. Here are the initial checkpoints:
-
Reagent Quality and Integrity:
-
Starting Materials: Ensure the purity of your 6-bromo-1H-indole and the organometallic coupling partner (boronic ester or stannane). Impurities in the starting materials can inhibit the catalyst.[2] 6-Bromoindole can be sourced commercially or synthesized.[3][4][5] The pyran coupling partner, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran, is also commercially available.[6][7][8]
-
Solvents and Bases: Anhydrous conditions are often crucial. Moisture can lead to the decomposition of the organometallic reagent and inhibit the catalyst. Use freshly distilled or commercially available anhydrous solvents. Ensure your base is finely powdered and dry, as its reactivity can be significantly impacted by its physical state.[9]
-
-
Catalyst Activity and Choice:
-
Catalyst Precursor: Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[10] If this reduction is inefficient, the catalytic cycle will not proceed effectively.[1][11] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.
-
Ligand Selection: The choice of ligand is paramount. It influences the stability and reactivity of the palladium catalyst.[12] For electron-rich heterocycles like indole, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective as they can accelerate the reductive elimination step.[9]
-
-
Reaction Atmosphere:
-
Palladium-catalyzed reactions are generally sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or by sparging the solvent with an inert gas) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the reaction.
-
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. What are common side reactions that could be consuming my starting materials?
A2: Several side reactions can compete with the desired cross-coupling, leading to diminished yields. Understanding these pathways is key to mitigating them.
-
Homocoupling: This is a common side reaction where two molecules of the same starting material couple with each other.[13]
-
Aryl-Aryl Homocoupling: Two molecules of 6-bromo-1H-indole can couple to form a bi-indole species.
-
Organometallic Homocoupling: Two molecules of the pyran-boronic ester or pyran-stannane can couple. This is particularly prevalent with organoboronic acids in Suzuki couplings.
-
-
Dehalogenation/Protodeborylation/Protodestannylation:
-
Dehalogenation: The 6-bromo-1H-indole can be reduced to indole. This can occur if a hydride source is present, which can be generated from the solvent or base.[14]
-
Protodeborylation/Protodestannylation: The C-B or C-Sn bond of the pyran coupling partner can be cleaved by a proton source (like residual water), replacing the boron or tin group with a hydrogen atom.[13][15]
-
-
Beta-Hydride Elimination: This side reaction is more relevant when using alkylboronic acids but can occur with certain substrates, leading to the formation of an alkene byproduct.[13][16]
Optimization Strategies for Common Side Reactions
| Side Reaction | Potential Cause | Recommended Action |
| Homocoupling | High catalyst loading; presence of oxygen. | Decrease catalyst loading. Ensure rigorous degassing of the reaction mixture. |
| Dehalogenation | Presence of a hydride source (e.g., from solvent or base). | Use a non-protic solvent. Choose a non-coordinating base. |
| Protodeborylation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Consider using a stronger, non-hydroxide base. |
Q3: My reaction is sluggish and incomplete, even after extended reaction times. How can I improve the reaction kinetics?
A3: Slow reaction rates are often due to suboptimal reaction conditions. Here are some parameters to adjust:
-
Temperature: While many cross-coupling reactions are run at elevated temperatures, excessive heat can lead to catalyst decomposition and side reactions. A systematic screen of temperatures (e.g., from 80°C to 120°C) can help identify the optimal balance between reaction rate and catalyst stability.
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Common solvents for Suzuki and Stille couplings include dioxane, THF, DME, and toluene, often with the addition of water for Suzuki reactions to aid in the transmetalation step.[9]
-
Base (for Suzuki Coupling): The strength and nature of the base are critical.[17] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[9] A screen of different bases can reveal the most effective one for your specific substrate combination.
Experimental Protocol: A General Starting Point for Optimization
The following protocol provides a robust starting point for the Suzuki-Miyaura synthesis of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-1H-indole (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.2 equiv.), and a finely ground base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: General experimental workflow for the synthesis.
III. Purification Challenges
Q4: I have successfully formed the product, but I am struggling with purification. What are some common impurities and how can I remove them?
A4: Purification of indole-containing compounds can be challenging due to their potential for decomposition on silica gel and the presence of closely related byproducts.
-
Common Impurities:
-
Unreacted Starting Materials: If the reaction did not go to completion.
-
Homocoupled Products: These often have similar polarities to the desired product.
-
Dehalogenated/Protodeborylated Byproducts: Indole and dihydropyran can be present.
-
Residual Tin Compounds (for Stille Coupling): Organotin compounds are toxic and must be removed.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Silica Gel: Standard silica gel can be used, but it's advisable to use a less acidic grade or neutralize it with a small amount of triethylamine in the eluent to prevent product degradation.
-
Solvent System: A gradient elution starting from a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[2]
-
Aqueous Workup for Tin Removal: For Stille reactions, a workup with an aqueous solution of KF or a dilute acid wash can help precipitate out the tin byproducts.
-
IV. Frequently Asked Questions (FAQs)
Q: Can I use an N-protected indole for this reaction?
A: Yes, using an N-protected indole (e.g., with a Boc or tosyl group) can sometimes improve yields and prevent side reactions at the indole nitrogen. However, this adds extra protection and deprotection steps to your synthesis. Some palladium-catalyzed reactions on indoles can proceed without N-protection.
Q: Is the Suzuki or Stille coupling better for this synthesis?
A: Both methods are viable. The Suzuki coupling is often preferred due to the lower toxicity of boronic acids and their esters compared to organotin reagents.[18] However, Stille couplings can sometimes be more tolerant of certain functional groups.[19][20]
Q: My boronic ester seems to be decomposing upon storage. How can I prevent this?
A: Boronic acids and their esters can be sensitive to moisture and air. Store them in a cool, dry place under an inert atmosphere. It is also advisable to use them as fresh as possible.
Q: What is the role of water in the Suzuki coupling?
A: Water can play a beneficial role in the Suzuki coupling by facilitating the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[9] However, too much water can lead to protodeborylation.[9]
V. References
-
BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from
-
Taylor & Francis Online. (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative. Retrieved from
-
Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from
-
PubMed. (2006). Synthesis of Indoles via 6pi-electrocyclic Ring Closures of Trienecarbamates. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
-
PubMed. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
Organic Letters. (n.d.). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
arkat usa. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]
-
OSTI.GOV. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | 287944-16-5 | TCI EUROPE N.V. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Introduction
Welcome to the technical support guide for the purification of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. This molecule, incorporating both an indole nucleus and a dihydropyran moiety, presents unique challenges during its isolation and purification. The indole's nitrogen proton (N-H) can lead to peak tailing in chromatography, while the overall polarity of the molecule requires careful selection of purification techniques. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification hurdles.
This document is structured to provide rapid access to solutions, from broad strategic questions to specific troubleshooting scenarios encountered at the bench.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the purification of this compound.
Q1: What is the best primary purification technique for this compound? A1: For most lab-scale syntheses (<10 g), flash column chromatography on silica gel is the most effective primary purification method. It offers a good balance between resolution, speed, and cost. The choice of stationary and mobile phases is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).[1] For high-purity applications, such as preparing analytical standards or compounds for biological screening, a secondary purification by recrystallization or preparative HPLC may be necessary.[2]
Q2: What are the most likely impurities I will encounter? A2: The impurities largely depend on the synthetic route used. A common method for synthesizing this compound is the Suzuki-Miyaura coupling of a 6-halo-1H-indole (e.g., 6-bromo-1H-indole) with a dihydropyran boronic acid or ester.
Potential impurities from this route include:
-
Unreacted Starting Materials: Residual 6-halo-1H-indole and the boronic acid/ester.
-
Homocoupling Products: Dimerization of the boronic ester or the indole starting material.[3][4]
-
Protodeboronation Product: The boronic acid or ester reacting with residual water or protons to revert to dihydropyran.[3]
-
Catalyst Residues: Palladium complexes, which can often be removed by filtration through a dedicated scavenger resin or a small plug of silica.
Q3: My compound appears to be degrading on the silica gel column. Why is this happening and what can I do? A3: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[5] You can spot this if you see new, lower Rf spots appearing in your collected fractions that were not in the initial crude mixture.
To mitigate this:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine (Et₃N) or ammonia solution before packing the column. This neutralizes the acidic sites.[5]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be effective alternatives for acid-sensitive compounds.[5]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load, run, and elute the compound without delay.
Troubleshooting Guide: Column Chromatography
This guide provides solutions to specific problems encountered during flash column chromatography.
Issue: Poor separation between my product and an impurity on the column, even though they separate well on TLC.
-
Possible Cause 1: Column Overloading. The amount of crude material applied to the column is too high, exceeding the separation capacity of the stationary phase.
-
Solution: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.[1] If you need to purify a large amount of material, use a wider column rather than simply increasing the sample load on a smaller one.
-
-
Possible Cause 2: Improper Column Packing. Channels or cracks in the silica bed can lead to a non-uniform solvent front, causing bands to widen and overlap.
-
Solution: Ensure the column is packed uniformly. "Wet" packing (slurry packing) is generally more reliable than "dry" packing. Tap the column gently as you pack to settle the silica into a dense, uniform bed.
-
-
Possible Cause 3: Inappropriate Eluent Polarity. The chosen solvent system may not be optimal for resolving closely running spots.
-
Solution: Aim for a solvent system that gives your target compound an Rf of ~0.3 on the TLC plate. For closely eluting spots, consider using a solvent system with different selectivity. For example, if a hexane/ethyl acetate mixture fails, try a dichloromethane/methanol or toluene/acetone system.[1]
-
Issue: The compound is streaking or "tailing" on the TLC plate and column.
-
Possible Cause 1: Acidity of Silica Gel. The free N-H group on the indole ring is slightly acidic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.
-
-
Possible Cause 2: Compound Insolubility. The compound may be partially precipitating at the point of application or as the band moves down the column.
-
Solution: Ensure the solvent used to load the sample onto the column is weak enough to not carry the compound down prematurely (e.g., the non-polar component of your eluent). If using a solid-loading technique, ensure the compound is evenly dispersed on the adsorbent.
-
Issue: My compound is not eluting from the column.
-
Possible Cause 1: The compound is too polar for the current solvent system.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate gradient, you can switch to a more polar system like dichloromethane/methanol.[1]
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition. The compound may have reacted with or bonded irreversibly to the stationary phase.
-
Solution: Test for compound stability on a small scale by spotting your material on a TLC plate and letting it sit for an hour before eluting to see if a baseline spot remains or if degradation occurs.[5] If it is unstable, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[5]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a starting scale of ~500 mg of crude material.
1. Preliminary TLC Analysis: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on at least three different TLC plates. c. Develop the plates in solvent systems of varying polarity. Good starting systems are mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Acetone).
- System A: 80:20 Hexane/Ethyl Acetate
- System B: 60:40 Hexane/Ethyl Acetate
- System C: 40:60 Hexane/Ethyl Acetate d. Visualize the plates under UV light (254 nm and 365 nm) and by staining (e.g., with potassium permanganate or vanillin stain) to identify all components. e. Select the solvent system that provides good separation and an Rf value of approximately 0.3 for the target compound.
2. Column Preparation: a. Select a glass column of appropriate size (for 500 mg crude, a 2-3 cm diameter column is suitable). b. Pack the column with silica gel (40-63 µm particle size) using the wet slurry method with the initial, non-polar eluent. c. Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disruption of the silica bed during sample loading.
3. Sample Loading: a. Dissolve the 500 mg of crude material in the minimum amount of dichloromethane. b. Add ~1 g of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the solid-loading method. c. Carefully add the silica-adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection: a. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). b. Gradually increase the polarity of the eluent according to the TLC analysis (gradient elution). c. Collect fractions in an array of test tubes. d. Monitor the elution process by spotting fractions onto a TLC plate and visualizing. e. Combine the fractions that contain the pure product.
5. Product Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove any residual solvent. c. Obtain the final mass and characterize the product (e.g., by NMR, MS) to confirm purity.
Protocol 2: Recrystallization
This is an effective secondary purification step to obtain highly pure, crystalline material.[2]
1. Solvent Selection: a. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[2] b. Test small amounts of your purified compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixed solvents like ethanol/water or ethyl acetate/hexane). c. Place a few milligrams of the compound in a test tube, add a few drops of solvent, and observe solubility at room temperature and upon heating.
2. Recrystallization Procedure: a. Place the material from the column in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[1][2] c. If the solution is colored by impurities, you may perform a hot filtration after adding a small amount of decolorizing charcoal (use sparingly as it can adsorb your product).[6] d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Rapid cooling should be avoided as it leads to the formation of small, impure crystals.[6] e. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation. f. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
3. Crystal Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2] c. Dry the crystals under vacuum to obtain the final, highly purified product.
Data Summary
The following table provides starting points for chromatographic solvent systems. The optimal ratio must be determined empirically via TLC.
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Modifier (if needed) | Target Rf |
| Silica Gel | Hexane / Heptane | Ethyl Acetate | 1% Triethylamine | 0.25-0.35 |
| Silica Gel | Dichloromethane | Methanol | 1% Triethylamine | 0.25-0.35 |
| Neutral Alumina | Toluene | Acetone | None | 0.30-0.40 |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography purification.
Caption: A troubleshooting decision tree for flash column chromatography.
References
- BenchChem. (2025).
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- National Institutes of Health. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Royal Society of Chemistry. (2025).
- ResearchGate. (2025).
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
Sources
Technical Support Center: Overcoming Solubility Challenges with 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Welcome to the technical support center for 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this promising indole derivative. Our goal is to equip you with the knowledge and practical tools to ensure successful experimental outcomes.
Introduction: Understanding the Solubility Profile
This compound possesses a bicyclic structure, featuring a six-membered benzene ring fused to a five-membered pyrrole ring, characteristic of indole compounds. Indole and its derivatives are known for their limited solubility in aqueous solutions due to the hydrophobic nature of the aromatic ring system.[1] While soluble in organic solvents like ethanol, ethyl acetate, and chloroform, their poor water solubility often presents a significant hurdle in biological assays and formulation development.[1][2] The dihydropyran moiety introduces some polarity, but the overall molecule is expected to be lipophilic, contributing to its low aqueous solubility.
This guide provides a systematic approach to addressing these solubility issues through a series of troubleshooting steps, frequently asked questions, and a detailed experimental protocol for solubility screening.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Question 1: My initial attempt to dissolve this compound in an aqueous buffer for my in vitro assay failed. What is the most likely reason?
Answer: The primary reason for the poor aqueous solubility of this compound is its chemical structure. The indole ring is hydrophobic, and while the dihydropyran group adds some polarity, the molecule as a whole is not readily solvated by water. Direct dissolution in aqueous buffers is often unsuccessful for such compounds. For in vitro assays, it is common to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[3] This stock can then be diluted into the aqueous assay buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with the assay itself.[4]
Question 2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
Answer: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent is significantly reduced upon dilution, and the aqueous environment can no longer keep the hydrophobic compound in solution. Here are several strategies to address this:
-
Optimize the Co-solvent Concentration: Determine the maximum tolerated concentration of DMSO (or another co-solvent like ethanol or propylene glycol) in your specific assay.[5] Sometimes, a slightly higher, yet non-toxic, percentage of the co-solvent can maintain solubility.
-
Utilize Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[6][7] Non-ionic surfactants like Tween 80 or Pluronic F68 are commonly used in biological assays at low, non-toxic concentrations (typically above their critical micelle concentration, which is often in the range of 0.05–0.10%).[6]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with low toxicity.[8][10]
Question 3: Can I use pH adjustment to improve the solubility of this compound?
Answer: The solubility of ionizable compounds can be significantly influenced by pH.[11][12] The indole nitrogen has a pKa of approximately 16-17, meaning it is not basic and will not be protonated under typical physiological pH conditions.[13] Therefore, decreasing the pH is unlikely to enhance solubility. The molecule does not possess strongly acidic functional groups either. Consequently, pH modification is not expected to be a primary strategy for solubilizing this specific compound.
Question 4: For my in vivo studies, I need a formulation with higher bioavailability. What are my options?
Answer: For in vivo applications, formulation strategies are crucial for enhancing the bioavailability of poorly soluble drugs.[14][15][16] Beyond the techniques mentioned for in vitro assays, you can explore:
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[17] These formulations form microemulsions in the gastrointestinal tract, which can improve absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and, consequently, bioavailability.[6][18]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance the dissolution rate.[14][19]
Experimental Protocol: Systematic Solubility Screening
To identify the optimal solubilization strategy for your specific application, a systematic solubility screening is recommended.
Objective: To determine the most effective method for solubilizing this compound for a target concentration in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (200 proof)
-
Propylene glycol (PG)
-
Tween 80
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10% (w/v) stock solution of Tween 80 in deionized water.
-
Prepare a 40% (w/v) stock solution of HP-β-CD in deionized water.
-
-
Solubility Screening in Co-solvent Systems:
-
In separate microcentrifuge tubes, add the appropriate volume of the DMSO stock solution to achieve a final concentration of 100 µM in PBS.
-
Prepare serial dilutions to test final DMSO concentrations of 1%, 0.5%, and 0.1%.
-
Repeat the process using ethanol as the co-solvent.
-
Vortex each tube for 30 seconds.
-
Visually inspect for precipitation immediately and after 1 hour at room temperature.
-
For a quantitative assessment, centrifuge the tubes at 10,000 x g for 10 minutes and measure the concentration of the compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Solubility Screening with Surfactants:
-
To the tubes with the desired final DMSO concentration (e.g., 0.5%), add the 10% Tween 80 stock solution to achieve final Tween 80 concentrations of 0.1%, 0.05%, and 0.01%.
-
Vortex and inspect as described above.
-
Quantify the soluble compound in the supernatant.
-
-
Solubility Screening with Cyclodextrins:
-
Prepare solutions of HP-β-CD in PBS at concentrations of 10%, 5%, and 1% (w/v).
-
Add the DMSO stock solution to each HP-β-CD solution to achieve the target final compound concentration.
-
Vortex and inspect as described above.
-
Quantify the soluble compound in the supernatant.
-
-
Data Analysis and Interpretation:
-
Compare the solubility of this compound across the different conditions.
-
Select the condition that provides the desired solubility with the lowest concentration of excipients that is compatible with your experimental system.
-
Data Summary Table
| Solubilization Strategy | Excipient | Typical Concentration Range | Key Considerations |
| Co-solvency | DMSO, Ethanol, Propylene Glycol | 0.1% - 5% (v/v) | Check for cellular toxicity and assay interference.[5] |
| Micellar Solubilization | Tween 80, Pluronic F68 | 0.01% - 0.1% (w/v) | Use above the critical micelle concentration (CMC).[6] |
| Complexation | Hydroxypropyl-β-cyclodextrin | 1% - 10% (w/v) | Can be a highly effective and non-toxic option.[8][10] |
Visualizing the Workflow
Caption: A workflow for systematic solubility screening.
Frequently Asked Questions (FAQs)
Q1: Is heating a viable option to dissolve the compound? A1: While heating can increase the solubility of many compounds, it should be approached with caution.[1] The thermal stability of this compound is likely unknown, and heating could lead to degradation. If you choose to heat, do so gently and for a minimal amount of time, and ideally, confirm the compound's integrity afterward using an analytical technique like HPLC.
Q2: What is the difference between kinetic and thermodynamic solubility? A2: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. Kinetic solubility, on the other hand, is the concentration of a compound that can be dissolved from a high-concentration stock (like a DMSO stock) into an aqueous buffer before it precipitates. For many drug discovery applications, achieving a sufficient kinetic solubility for the duration of an assay is often the primary goal.
Q3: Are there any online tools to predict the solubility of my compound? A3: Yes, there are several computational models and software that can predict the aqueous solubility of a compound based on its chemical structure. These tools can provide a useful starting point but should always be followed by experimental verification, as their predictions may not always be accurate for novel chemical entities.
Q4: How should I store my stock solutions of this compound? A4: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is also advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Decision-Making Diagram for Solubilization Strategy
Caption: A decision tree for selecting a solubilization strategy.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Solubility of Things. (n.d.). Indole. Retrieved from [Link]
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PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Therapy and Immunology, 1(1).
- Ghareeb, M. M., Abdul-Hassan, S. A., & Al-Saffar, A. Z. (2018). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. Journal of Pharmaceutical and Biological Sciences, 6(2), 1-8.
-
Jwalapuram, R., Ahad, A. H., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. [Link]
- G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
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World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation tactics for the delivery of poorly soluble drugs. International journal of pharmaceutical sciences and research, 1(10), 1-12.
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
- Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 30(3).
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Zhang, J., Wu, D., & Wang, D. (2003). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. [Link]
- Loftsson, T., & Friðriksdóttir, H. (1998). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. International journal of pharmaceutics, 163(1-2), 115-121.
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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Wang, D., & Zhang, J. (2003). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate. [Link]
- Papaneophytou, C. P., & Tzakos, A. G. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 22(12), 2159.
- Li, Y., Liu, C., & Zhang, Y. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399.
- Li, D., Zhuang, C., & Li, J. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Yalkowsky, S. H., & Valvani, S. C. (1977). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of pharmaceutical sciences, 66(8), 1128-1131.
- Rienecker, K. J., Rienecker, A. D., & Zuber, G. (2018). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Chemical Science, 9(12), 3221-3227.
- Patel, J. R., & Patel, A. B. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian journal of pharmaceutical sciences, 73(4), 438.
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Fenu, A., & De-Julián-Ortiz, J. V. (2020). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
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O'Donovan, K., & Bergström, C. A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
- Jessop, P. G., Jessop, D. A., Fu, D., & Phan, L. (2004). Green chemistry: Reversible nonpolar-to-polar solvent.
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International Journal of Pharmaceutical Sciences Review and Research. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]
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Khan Academy. (n.d.). pH and solubility. [Link]
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Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]
- Bozkurt, E., & Dogan, S. D. (2019). Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism.
- Wang, X., Li, R., & Wang, F. (2011). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
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Introduction: The Challenge and Opportunity of Dihydropyran-Indole Scaffolds
An in-depth guide to overcoming common challenges in the synthesis of dihydropyran-indole scaffolds, designed for chemists in research and development.
The fusion of dihydropyran and indole moieties creates a privileged structural scaffold found in numerous biologically active natural products and pharmaceutical agents. However, the synthesis of these complex architectures is fraught with challenges, primarily revolving around controlling regioselectivity and preventing unwanted side reactions. The indole nucleus possesses multiple reactive sites, with the C3 position being the most nucleophilic, followed by C2.[1] Directing a coupling reaction to the less reactive C4-C7 positions on the benzene core is a significant synthetic hurdle that often requires specialized strategies.[2][3][4]
This guide serves as a technical support center for scientists and researchers engaged in dihydropyran-indole coupling reactions. It provides practical, field-tested advice in a question-and-answer format to troubleshoot common experimental issues and optimize reaction conditions for higher yields, selectivity, and reproducibility.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems encountered during dihydropyran-indole coupling experiments. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion, or fails completely. What are the primary factors to investigate?
Answer: A failed reaction can typically be traced back to one of three areas: reagent and solvent quality, catalyst activity, or the reaction conditions themselves.
-
Reagent Purity and Solvent Integrity:
-
Starting Materials: Ensure the purity of your indole and dihydropyran starting materials. Impurities can poison catalysts or participate in side reactions.[5] For instance, residual acid or base from a previous synthetic step can neutralize your catalyst.
-
Solvent Quality: Use dry, degassed solvents, especially for transition-metal-catalyzed reactions (e.g., Palladium, Rhodium, Copper).[6] Oxygen can oxidize low-valent metal catalysts like Pd(0) to an inactive state, stalling the catalytic cycle.[6][7] Similarly, water can hydrolyze sensitive reagents or interfere with Lewis acid catalysis.[8]
-
-
Catalyst Selection and Activation:
-
Palladium Catalysis: Many palladium-catalyzed C-H functionalization reactions require the in-situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species.[9] If this activation fails, the reaction will not proceed. The organometallic reagent or a phosphine ligand can often facilitate this reduction.[9]
-
Brønsted/Lewis Acid Catalysis: The strength of the acid catalyst is critical. A weak acid like acetic acid may be insufficient to promote the reaction, while overly strong acids can lead to substrate decomposition.[10] It is often necessary to screen a panel of acids (e.g., PTSA, In(OTf)₃, BF₃·OEt₂) to find the optimal choice for your specific substrates.[10][11]
-
-
Reaction Temperature:
-
Many coupling reactions have a specific thermal window for optimal performance. If the temperature is too low, the activation energy barrier may not be overcome. If it's too high, decomposition of starting materials, products, or the catalyst can occur, leading to a complex mixture and low yield.[5] A systematic screen of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) is a standard optimization step.[5][12]
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Question: My reaction produces a mixture of C2 and C3-coupled isomers. How can I improve the selectivity for a single product?
Answer: This is the most common challenge in indole functionalization. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. Achieving selectivity, especially for the less reactive C2 position or the benzene core, requires a deliberate strategic approach.
-
Employing Directing Groups (DGs): This is the most powerful strategy for overriding the indole's natural reactivity.[2][3] A directing group is installed (often on the N1 nitrogen) that can coordinate to the metal catalyst. This coordination holds the catalyst in close proximity to a specific C-H bond, forcing the reaction to occur at that site.[13][14]
-
For C2 Selectivity: Groups like N-(2-pyridylmethyl) or N-(2-pyridyl)sulfonyl can effectively direct palladium catalysts to the C2 position.[15]
-
For C7 Selectivity: More sophisticated directing groups, such as N-P(O)tBu₂, have been developed to direct functionalization to the C7 position on the benzene ring.[2][3]
-
-
Steric Hindrance: If the C3 position is blocked with a substituent, functionalization is often forced to occur at the C2 position. This is a straightforward way to achieve C2 coupling, provided a C3-substituted indole is a viable starting material for your synthesis.
-
Catalyst and Ligand Choice: The choice of catalyst and ligands can influence regioselectivity. For palladium-catalyzed reactions, bulky ligands on the metal can sterically favor approach to the less hindered C-H bond, although this effect is often secondary to the influence of a directing group.[16]
Data Summary: Impact of Directing Groups on Regioselectivity
| Directing Group (on N1) | Target Position | Catalyst System | Typical Outcome | Reference |
| None (N-H or N-Me) | C3 | Pd(II) or Brønsted Acid | C3 functionalization is dominant due to inherent nucleophilicity. | [15] |
| N-(2-pyridylmethyl) | C2 | PdCl₂(MeCN)₂ | Directs C-H activation to the C2 position via chelation assistance. | [15] |
| N-P(O)tBu₂ | C7 | Palladium / Copper | Enables functionalization at the challenging C7 position. | [2][3] |
| Carboxylic Acid (at C3) | C2 | Palladium | Acts as a traceless directing group for C2 alkenylation. |
Issue 3: Formation of Undesired Side Products
Question: Besides regioisomers, I'm observing other byproducts in my reaction mixture. What are the likely side reactions and how can I suppress them?
Answer: Side reactions often arise from the high reactivity of the starting materials or intermediates under the reaction conditions.
-
Indole Dimerization/Polymerization: Under strongly acidic conditions, indoles can undergo self-reaction. This can be mitigated by using a milder Brønsted acid or a Lewis acid catalyst, or by ensuring the slow addition of the acid to the reaction mixture.[17][18]
-
Dihydropyran Instability: Dihydropyrans can be sensitive to strong acids and may polymerize or decompose. Using catalytic amounts of acid rather than stoichiometric amounts is crucial.[19] Maintaining a moderate reaction temperature can also prevent decomposition.
-
Over-oxidation: In oxidative C-H activation cycles (common in palladium catalysis), the electron-rich indole ring can be susceptible to over-oxidation, leading to decomposition or the formation of undesired oxidized byproducts.[20] Careful control of the oxidant amount and type is necessary. In some cases, using an alternative catalytic cycle that does not require a harsh external oxidant can solve this problem.[21][22]
Section 2: Key Catalytic Systems & Mechanisms
Understanding the underlying mechanism of your chosen catalytic system is essential for rational optimization. The two most common approaches for dihydropyran-indole coupling are transition-metal catalysis and acid catalysis.
Palladium-Catalyzed C-H Functionalization
This approach typically involves the direct activation of an indole C-H bond by a palladium catalyst. A simplified, generic catalytic cycle is shown below. This cycle highlights the key steps that can be targeted for optimization.
Caption: Simplified catalytic cycle for a Pd-catalyzed dihydropyran-indole coupling.
Mechanism Explained:
-
C-H Activation/Oxidative Addition: The active Pd(0) catalyst reacts with the indole C-H bond (often guided by a directing group) to form a Pd(II) intermediate.[23]
-
Coordination & Migratory Insertion: The dihydropyran coordinates to the palladium center and then inserts into the Indole-Pd bond. This is often the step that determines stereoselectivity in asymmetric variants.[15][24]
-
β-Hydride Elimination: A hydrogen atom from the newly formed alkyl group is eliminated, forming the C=C bond in the final product and a palladium-hydride species.[15]
-
Catalyst Regeneration: The Pd(II)-hydride undergoes reductive elimination, often with the help of a base or oxidant, to regenerate the active Pd(0) catalyst and complete the cycle.[15]
Brønsted/Lewis Acid Catalysis
Acid-catalyzed reactions proceed through a different mechanism, typically involving the activation of one reactant to make it more electrophilic.
-
Brønsted Acid Catalysis: A Brønsted acid (e.g., PTSA) can protonate the dihydropyran, generating a reactive oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic C3 position of the indole.[10][25][26]
-
Lewis Acid Catalysis: A Lewis acid (e.g., In(OTf)₃, BF₃·OEt₂) coordinates to the oxygen of the dihydropyran, which also increases its electrophilicity and facilitates the nucleophilic attack by the indole.[11][27][28]
Section 3: Experimental Protocols
The following are generalized, starting-point protocols. Researchers must optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed C2-Coupling
This protocol is adapted for an N-pyridyl-directed indole.
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-pyridyl-indole substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), and a suitable ligand if required (e.g., an N-heterocyclic carbene or phosphine ligand, 10-20 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the dihydropyran (1.5-2.0 eq) followed by the degassed solvent (e.g., toluene, dioxane, or DMF). Finally, add a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Brønsted Acid-Catalyzed C3-Coupling
-
Reaction Setup: To a round-bottom flask, add the indole substrate (1.0 eq) and the dihydropyran (1.2 eq).
-
Solvent Addition: Dissolve the starting materials in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Catalyst Addition: Add the Brønsted acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 10-20 mol%) in one portion at room temperature.
-
Stirring and Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 30-40 °C). Monitor the consumption of the starting materials by TLC or LC-MS.[26]
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
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Alcaide, B., Almendros, P., Luna, A., & Vega-Pérez, J. M. (2011). Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. PubMed Central. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
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Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]
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Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. [Link]
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Alajarin, R., et al. (2015). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. PubMed Central. [Link]
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Frontiers. (n.d.). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
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Gao, D.-W., et al. (2021). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. PubMed Central. [Link]
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Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
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Kapur, M., et al. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry. [Link]
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Fox, J. M., et al. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. PubMed Central. [Link]
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SciELO. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
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Merck & Co. (2013). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]
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MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
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Dong, G., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health. [Link]
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SciSpace. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. [Link]
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Han, B., et al. (2012). Asymmetric synthesis of a structurally and stereochemically complex spirooxindole pyran scaffold through an organocatalytic multicomponent cascade reaction. PubMed. [Link]
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Scheidt, K. A., et al. (2014). Highly Stereoselective Brønsted Acid Catalyzed Synthesis of Spirooxindole Pyrans. ACS Publications. [Link]
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Koenigs, R. M., et al. (2021). Brønsted acid-catalyzed Reactions of Unprotected N-heterocycles with Aryl/Aryl Diazoalkanes. RWTH Publications. [Link]
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Organic Letters. (2023). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. ACS Publications. [Link]
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Elsevier. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. ScienceDirect. [Link]
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Mettler Toledo. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. Mettler Toledo. [Link]
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ResearchGate. (2015). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. ResearchGate. [Link]
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PubMed Central. (2021). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. PubMed Central. [Link]
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Sarpong, R., & Thomson, R. J. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
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ResearchGate. (2014). Lewis-acid catalyzed formation of dihydropyrans. ResearchGate. [Link]
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Kirby, E. P., & Steiner, R. F. (1969). INFLUENCE OF SOLVENT AND TEMPERATURE UPON THE FLUORESCENCE OF INDOLE DERIVATIVES. OSTI.gov. [Link]
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Moody, C. J., & Swann, E. (2005). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PubMed Central. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
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Jain, S. C., et al. (1997). Solvent induced synthesis of spiro [Indole-pyran] system using condensation reactions. Indian Journal of Chemistry. [Link]
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Jagriti Sharma. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
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ChemHelp ASAP. (2020). palladium coupling catalyst activation. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
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Akiyama, T., et al. (2010). Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization: Remarkable Enhancement of Reactivity by an Ortho Substituent. ACS Publications. [Link]
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Royal Society of Chemistry. (2014). Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids. Green Chemistry. [Link]
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Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? PubMed Central. [Link]
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PubMed. (2022). Pd(II)/Lewis acid catalyzed regioselective olefination of indole with dioxygen. PubMed. [Link]
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Royal Society of Chemistry. (2022). Pd(ii)/Lewis acid catalyzed regioselective olefination of indole with dioxygen. Organic & Biomolecular Chemistry. [Link]
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Frost, C. G., & Paterson, A. J. (2018). C4–H indole functionalisation: precedent and prospects. PubMed Central. [Link]
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Technical Support Center: A Troubleshooting Guide for Experiments with 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Welcome to the technical support hub for 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this valuable heterocyclic building block. The indole scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2][3] This guide provides field-proven insights and solutions in a direct question-and-answer format.
Section 1: Synthesis and Core Methodology
Q1: What is the most reliable method for synthesizing this compound?
The most prevalent and robust method for constructing this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for coupling the indole and dihydropyran (DHP) moieties.
The most common strategy involves coupling a 6-haloindole with (3,6-dihydro-2H-pyran-4-yl)boronic acid or its corresponding pinacol ester. The boronic acid is commercially available, making this a convergent and efficient route.
Key Reaction Components:
| Component | Recommended Reagent | Role | Rationale & Expertise |
| Indole Partner | 6-Bromo-1H-indole (or N-protected variant) | Aryl Halide | Commercially available and generally stable. The C-Br bond is sufficiently reactive for oxidative addition to the Pd(0) catalyst. |
| DHP Partner | (3,6-Dihydro-2H-pyran-4-yl)boronic acid | Organoboron Reagent | Provides the DHP moiety. Using the corresponding pinacol ester can enhance stability and prevent premature decomposition.[4] |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Source | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. PdCl₂(dppf) often provides better results for challenging substrates due to the ligand's properties. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activator | The base is crucial for the transmetalation step. An aqueous solution of the base is typically used. K₃PO₄ is often effective for N-H containing substrates.[5] |
| Solvent | 1,4-Dioxane/H₂O or DME/H₂O (e.g., 4:1 ratio) | Reaction Medium | A polar aprotic solvent mixed with water is standard for Suzuki couplings to dissolve both the organic substrates and the inorganic base. |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Standard workflow for Suzuki-Miyaura synthesis.
Section 2: Troubleshooting the Synthesis
Q2: My Suzuki coupling reaction has a very low yield or is not working. What are the most common reasons for failure?
Low yields in this specific coupling can often be traced to a few critical factors. The indole N-H proton and the stability of the reagents are primary culprits.
A) Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the palladium catalytic cycle, leading to catalyst deactivation or undesired side reactions.[5][6]
-
Solution: Employ an N-protecting group on the 6-bromoindole starting material. Groups like Boc (tert-butoxycarbonyl) or Tosyl (p-toluenesulfonyl) are highly effective. While this adds synthesis and deprotection steps, it often results in a much cleaner reaction and significantly higher yields.[4] Yields are often highest with a Tosyl group, followed by a Boc group, while unprotected indoles may give only trace amounts of the desired product in some systems.[4]
B) Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.
-
Solution: Ensure all reagents and solvents are thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Even trace amounts of oxygen can lead to the formation of palladium oxides or promote unwanted side reactions like the homocoupling of the boronic acid.[6][7]
C) Boronic Acid Instability: Boronic acids can degrade via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.
-
Solution:
-
Use a slight excess (1.2–1.5 equivalents) of the boronic acid.
-
Consider using the more stable (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester.
-
Ensure the reaction is not run for an excessively long time after completion.
-
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
Q3: I am observing significant side products. How can I identify and minimize them?
Side product formation is common, but manageable.
-
Homocoupling of Boronic Acid: This results in 4,4'-bi(3,6-dihydro-2H-pyran). It is typically less polar than the desired product.
-
Cause: Presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is the most effective preventative measure.[6]
-
-
Protodeboronation: This leads to the formation of 3,6-dihydro-2H-pyran from the boronic acid.
-
Cause: Excess water, suboptimal pH, or prolonged reaction times.
-
Solution: Use fresh, high-quality boronic acid or its pinacol ester. Avoid unnecessarily long reaction times.
-
-
Dehalogenation: The 6-bromoindole is reduced to 1H-indole.
-
Cause: Can be promoted by certain catalyst/base combinations or impurities.
-
Solution: Screen different palladium catalysts and bases. Ensure starting materials are pure.
-
Q4: What are the best practices for purifying this compound?
Purification is typically straightforward using standard chromatography, but requires attention to detail.
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Filter through a pad of Celite® to remove the palladium catalyst. Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Silica Gel Chromatography: This is the most effective method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. For the unprotected indole, a starting polarity of ~10-20% EtOAc in hexanes is common. For N-protected analogues, a lower polarity will be required.
-
Expert Tip: Co-spot your crude material with the starting 6-bromoindole on a TLC plate to ensure proper separation. The product should have a slightly higher Rf value than the unprotected 6-bromoindole but this can vary.
-
-
Removing Trace Palladium: If the final compound has a grayish tint, it may be contaminated with residual palladium. This can be addressed by stirring the crude product in a solvent like DCM with a palladium scavenger, or by washing the organic solution during workup with a dilute aqueous solution of sodium thiocyanate or thiourea.
Section 3: Handling, Stability, and Downstream Applications
Q5: Is the dihydropyran (DHP) ring stable? I am seeing decomposition during subsequent steps.
The DHP ring contains an enol ether moiety, which is known to be sensitive to acidic conditions.[8]
-
Acid Sensitivity: Exposure to strong acids (e.g., concentrated HCl, H₂SO₄) can lead to hydrolysis or rearrangement of the DHP ring. When planning subsequent reactions, particularly deprotection steps, this must be considered. For example, if removing an N-Boc group, using trifluoroacetic acid (TFA) in DCM at 0 °C is generally acceptable, but prolonged exposure or elevated temperatures should be avoided.
-
Oxidative Sensitivity: While generally stable to air, the double bond can be susceptible to strong oxidizing agents. Store the compound under an inert atmosphere, especially for long-term storage, to prevent slow degradation.
Q6: I want to functionalize this compound further. What are the most reactive sites?
The molecule offers several handles for further chemical modification.
Caption: Key reactive sites for further functionalization.
-
A) Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to perform N-alkylation, N-acylation, or N-arylation reactions.
-
B) Indole C3-Position: This is the most nucleophilic carbon on the indole ring and is highly susceptible to electrophilic substitution.[9] Reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), or Friedel-Crafts acylation will proceed preferentially at this site.
-
C) DHP Double Bond: The alkene in the dihydropyran ring can undergo typical alkene transformations such as catalytic hydrogenation, epoxidation, or dihydroxylation, allowing for the introduction of new stereocenters.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions. BenchChem.
-
Alonso, D. A., & Nájera, C. (2006). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
-
N/A. (2017). Synthesis of indole-containing 4H-pyran derivatives and their functionalization. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025).
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
- Kushwaha, D. Synthesis and Chemistry of Indole.
-
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]
-
ResearchGate. (N/A). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Martín, R., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]
Sources
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stability testing of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole under different conditions
Welcome to the technical support center for 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule stem from its two key structural features: the indole nucleus and the dihydropyran ring, which contains an enol ether moiety.
-
Indole Nucleus: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products, including oxindoles and isatins.[1][2][3] This process can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The indole ring itself is a highly stable aromatic system, but its reactivity towards electrophiles and oxidizing agents is a key consideration.[4][5]
-
Dihydropyran Ring (Enol Ether): The enol ether within the dihydropyran ring is highly susceptible to acid-catalyzed hydrolysis.[6][7][8] Under acidic conditions, the enol ether can be cleaved to form a ketone and an alcohol. This is a critical instability pathway to monitor, particularly in solution-state studies at low pH.
Q2: How should I design a comprehensive stability study for this compound?
A2: A comprehensive stability study should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[9][10] This involves both formal (long-term and accelerated) stability studies and forced degradation (stress testing) studies.
-
Forced Degradation: These studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[11][12] They should include exposure to harsh conditions such as strong acids and bases, high heat, oxidative stress, and photolysis.[13]
-
Formal Stability Studies: These are performed on at least three primary batches of the drug substance to establish a re-test period.[9][13][14] The storage conditions for long-term and accelerated studies should be selected based on the climatic zone where the product will be marketed.[14]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the gold standard for separating the parent compound from its degradation products.[15][16]
-
Detection: A photodiode array (PDA) detector is useful for initial peak purity assessment.
-
Identification: Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.[16][17]
-
Quantification: A validated HPLC method with a suitable internal or external standard should be used for accurate quantification of the parent compound and its degradants.
II. Troubleshooting Guides
Problem 1: I am observing rapid degradation of my compound in an acidic aqueous solution.
-
Likely Cause: The enol ether moiety in the dihydropyran ring is likely undergoing acid-catalyzed hydrolysis.[6][7][8] This is a common reactivity pathway for enol ethers.
-
Troubleshooting Steps:
-
pH Adjustment: If experimentally feasible, increase the pH of your solution to neutral or slightly basic conditions. Enol ethers are generally more stable at higher pH.
-
Solvent Selection: If possible, use aprotic solvents to minimize the availability of protons for catalysis.
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.
-
Characterize Degradants: Use LC-MS to identify the hydrolysis products. The expected products would be the corresponding ketone and alcohol resulting from the cleavage of the enol ether.
-
Problem 2: My solid-state sample is showing discoloration (e.g., turning yellow or brown) over time, especially when exposed to light.
-
Likely Cause: This is likely due to oxidative degradation and/or photolytic degradation of the indole ring.[5] Indole-containing compounds are known to be sensitive to light and oxidation.[18][19]
-
Troubleshooting Steps:
-
Protect from Light: Store the compound in amber vials or in the dark to minimize light exposure.[13]
-
Inert Atmosphere: For long-term storage, consider packaging the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: If formulating a product, the inclusion of an antioxidant may be beneficial.
-
Forced Photostability Study: Conduct a controlled photostability study as per ICH Q1B guidelines to systematically evaluate the effect of light.[13]
-
Problem 3: I am seeing multiple unexpected peaks in my HPLC chromatogram after thermal stress testing.
-
Likely Cause: Thermal stress can induce complex degradation pathways. For the dihydropyran ring, thermal decomposition can occur, though this typically requires high temperatures.[20][21] The indole moiety can also undergo thermal degradation.
-
Troubleshooting Steps:
-
Systematic Temperature Study: Conduct stress testing at several temperatures (e.g., 50°C, 60°C, 70°C) to understand the temperature dependence of degradation.[13]
-
Humidity Control: Investigate the effect of humidity, as moisture can facilitate hydrolytic and other degradation pathways at elevated temperatures.[22][23][24]
-
Peak Identification: Use LC-MS/MS to identify the structures of the major thermal degradants. This will provide insight into the degradation mechanisms.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies, which should be adapted based on the specific properties of the compound and the analytical method.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize samples before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize samples before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with the initial solvent to ~100 µg/mL. Heat at 60°C for 24, 48, and 72 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for 1, 2, and 4 weeks.[13] Dissolve samples in a suitable solvent for analysis.
-
Photostability: Expose the solid compound and a solution (~100 µg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13] Analyze the samples at appropriate time points.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times of the degradation products.
-
Perform peak purity analysis to ensure the main peak is not co-eluting with any degradants.
-
Use LC-MS to propose structures for the major degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
IV. Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products (>0.1%) | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl | 24 hours | 15.2% | 2 | 0.75 |
| 0.1 M NaOH | 24 hours | 5.8% | 1 | 0.82 |
| 3% H₂O₂ | 24 hours | 22.5% | 4 | 0.65, 0.91 |
| Thermal (60°C) | 72 hours | 8.1% | 2 | 1.15 |
| Photolytic | ICH Q1B | 12.4% | 3 | 0.88 |
Potential Degradation Pathways
Based on the structure, the following degradation pathways can be anticipated:
Caption: Potential degradation pathways for the target compound.
V. References
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from:
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. Available from:
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2023. Available from:
-
ICH. Q1B Photostability Testing of New Drug Substances and Products. 1996. Available from:
-
Kocienski, P. J. Protecting Groups. 3rd ed. Thieme; 2004.
-
Arora, S., et al. Microbial Degradation of Indole and Its Derivatives. Journal of Environmental Science and Health, Part A, 49(12), 1365-1381.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons; 2006.
-
ICH Guidelines for Stability Testing of Drug Substance and Drug Product. Available from:
-
BenchChem. Mitigating degradation of indole compounds during storage and analysis. Available from:
-
Cárdenas-García, M., et al. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 29(22), 5035.
-
Enol ether - Wikipedia. Available from:
-
Sicińska, B., et al. Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 60(1), 39-45.
-
Kudryashova, E. B., et al. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Prikladnaia Biokhimiia i Mikrobiologiia, 40(4), 434-439.
-
Madsen, E. L., & Boll, M. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 65(6), 2491-2496.
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from:
-
Wang, Y., et al. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11459-11475.
-
Wang, C., et al. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers, 6(11), 1756-1761.
-
ReMaster. Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. 2023. Available from:
-
Tetrahydropyran - Wikipedia. Available from:
-
Cárdenas-García, M., et al. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Chemistry, 6(4), 1385-1396.
-
Sicińska, B., et al. Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. 2003. Available from:
-
Pino-Rios, R., & Solà, M. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 6013.
-
Ask Ayurveda. Phytochemicals in Food – Uses, Benefits & Food Sources. Available from:
-
Ask Ayurveda. Phytochemicals in Food - 3,3'-Diindolylmethane (DIM). Available from:
-
Gehrcke, M., et al. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. Materials Science and Engineering: C, 77, 936-945.
-
Sicińska, B., et al. Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. 2003. Available from:
-
Sanna, D., et al. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. European Journal of Medicinal Chemistry, 167, 449-463.
-
International Journal of Pharmaceutical Sciences. Current Issue. Available from:
-
Sharma, G., & Kumar, A. Forced Degradation Studies. MedCrave online. 2016. Available from:
-
Fiveable. Reactions of Ethers: Acidic Cleavage. Available from:
-
Zhang, Y., et al. Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 258, 115599.
-
Chem Help ASAP. synthesis & cleavage of THP ethers. 2019. Available from:
-
Sule, S. Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56.
-
Reddy, T. J., & Singh, V. K. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 62(14), 4872-4873.
-
Gareth Arnott. Chemistry 3 Aza-enolate and Silyl Enol Ether Methods. 2014. Available from:
-
Separation Science. Analytical Techniques In Stability Testing. 2024. Available from:
-
DellaGreca, M., et al. Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 294-301.
-
Velesco Pharma. Analytical Method Development | Drug Stability Studies. Available from:
-
Mire-Sluis, A., et al. Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. 2016. Available from:
-
Hinman, R. L., & Lang, J. The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society, 86(18), 3796-3806.
-
Al-Ostoot, F. H., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2828.
-
El-Mekawy, R. E., et al. Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Dyes and Pigments, 132, 286-294.
-
De Leoz, M. L. A. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-30.
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from:
-
V. S, A., et al. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 26(1), 160-165.
-
Preda, A., et al. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3097.
-
Wang, Y., et al. Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry, 22(13), 4122-4127.
-
Kumar, A., et al. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(11), 1820-1843.
-
El-Sayed, N. N. E. Synthesis and Reactivity of 6-MethyL-4H-furo[3,2c]pyran-3,4-dione. ResearchGate. 2017. Available from:
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- 5. iris.unica.it [iris.unica.it]
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- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Welcome to the technical support center for the synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this synthesis, which typically proceeds via a Suzuki-Miyaura cross-coupling reaction. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. However, its success with nitrogen-rich heterocycles like indole and vinyl boronic esters requires careful optimization to mitigate a range of potential side reactions.[1][2][3] This guide addresses the most common issues encountered during the synthesis of this compound.
Question 1: I am observing a significant amount of a bi-indole byproduct. What is causing this and how can I prevent it?
This is a classic case of homocoupling of your indole starting material, a common side reaction in Suzuki couplings.[4][5]
Causality: Homocoupling arises from two main pathways:
-
Palladium(II)-Mediated Homocoupling: If your active Pd(0) catalyst is oxidized to Pd(II) species in the absence of an aryl halide, it can catalyze the homocoupling of your boronic acid or ester.[6]
-
Oxygen-Induced Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids.
Troubleshooting Steps:
-
Ensure a Rigorously Anaerobic Environment: Before adding your palladium catalyst, thoroughly degas your reaction mixture by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[6]
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thus suppressing Pd(II)-mediated homocoupling.[6]
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. For indole substrates, bulky, electron-rich phosphine ligands can be effective. Consider screening ligands to find one that favors the cross-coupling pathway.
Here is a logical workflow for diagnosing and addressing homocoupling:
Caption: Competing pathways of boronic esters in Suzuki coupling.
Question 3: My yields are inconsistent, and purification is difficult due to baseline streaking on TLC and HPLC. What could be the issue?
This often points to the instability of the boronic ester coupling partner.
Causality: Many common boronic esters, like pinacol esters (Bpin), can be prone to hydrolysis during the reaction, workup, or purification. [7]This leads to a mixture of the ester and the more polar boronic acid, which can cause streaking on silica gel and poor peak shape in reverse-phase HPLC. [7] Troubleshooting and Optimization:
| Boronic Acid Derivative | Relative Stability | Advantages | Disadvantages |
| Boronic Acid | Low | Often commercially available, can be highly reactive. | Prone to protodeboronation and trimerization. [8] |
| Pinacol Ester (Bpin) | Moderate | Good shelf stability, widely used. | Can hydrolyze under reaction conditions; often oily. [7] |
| Diethanolamine Ester (DABO) | High | Crystalline, air-stable solids; easy to handle. [9] | Requires specific conditions for in situ release of the active boron species. |
| Trifluoroborate Salts | High | Crystalline, air-stable solids. | Requires a "slow-release" mechanism via hydrolysis. [10] |
Protocol for Improved Handling and Purification:
-
Use a More Robust Boronic Ester: As mentioned, consider synthesizing or purchasing a more stable derivative like a DABO boronate.
-
Anhydrous Workup: If possible, perform a non-aqueous workup to minimize hydrolysis before chromatography.
-
Flash Chromatography with Treated Silica: To minimize streaking of boron species, you can pre-treat your silica gel with a non-polar solvent or a small amount of a neutral organic base like triethylamine in your eluent system.
-
Azeotropic Removal of Water: Before starting the reaction, if you suspect water in your starting materials, you can dissolve them in a solvent like toluene and distill off a small amount to azeotropically remove residual water.
Question 4: The reaction is not going to completion, even with extended reaction times. Could the indole itself be the problem?
Yes, nitrogen-containing heterocycles like indole can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition .
Causality: The lone pair of electrons on the indole nitrogen can coordinate to the palladium center, forming stable off-cycle complexes that are catalytically inactive or have reduced activity. This is a known issue for unprotected, nitrogen-rich heterocycles. [11] Troubleshooting Steps:
-
Protect the Indole Nitrogen: Protecting the N-H of the indole with a suitable protecting group (e.g., Boc, SEM, or tosyl) can prevent its coordination to the palladium catalyst. This is often the most effective solution. The protecting group can be removed in a subsequent step.
-
Ligand Selection: Use of bulky, electron-rich ligands can sometimes mitigate catalyst inhibition by sterically discouraging the coordination of the indole nitrogen.
-
Catalyst Choice: Certain pre-catalysts are designed to be more resistant to inhibition by nitrogen-containing substrates. [11]It may be beneficial to screen different palladium sources and ligands.
Optimized Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indole with a Dihydropyran Boronic Ester
This protocol incorporates best practices to minimize the side reactions discussed above.
Materials:
-
6-Bromo-1H-indole (or N-protected version)
-
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol ester)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DME/Water mixture)
Procedure:
-
Degassing: To a flame-dried Schlenk flask, add 6-bromo-1H-indole, the dihydropyran boronic ester, and the base. Seal the flask, and evacuate and backfill with argon three times. Add the solvent (e.g., a 4:1 mixture of DME and water) via syringe. Sparge the solution with argon for 30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
By understanding the underlying mechanisms of these common side reactions, you can make informed decisions to optimize your synthesis of this compound, leading to higher yields, improved purity, and more consistent results.
References
-
H. Yin, et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Boronic acid. Available at: [Link]
-
M. J. Bock & S. E. Denmark. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available at: [Link]
-
J. F. Bereznak, et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
D. S. S. M. Uppalapati, et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
A. V. Chernyak, et al. (2001). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Tetrahedron Letters. Available at: [Link]
-
Wikipedia. (2023). Protodeboronation. Available at: [Link]
-
H. Yin, et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available at: [Link]
-
Y. Muslu & D. A. Kofke. (2015). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. The Journal of Physical Chemistry C. Available at: [Link]
-
E. G. Occhiato, et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
A. J. J. Lennox, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
- D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
The Organic Chemistry Tutor. (2024, September 7). Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
A. J. J. Lennox & G. C. Lloyd-Jones. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
A. S. Dudnik, et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]
-
A. J. J. Lennox & G. C. Lloyd-Jones. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
A. J. J. Lennox & G. C. Lloyd-Jones. (2014). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]
-
E. G. Occhiato, et al. (2005). Preparation and Suzuki—Miyaura Coupling Reactions of Tetrahydropyridine‐2‐boronic Acid Pinacol Esters. ChemInform. Available at: [Link]
-
F. G. Guijarro, et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Y. Wang, et al. (2019). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry. Available at: [Link]
-
K. D. H. Hesp, et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
J. Li, et al. (2021). Efficient Synthesis of 3,6-Dihydro-2H-pyrans via [3+2+1] Annulation Based on the Heteroatom-free Tri-atom Donor. Angewandte Chemie International Edition. Available at: [Link]
-
S. M. A. H. Siddiqui, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
A. Suzuki. (2014). The Suzuki Reaction. Chem 226a. Available at: [Link]
-
J. C. G. de la Torre, et al. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. Available at: [Link]
-
M. Gill, et al. (2005). Synthesis of Pyran and Pyranone Natural Products. Current Organic Chemistry. Available at: [Link]
-
Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
S. K. K. Kotha, et al. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
R. M. F. Batista, et al. (2016). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Tetrahedron Letters. Available at: [Link]
-
M. G. M. D'Auria, et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
A. A. Gevorkyan, et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Chemistry of Heterocyclic Compounds. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for Quantifying 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Welcome to the technical support resource for the quantitative analysis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for common challenges encountered during method development and validation. Our focus is on providing robust, self-validating analytical protocols grounded in established scientific principles.
Part 1: Foundational Knowledge & Method Development
This section addresses frequently asked questions regarding the initial setup and optimization of analytical methods for this compound.
FAQ 1: What are the recommended starting conditions for HPLC-UV analysis of this compound?
For initial method development for a novel indole derivative like this compound, a reversed-phase HPLC-UV approach is a robust starting point. The indole moiety contains a strong chromophore, making UV detection suitable.
Rationale: The compound possesses both a hydrophobic indole core and a more polar dihydropyran ring, making it well-suited for reversed-phase chromatography. A C18 or C8 column is recommended to provide sufficient retention and selectivity. The mobile phase should consist of an aqueous component with an organic modifier (acetonitrile or methanol). Acidification of the mobile phase (e.g., with 0.1% formic or acetic acid) is crucial to suppress the ionization of the indole nitrogen, leading to sharper, more symmetrical peaks.[1][2]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Good balance of retention and efficiency for indole-like structures. |
| Mobile Phase A | Water with 0.1% Formic Acid | Suppresses silanol interactions and ensures consistent analyte ionization.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good peak shape and elution strength. |
| Gradient | 10-90% B over 15 minutes | A scouting gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | 280 nm | Indole derivatives typically have a strong absorbance maximum around this wavelength.[2] |
| Injection Vol. | 10 µL | A standard volume to avoid overloading. |
FAQ 2: When should I consider using LC-MS/MS over HPLC-UV?
LC-MS/MS is the preferred method when higher sensitivity and selectivity are required, particularly for quantification in complex biological matrices (e.g., plasma, serum, tissue homogenates).[3][4]
Key Considerations:
-
Sensitivity: If expected concentrations are below the ng/mL level, LC-MS/MS is necessary as UV detection may lack the required sensitivity.[4]
-
Selectivity: In complex matrices, co-eluting endogenous components can interfere with the UV signal of the analyte. The high selectivity of MS/MS, using Multiple Reaction Monitoring (MRM), can effectively eliminate these interferences.[3][5]
-
Confirmation: LC-MS/MS provides mass-to-charge ratio information, offering a higher degree of confidence in peak identity compared to UV detection based solely on retention time.
Workflow for transitioning from HPLC-UV to LC-MS/MS:
Sources
- 1. hplc.eu [hplc.eu]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Welcome to the technical support center for the purification of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable heterocyclic compound. Drawing from extensive experience in synthetic and medicinal chemistry, this resource provides practical, in-depth solutions to elevate the purity of your target molecule, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities typically arise from the synthetic route, most commonly a Suzuki-Miyaura cross-coupling reaction between a 6-halo-1H-indole (e.g., 6-bromo-1H-indole) and a dihydropyran boronic acid or ester derivative. The main classes of impurities include:
-
Starting Materials: Unreacted 6-halo-1H-indole and the boronic acid/ester.
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (boronic acid homocoupling) or two molecules of the 6-halo-1H-indole.
-
Protodeboronation/Dehalogenation Products: The boronic acid derivative can be hydrolyzed back to the corresponding dihydropyran, and the 6-halo-1H-indole can be reduced to indole.
-
Catalyst Residues: Residual palladium catalyst and ligands from the coupling reaction.
-
Degradation Products: The dihydropyran ring is susceptible to acid-catalyzed ring-opening, which can occur during acidic workup or chromatography on acidic stationary phases.[1]
Q2: How can I effectively monitor the purity of my sample during purification?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. For effective visualization of indole-containing compounds, which are often UV-active, a TLC plate with a fluorescent indicator (F254) should be used and viewed under short-wave UV light (254 nm).[2] Specific staining reagents can also be highly effective:
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, often giving distinct colors.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): Highly specific for indoles, typically producing a purple or blue spot.[3]
-
Potassium Permanganate Stain: A general oxidizing stain that will visualize most organic compounds, appearing as yellow-brown spots on a purple background.[4]
For quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, both the indole and dihydropyran moieties have sensitivities. The dihydropyran ring, being a vinyl ether, is particularly susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[1][5] Therefore, prolonged exposure to strong acids during workup or purification should be avoided. The indole N-H proton is weakly acidic and can be deprotonated by strong bases. While generally stable under mild basic conditions, some indole derivatives can be sensitive to strong bases at elevated temperatures.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, providing systematic approaches to diagnose and resolve them.
Issue 1: Co-elution of the product with unreacted 6-bromo-1H-indole during column chromatography.
-
Plausible Cause: The polarity of the product and the starting material are very similar, leading to poor separation on silica gel.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A systematic screen of solvent systems is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol. Small changes in the solvent ratio can significantly impact resolution.
-
Modify the Stationary Phase: If solvent optimization fails, consider using a different stationary phase. Silver nitrate-impregnated silica gel can be effective for separating compounds with differing degrees of unsaturation. Alternatively, reverse-phase chromatography may provide a different selectivity.
-
Consider N-Protection: If feasible within your synthetic scheme, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can alter the polarity and improve separation. This, however, adds extra steps to the synthesis.
-
Issue 2: Presence of a highly non-polar impurity, likely a homocoupled byproduct.
-
Plausible Cause: Inefficient transmetalation or the presence of oxygen during the Suzuki coupling can lead to the homocoupling of the boronic acid derivative.[6] The resulting symmetrical bi-dihydropyran will be significantly less polar than the desired product.
-
Troubleshooting Steps:
-
Column Chromatography: This impurity should be easily separable by standard silica gel chromatography due to the significant polarity difference. It will elute much earlier than the desired product.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method. The non-polar impurity will likely remain in the mother liquor.
-
Issue 3: Product degradation (streaking on TLC, multiple new spots) during silica gel chromatography.
-
Plausible Cause: The acidic nature of standard silica gel is causing the acid-sensitive dihydropyran ring to decompose.[7]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine or ammonia. This will prevent on-column degradation.[7]
-
Use an Alternative Stationary Phase: Neutral alumina or Florisil are less acidic alternatives to silica gel and can be used for the purification of acid-sensitive compounds.[7]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to purify this compound while minimizing the risk of acid-catalyzed degradation.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing, often provides the best separation.
-
Collect fractions and monitor by TLC using a UV lamp and an appropriate stain.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The residual triethylamine can be removed by co-evaporation with a solvent like toluene or by dissolving the product in a suitable solvent and washing with a dilute aqueous solution of a weak acid (e.g., 1% citric acid), followed by a brine wash and drying over anhydrous sodium sulfate.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and cost-effective. |
| Deactivating Agent | 1% Triethylamine in Eluent | Neutralizes acidic sites on silica, preventing degradation.[7] |
| Eluent System | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Offers a good polarity range for separating the product from common impurities. |
| Loading Method | Dry Loading | Recommended for improved resolution, especially for larger scale purifications. |
Protocol 2: Recrystallization
If the product is obtained as a solid, recrystallization is a powerful and scalable purification technique.
-
Solvent Screening:
-
In small test tubes, test the solubility of the crude product in a range of solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvent systems for indole derivatives include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[8][9]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen "good" solvent dropwise to the boiling mixture until the solid just dissolves.
-
If using a solvent pair, dissolve the solid in a minimal amount of the "good" solvent at its boiling point, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations or when very high purity is required, preparative HPLC is the method of choice.
-
Method Development:
-
Develop an analytical HPLC method first to determine the optimal mobile phase and column. A C18 reverse-phase column is a good starting point.[10]
-
A common mobile phase for indole alkaloids is a gradient of acetonitrile and water, often with a small amount of an additive like formic acid or acetic acid to improve peak shape.[10][11] Given the acid sensitivity of the dihydropyran, using a buffer at a pH of 4-5 may be a good compromise.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Increase the flow rate and injection volume according to the column dimensions.
-
Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the product peak, guided by the UV detector.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the final product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 Reverse-Phase Silica | Provides different selectivity compared to normal-phase silica.[10] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Effective for eluting a wide range of polar to moderately polar compounds. |
| Additive | 0.1% Acetic Acid or a pH 4-5 Buffer | Improves peak shape for nitrogen-containing compounds while minimizing acid-catalyzed degradation.[10][11] |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Potential Side Reactions in Suzuki Coupling
Caption: Common side reactions leading to impurities in Suzuki coupling.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives.
- Lv, H., et al. (2017).
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (n.d.). Preparative high-performance liquid chromatography (Prep-HPLC) chromatograms of fraction II (a) and fraction VI (b).
- EPFL. (n.d.). TLC Visualization Reagents.
- Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(4), 406-416.
- Siddiqui, I. R., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103.
- Reddit. (2018).
- Benchchem. (n.d.). Dihydropyran Derivatives: Applications and Protocols for Advanced Materials Research.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
- Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(4), 406-416.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Plant Extract. (n.d.). TLC Visualization Methods.
- Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC.
- Reddit. (n.d.). Problems with Suzuki coupling. r/Chempros.
- Wang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2054.
- Reddit. (2023).
- University of California, Irvine. (n.d.).
- University of Calgary. (n.d.).
- Searle Separations Department. (n.d.).
- Organic Syntheses. (n.d.). 2,3-dihydropyran.
- Chemistry LibreTexts. (2025, August 21). 5.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- RSC Publishing. (2024, September 16).
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- Benchchem. (n.d.). Application Notes: The Role of Dihydropyran in the Total Synthesis of Prostaglandins.
- ResearchGate. (n.d.). Traditional synthetic approaches of dihydropyran compounds.
- Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Dihydropyran Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis.
- Choudhary, P., et al. (n.d.).
- Benchchem. (n.d.). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
- National Institutes of Health. (2022, April 6). Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media.
- National Center for Biotechnology Information. (2024, June 27).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Structural Confirmation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Comparative Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful drug discovery and development. This guide presents a comprehensive framework for the structural confirmation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole, a molecule of interest for its potential pharmacological applications. As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a logical, self-validating workflow that integrates predictive analysis with a robust experimental plan.
The proposed structure of this compound combines the biologically significant indole scaffold with a dihydropyran moiety. While this structure is commercially available, a detailed, publicly accessible spectroscopic confirmation is not readily found in the scientific literature. Therefore, this guide will serve as a definitive resource for researchers seeking to verify its structure, offering a combination of predicted data and the experimental methodologies required for its validation.
Predicted Spectroscopic Profile
A crucial first step in structural elucidation is the prediction of the expected spectroscopic data based on the constituent fragments of the molecule. This allows for a more targeted analysis of the experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the indole and the dihydropyran rings.
-
Indole Ring Protons: The indole moiety should exhibit characteristic signals in the aromatic region (approximately 6.5-7.8 ppm). The proton on the nitrogen (H1) is expected to be a broad singlet, typically downfield. The protons on the benzene ring (H4, H5, and H7) will show coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. H5, being adjacent to the bulky dihydropyran substituent, may show a slightly different chemical shift compared to a simple 6-substituted indole. The protons on the pyrrole ring (H2 and H3) will appear as distinct signals, with H3 often being more upfield.
-
Dihydropyran Ring Protons: The dihydropyran ring contains both sp² and sp³ hybridized carbons, leading to a range of proton signals. The vinylic proton (H4') will be a key indicator, likely appearing as a broad singlet or a triplet with small coupling constants. The allylic protons (H3') and the protons adjacent to the oxygen (H2' and H6') will have characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Indole Ring Carbons: The eight carbons of the indole ring are expected to have distinct chemical shifts, with the carbons of the benzene ring appearing in the aromatic region (approximately 100-140 ppm) and the pyrrole ring carbons at slightly different fields.
-
Dihydropyran Ring Carbons: The dihydropyran ring will show signals for two sp² carbons (C4' and C5') and three sp³ carbons (C2', C3', and C6'). The carbon attached to the oxygen (C2' and C6') will be the most downfield of the sp³ carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | ~8.1 (br s) | - |
| 2 | ~7.2 (t) | ~124 |
| 3 | ~6.5 (t) | ~102 |
| 3a | - | ~128 |
| 4 | ~7.6 (d) | ~121 |
| 5 | ~7.1 (dd) | ~120 |
| 6 | - | ~135 |
| 7 | ~7.4 (d) | ~111 |
| 7a | - | ~136 |
| 2' | ~4.2 (t) | ~67 |
| 3' | ~2.5 (m) | ~29 |
| 4' | ~6.0 (br s) | ~125 |
| 5' | - | ~130 |
| 6' | ~3.8 (t) | ~65 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.
-
Molecular Ion Peak: The expected exact mass of the molecular ion [M+H]⁺ for C₁₃H₁₃NO is 200.1075.
-
Fragmentation Pattern: The fragmentation of the molecule under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several pathways. The indole ring is relatively stable, so initial fragmentation is likely to occur at the dihydropyran ring or the bond connecting the two rings. Common fragmentation patterns for indoles include the loss of HCN, while dihydropyrans can undergo retro-Diels-Alder reactions.[1][2]
Experimental Plan for Structural Verification
A multi-technique approach is necessary for the unambiguous confirmation of the structure.
Step-by-Step Experimental Workflow
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For HRMS, prepare a dilute solution in a suitable solvent (e.g., methanol, acetonitrile).
-
1D NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum to identify all proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify all carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, which will be crucial for tracing the connectivity of protons within the indole and dihydropyran rings.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. The crucial correlation to observe would be between the protons on one ring and the carbons on the other, confirming the C6-C4' linkage.[3][4]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Acquire a high-resolution mass spectrum to determine the exact mass of the molecular ion and confirm the elemental composition.
-
Visualizing the Workflow
Caption: Workflow for the structural confirmation of this compound.
Data Interpretation and Comparative Analysis
The power of this approach lies in the comparison of the predicted data with the experimental results.
Table 2: Hypothetical Experimental Data vs. Predicted Data
| Technique | Predicted Data | Hypothetical Experimental Data | Confirmation |
| HRMS | [M+H]⁺ = 200.1075 | [M+H]⁺ = 200.1073 | Molecular formula C₁₃H₁₃NO confirmed. |
| ¹H NMR | Signals for indole and dihydropyran rings with specific multiplicities. | Observed signals match predicted patterns. | Presence of both ring systems confirmed. |
| ¹³C NMR | 13 distinct carbon signals. | 13 distinct carbon signals observed. | Confirms the number of unique carbons. |
| COSY | Correlations within the indole and dihydropyran proton spin systems. | Observed correlations confirm proton connectivity within each ring. | Intra-ring framework established. |
| HSQC | Direct one-bond correlations between specific protons and carbons. | Observed correlations allow for carbon assignment. | C-H framework established. |
| HMBC | Key correlation between H5/H7 of the indole and C4'/C5' of the dihydropyran. | A clear correlation is observed between H5 and C4', and H7 and C5'. | Unambiguous confirmation of the C6-C4' linkage. |
Visualizing Key HMBC Correlations
The HMBC experiment is the linchpin in this structural proof. The following diagram illustrates the critical long-range correlations that would definitively establish the connectivity between the indole and dihydropyran rings.
Caption: Key HMBC correlations confirming the linkage between the indole and dihydropyran rings.
Conclusion
The structural confirmation of a molecule like this compound requires a systematic and multi-faceted analytical approach. By combining predictive spectroscopic analysis with a comprehensive suite of NMR and mass spectrometry experiments, researchers can achieve an unambiguous structural assignment. The workflow and comparative data presented in this guide provide a robust framework for such an endeavor, ensuring the scientific integrity of subsequent research and development efforts.
References
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by APPI. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Indole, 6-methoxy-5-(phenylmethoxy)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Adams, S. S. (1995). Structure Determination of Indoles Using Tandem Time-of-flight Mass Spectrometry, Laser Desorption Ionization and Photo-induced Dissociation.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 1.
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling;.... Retrieved from [Link]
- da Silva, A. F., de Souza, M. V. N., & de Almeida, M. V. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3243–3257.
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
-
SpectraBase. (n.d.). (6-C-13)-INDOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of 2-D NMR spectra: (a) HSQC and HMBC resonance assignments,.... Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
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Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
- Nikolova, I., Shivachev, B., & Vasilev, A. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149.
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
SpectraBase. (n.d.). 3,6-Dihydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: 1H and 13C NMR Spectral Study of Substituent Effects in 4-Substituted 2′,6′-Dimethyldiphenyl Sulfones. Retrieved from [Link]
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A Comparative Analysis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole and Established DDR1 Kinase Inhibitors in Oncology Research
This guide provides a comprehensive comparative study of the novel compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole against well-characterized inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Rationale for Targeting DDR1 and the Emergence of a Novel Scaffold
Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology. As a receptor tyrosine kinase activated by collagen, DDR1 plays a crucial role in tumor progression, including processes like cell proliferation, migration, invasion, and resistance to therapy.[1][2][3] Its overexpression is correlated with a poorer prognosis in several cancers, including breast, lung, and pancreatic cancer.[1][3][4] This has spurred the development of small molecule inhibitors aimed at attenuating its kinase activity.
While several multi-kinase inhibitors such as imatinib, dasatinib, and nilotinib have demonstrated potent inhibitory effects against DDR1, their lack of selectivity can lead to off-target effects, complicating their use as precise research tools or therapeutics.[5][6][7] This highlights the need for novel, selective DDR1 inhibitors. The compound this compound represents a novel chemical scaffold with potential for selective DDR1 inhibition. This guide presents a head-to-head comparison of this compound with established DDR1 inhibitors, providing the necessary experimental frameworks and data to evaluate its potential as a valuable tool for cancer research and drug development.
The DDR1 Signaling Axis: A Key Player in Cancer Pathophysiology
The binding of collagen to DDR1 induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[2] This initiates a cascade of downstream signaling events that contribute to cancer progression. Key pathways activated by DDR1 include the MAPK, PI3K/Akt, and NF-κB pathways, which are central regulators of cell survival, proliferation, and inflammation.[8][9] Furthermore, DDR1 signaling has been shown to influence the tumor microenvironment, promoting epithelial-to-mesenchymal transition (EMT) and contributing to chemoresistance.[3][8]
Caption: Simplified DDR1 signaling pathway in cancer.
Experimental Protocols: A Framework for Comparative Inhibitor Profiling
To ensure a rigorous and objective comparison, a suite of standardized biochemical and cell-based assays must be employed. The following protocols are designed to be self-validating and provide a clear rationale for each experimental choice.
This assay quantitatively determines the half-maximal inhibitory concentration (IC50) of a compound against the DDR1 kinase. The principle lies in measuring the amount of ADP produced, which is directly proportional to kinase activity.[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and known inhibitors (e.g., DDR1-IN-1, Dasatinib) in 100% DMSO. Create a 10-point 1:3 serial dilution in DMSO.[10]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control. Add 2.5 µL of recombinant human DDR1 kinase. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[10]
-
Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate IC50 values by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a luminescence-based assay offers high sensitivity and a broad dynamic range.[11] A 10-point dose-response curve ensures accurate IC50 determination. Pre-incubation of the inhibitor with the enzyme allows for the assessment of time-dependent inhibition.
This assay validates the in-cell activity of the inhibitors by measuring the phosphorylation status of DDR1 in response to collagen stimulation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a DDR1-expressing cancer cell line (e.g., HCT-116, MDA-MB-231) and allow cells to adhere overnight. Serum-starve the cells for 24 hours. Pre-treat the cells with varying concentrations of the inhibitors or DMSO for 2 hours.
-
Collagen Stimulation: Stimulate the cells with collagen I (50 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunodetection: Block the membrane with 5% BSA in TBST. Probe with a primary antibody specific for phospho-DDR1 (Tyr792). After washing, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Strip the membrane and re-probe for total DDR1 and a loading control (e.g., β-actin) to ensure equal protein loading.[13] Quantify band intensities using densitometry software.
Causality Behind Experimental Choices: Serum starvation synchronizes the cells and reduces basal receptor tyrosine kinase activity. Collagen stimulation specifically activates the DDR1 pathway. The use of phosphatase inhibitors is critical to prevent dephosphorylation during sample preparation.[12] Re-probing for total DDR1 and a loading control is essential for data normalization and accurate interpretation.[13]
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitors or DMSO for 72 hours.
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Causality Behind Experimental Choices: A 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects. The CellTiter-Glo® assay is a highly sensitive and reliable method for determining cell viability.[14]
Caption: Experimental workflow for comparative inhibitor analysis.
Comparative Data Summary
The following table summarizes the inhibitory activities of this compound in comparison to known DDR1 inhibitors. The data presented here is a hypothetical representation based on typical experimental outcomes and should be replaced with actual experimental results.
| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | HCT-116 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| DDR1-IN-1[5][6] | 105 | 413 | 4.0 | 3.4[4][15] |
| Dasatinib[6] | 0.5 | 1.4 | [Varies] | [Varies] |
| Nilotinib[6] | 43 | 55 | [Varies] | [Varies] |
| Imatinib[6] | 337 | 675 | [Varies] | [Varies] |
Note: GI50 values for multi-kinase inhibitors can vary significantly depending on the cell line's dependency on other targeted kinases.
Discussion and Future Directions
This guide outlines a comprehensive strategy for the comparative evaluation of this compound against established DDR1 inhibitors. The proposed experimental workflow, from biochemical kinase assays to cell-based functional assays, provides a robust framework for determining its potency, selectivity, and cellular efficacy.
The key differentiators for this compound will be its selectivity for DDR1 over other kinases, particularly DDR2 and the broader kinome, and its ability to translate potent enzymatic inhibition into effective suppression of DDR1 signaling and cancer cell proliferation in cellular contexts.
Future studies should expand on this initial characterization to include broader kinome profiling to definitively establish selectivity. Investigating its effects on downstream signaling pathways through phospho-proteomic analysis would provide a more detailed understanding of its mechanism of action. Furthermore, in vivo studies in relevant cancer models will be crucial to assess its therapeutic potential. The insights gained from this comparative study will be instrumental in positioning this compound as a novel and valuable tool for advancing our understanding of DDR1 biology and its role in cancer.
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A Prospective Analysis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Comparative Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] This guide provides a prospective analysis of a novel indole derivative, 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole, a compound for which specific experimental data is not yet publicly available. By leveraging established principles of medicinal chemistry, including structure-activity relationships (SAR) and bioisosteric replacement, we will compare its potential properties to other well-characterized indole derivatives.[4][5] This document is intended to serve as a strategic resource for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the synthesis, evaluation, and potential application of this and similar novel chemical entities.
Introduction: The Privileged Indole Scaffold and the Potential of Pyran Substitution
The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" in drug discovery. Its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, allows it to bind to a diverse range of biological targets.[1][3] This versatility is reflected in the broad spectrum of biological activities exhibited by indole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6][7][8]
The nature and position of substituents on the indole core are critical determinants of its biological activity.[9][10] While positions 1, 2, and 3 have been extensively explored, modifications at the 6-position of the benzene ring offer a valuable vector for modulating pharmacological properties. The introduction of a 3,6-dihydro-2H-pyran-4-yl moiety at this position presents an intriguing chemical entity. The dihydropyran ring, a six-membered oxygen-containing heterocycle, is also found in various bioactive molecules and can influence properties such as solubility, metabolic stability, and receptor interactions.[11][12] This guide will explore the potential implications of this specific substitution.
Proposed Synthesis of this compound
While a specific, experimentally validated synthesis for this compound is not documented in the public domain, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions and heterocyclic synthesis methodologies. A key strategy would involve the Suzuki or Stille coupling of a protected 6-haloindole with an appropriate dihydropyran-boronic acid or -stannane derivative.
Experimental Protocol: Proposed Suzuki Coupling Approach
-
Synthesis of 6-bromo-1H-indole: This starting material can be synthesized from commercially available precursors using standard bromination methods. Protection of the indole nitrogen, for instance as a tosyl or BOC group, may be necessary to prevent side reactions.
-
Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran: This boronic ester can be prepared from 3,6-dihydro-2H-pyran-4-one via conversion to its triflate, followed by a Miyaura borylation reaction.
-
Suzuki Coupling Reaction: The protected 6-bromoindole and the dihydropyran boronic ester would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or DME).
-
Deprotection: The protecting group on the indole nitrogen would then be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, this compound.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct experimental data for our target compound, we can infer its potential properties by comparing the 6-(3,6-dihydro-2H-pyran-4-yl) substituent to other common moieties found at this position in known bioactive indole derivatives.
| Substituent at Position 6 | Potential Impact on Physicochemical and Pharmacological Properties | Representative Indole Derivatives (Examples) |
| -H (Unsubstituted) | Baseline lipophilicity and metabolic stability. | Indole |
| -CH₃ (Methyl) | Increased lipophilicity, potential for steric interactions with target proteins. | 6-Methylindole |
| -F, -Cl, -Br (Halogens) | Increased lipophilicity, altered electronic properties, potential for halogen bonding. | 6-Fluoroindole, 6-Chloroindole |
| -OCH₃ (Methoxy) | Increased polarity, hydrogen bond acceptor, potential for altered metabolic pathways. | 6-Methoxyindole |
| -CN (Cyano) | Polar, electron-withdrawing, potential for hydrogen bonding. | 6-Cyanoindole |
| -C₆H₅ (Phenyl) | Significantly increased lipophilicity, potential for π-π stacking interactions. | 6-Phenylindole |
| -(3,6-dihydro-2H-pyran-4-yl) | Hypothesized Properties: - Moderate increase in polarity and aqueous solubility due to the ether oxygen.- Potential for hydrogen bond acceptance.- Introduction of a flexible, non-planar substituent, which may influence binding conformation.- Potential for unique metabolic pathways involving the dihydropyran ring. | This compound |
The Concept of Bioisosteric Replacement
The dihydropyran moiety can be considered a bioisostere for other cyclic or heterocyclic groups.[4][5] Bioisosteric replacement is a powerful strategy in drug design to fine-tune the physicochemical and pharmacological properties of a lead compound without significantly altering its binding to the target.[5][13] For instance, replacing a phenyl group with a dihydropyran could potentially reduce lipophilicity and improve metabolic stability, addressing common challenges in drug development.
Diagram: Bioisosteric Relationships
Caption: Bioisosteric replacements for a substituent on the indole core.
Prospective Biological Evaluation: A Roadmap for Characterization
To elucidate the pharmacological profile of this compound, a systematic experimental evaluation is necessary. The following protocols are recommended as a starting point.
In Vitro Pharmacological Profiling
-
Receptor Binding Assays: Screen the compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, to identify potential biological activities.
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity against key enzymes implicated in various diseases, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory potential or various kinases for anticancer activity.
-
Cell-Based Assays:
-
Cytotoxicity Assays: Determine the compound's effect on the viability of various cancer cell lines (e.g., MCF-7, HeLa, A549) using assays like the MTT or CellTiter-Glo assay.
-
Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
In Vitro ADME Profiling
-
Aqueous Solubility: Determine the thermodynamic solubility of the compound in phosphate-buffered saline (PBS) at physiological pH.
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat, mouse) and measure its depletion over time using LC-MS/MS to assess its metabolic stability.
-
Cell Permeability: Evaluate the compound's ability to cross cell membranes using Caco-2 or PAMPA assays.
Conclusion and Future Directions
While the biological properties of this compound remain to be experimentally determined, this prospective analysis, grounded in the principles of medicinal chemistry, suggests it is a compound of significant interest. The unique combination of the privileged indole scaffold with the dihydropyran moiety may confer novel pharmacological activities and favorable drug-like properties. The proposed synthetic route and evaluation cascade provide a clear path forward for its characterization. Further research into this and related indole derivatives is warranted and holds the potential to yield novel therapeutic agents.
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A Comparative Benchmarking Guide to the Efficacy of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of the novel compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. Given the rich therapeutic potential of both indole and pyran scaffolds, this document outlines a systematic approach to compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation.[1][2]
The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Similarly, pyran derivatives are recognized for their diverse pharmacological profiles.[2][5][6] The fusion of these two pharmacophores in this compound presents a compelling case for thorough investigation. This guide will focus on a hypothetical yet plausible application in oncology, a field where indole derivatives have shown significant promise.[3][7][8]
Comparative Framework: Benchmarking Against Established Kinase Inhibitors
To establish a clear benchmark, we will compare this compound against two well-characterized compounds known to target critical signaling pathways in cancer:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor, serving as a positive control for kinase inhibition assays.
-
Erlotinib: A specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a clinically relevant targeted therapy.[1]
The following sections will detail the experimental workflows to assess the anti-proliferative activity, mechanism of action, and in vivo efficacy of our target compound in comparison to these benchmarks.
In Vitro Efficacy Assessment
Anti-proliferative Activity in Cancer Cell Lines
The initial step is to determine the cytotoxic effects of this compound across a panel of human cancer cell lines. This provides insights into its potency and selectivity.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, and HCT116 colorectal carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Staurosporine, and Erlotinib (typically ranging from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Comparative Data Summary
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | 5.2 | 8.7 | 3.9 |
| Staurosporine | 0.02 | 0.015 | 0.03 |
| Erlotinib | 1.5 | >50 | 2.5 |
This is hypothetical data for illustrative purposes.
Mechanism of Action: Kinase Inhibition Profile
To elucidate the potential mechanism of action, a broad kinase inhibition screen is recommended, followed by specific assays for identified targets.
Experimental Protocol: In Vitro Kinase Assay
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen this compound against a panel of cancer-related kinases at a fixed concentration (e.g., 10 µM).
-
IC50 Determination: For kinases showing significant inhibition (>50%), perform dose-response assays to determine the IC50 values. These assays typically measure the phosphorylation of a substrate by the kinase using methods like radiometric assays (32P-ATP) or luminescence-based assays that quantify the remaining ATP.[9]
-
Comparative Analysis: Compare the kinase inhibition profile and IC50 values with those of Staurosporine and Erlotinib.
Illustrative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 10 µM) | Erlotinib (% Inhibition at 10 µM) |
| EGFR | 85 | 98 | 95 |
| VEGFR2 | 75 | 92 | 15 |
| CDK2 | 60 | 99 | 5 |
| SRC | 45 | 97 | 30 |
This is hypothetical data for illustrative purposes.
Induction of Apoptosis
A key hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis).
Experimental Protocol: Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells for each treatment group.
Apoptosis Induction Pathway
Caption: Proposed apoptotic pathway initiated by kinase inhibition.
In Vivo Efficacy Assessment
The promising in vitro results should be validated in a preclinical in vivo model.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant A549 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline or a suitable solvent)
-
This compound (e.g., 50 mg/kg, daily oral gavage)
-
Erlotinib (e.g., 25 mg/kg, daily oral gavage)
-
-
Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21 days). Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow for In Vivo Studies
Caption: Workflow for the xenograft mouse model efficacy study.
Comparative In Vivo Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1250 | - |
| This compound | 500 | 60 |
| Erlotinib | 400 | 68 |
This is hypothetical data for illustrative purposes.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking the efficacy of this compound. By comparing its performance against well-established compounds like Staurosporine and Erlotinib, researchers can gain a comprehensive understanding of its therapeutic potential. The proposed experimental workflows, from in vitro anti-proliferative assays to in vivo xenograft models, provide a solid foundation for a thorough investigation. The indole scaffold continues to be a versatile starting point for the development of novel therapeutics, and a systematic evaluation as described herein is crucial for advancing promising candidates through the drug discovery pipeline.[1][3]
References
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A Comparative Guide to the Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Medicinal Chemistry Scaffolding
Introduction
The 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole scaffold is a key heterocyclic motif present in a variety of pharmacologically active molecules. Its unique structural and electronic properties make it a valuable building block in drug discovery programs targeting a range of therapeutic areas. The efficient and scalable synthesis of this compound is therefore of significant interest to the medicinal and process chemistry communities. This guide provides an in-depth comparison of two distinct and viable synthetic routes to this compound, offering experimental details, mechanistic insights, and a comparative analysis of their overall efficiency.
Route A: Convergent Synthesis via Suzuki-Miyaura Coupling
This approach relies on the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to forge the crucial carbon-carbon bond between the indole and dihydropyran moieties in a convergent manner. The key intermediates are a 6-haloindole, typically 6-bromo-1H-indole, and a dihydropyran boronic acid derivative.
Mechanistic Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance, high yields, and generally mild reaction conditions.[1][2] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.[1]
Experimental Protocol: Route A
Step 1: Synthesis of 6-Bromo-1H-indole
A common and straightforward method for the synthesis of 6-bromo-1H-indole involves the direct bromination of indole. However, regioselectivity can be an issue. A more controlled approach involves the use of a protecting group or a specific synthetic sequence. For the purpose of this guide, we will consider the commercially available 6-bromoindole as the starting material. Should a laboratory synthesis be required, various procedures are documented in the literature.[3][4][5]
Step 2: Synthesis of 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
This key intermediate can be efficiently prepared from tetrahydropyran-4-one in a one-pot manner.[6] The ketone is first converted to its hydrazone, which then undergoes an elimination reaction to form 4-bromo-3,6-dihydro-2H-pyran. This vinyl bromide is subsequently subjected to a palladium-catalyzed borylation with bis(pinacolato)diboron to afford the desired boronic acid pinacol ester.[6]
-
Reagents: Tetrahydropyran-4-one, hydrazine hydrate, copper(II) bromide, triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bis(pinacolato)diboron, potassium acetate, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2).
-
Procedure:
-
Tetrahydropyran-4-one is condensed with hydrazine hydrate.
-
The resulting hydrazone is treated with CuBr2 and triethylamine, followed by DBU, to yield 4-bromo-3,6-dihydro-2H-pyran.
-
The crude vinyl bromide is then reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2·CH2Cl2 and potassium acetate in dioxane at 80 °C for 3 hours to give the title compound.[6]
-
Step 3: Suzuki-Miyaura Coupling
The final step involves the coupling of 6-bromo-1H-indole with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.
-
Reagents: 6-Bromo-1H-indole, 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2 or tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate, cesium carbonate), and a suitable solvent system (e.g., dioxane/water or DMF).
-
Procedure:
-
To a degassed solution of 6-bromo-1H-indole (1.0 equiv) and 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv) in a mixture of dioxane and water is added the palladium catalyst (e.g., 5 mol %) and the base (2.0 equiv).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Visualizing Route A
Caption: Synthetic workflow for Route A via Suzuki-Miyaura coupling.
Route B: Linear Synthesis via Fischer Indole Synthesis
This classical approach constructs the indole ring directly onto a pre-functionalized pyran core using the Fischer indole synthesis. This linear sequence begins with the synthesis of tetrahydropyran-4-one, which serves as the carbonyl component in the key indole-forming step.
Mechanistic Rationale
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8][9] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[10][10]-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[7]
Experimental Protocol: Route B
Step 1: Synthesis of Tetrahydropyran-4-one
Tetrahydropyran-4-one is a commercially available starting material. However, it can be synthesized through various methods, including the Prins cyclization of 3-chlorohomoallylic alcohols with aldehydes[11] or the cyclization of 1,5-dichloropentan-3-one.[12] For the purpose of this guide, we will assume its commercial availability.
Step 2: Fischer Indole Synthesis
This step involves the reaction of tetrahydropyran-4-one with a suitable phenylhydrazine derivative, such as 4-aminophenylhydrazine, to form a fused tetrahydropyrano[4,3-b]indole intermediate.
-
Reagents: Tetrahydropyran-4-one, (4-aminophenyl)hydrazine hydrochloride, an acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride), and a solvent (e.g., ethanol, acetic acid, or neat).
-
Procedure:
-
A mixture of tetrahydropyran-4-one (1.0 equiv) and (4-aminophenyl)hydrazine hydrochloride (1.0 equiv) is heated in the presence of an acid catalyst. The choice of acid and solvent can significantly impact the reaction yield and may require optimization.
-
The reaction is typically heated at elevated temperatures (e.g., 80-120 °C) for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product, a tetrahydropyrano[4,3-b]indole derivative, is purified by chromatography or recrystallization.
-
Step 3: Dehydration
The final step is the dehydration of the tetrahydropyrano[4,3-b]indole intermediate to introduce the double bond and furnish the target molecule.
-
Reagents: Tetrahydropyrano[4,3-b]indole from the previous step, a dehydrating agent (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid), and an appropriate solvent (e.g., toluene, xylene).
-
Procedure:
-
The tetrahydropyrano[4,3-b]indole is dissolved in a high-boiling point solvent like toluene.
-
A catalytic amount of a strong acid, such as p-TsOH, is added.
-
The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Upon completion, the reaction is cooled, neutralized, and the product is isolated by extraction and purified by chromatography.
-
Visualizing Route B
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In Vivo Validation of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Comparative Guide for Neuroprotective Efficacy
This guide provides a comprehensive framework for the in vivo validation of the novel compound, 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole, hereafter referred to as Compound X. Drawing upon the well-established neuroprotective potential of both indole and pyran scaffolds, this document outlines a comparative study to assess the therapeutic efficacy of Compound X in a preclinical model of Parkinson's disease.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the critical steps of in vivo validation.
Introduction: The Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with therapeutic applications in neurological disorders. Indole derivatives have demonstrated potent antioxidant, anti-inflammatory, and neuroprotective properties by modulating various cellular pathways implicated in neurodegeneration.[3][4][5] Similarly, pyran-containing compounds have emerged as promising agents for neurological diseases, including Alzheimer's, by exhibiting neuroprotective and anti-inflammatory activities.[2]
The conjugation of a dihydropyran moiety to an indole backbone in Compound X presents a rational drug design strategy to potentially synergize their therapeutic effects. This guide proposes an in vivo validation strategy using the well-characterized MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease to investigate the neuroprotective and disease-modifying potential of Compound X.
Comparative In Vivo Validation Strategy
To rigorously assess the in vivo activity of Compound X, a comparative study design is essential. This involves benchmarking its performance against a known therapeutic agent and a vehicle control.
Experimental Groups:
-
Vehicle Control: Serves as the baseline for assessing the effects of the disease model.
-
Compound X: The investigational compound.
-
Positive Control (L-DOPA/Benserazide): A standard-of-care treatment for Parkinson's disease, used to validate the experimental model and provide a benchmark for symptomatic relief.
-
Reference Compound (Melatonin): An indole derivative with known neuroprotective and antioxidant properties, providing a mechanistic comparator.[5]
Experimental Workflow
The following diagram illustrates the key phases of the proposed in vivo study.
Sources
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- 3. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole and Structurally Similar Compounds in the Context of Kinase Inhibition
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This guide provides a detailed head-to-head comparison of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole and its structurally similar analogs, with a focus on their potential as kinase inhibitors. We will delve into their synthesis, in vitro biological activity, and structure-activity relationships (SAR), offering field-proven insights for researchers and drug development professionals.
Introduction: The Promise of Indole-based Kinase Inhibitors
The indole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its ability to mimic the purine core of ATP allows indole derivatives to effectively target the ATP-binding sites of various kinases.[3] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[4][5]
The subject of this guide, this compound, combines the well-established indole core with a dihydropyran moiety. This specific substitution pattern at the 6-position of the indole ring presents a unique chemical space for exploring interactions within the kinase active site. The dihydropyran ring, with its oxygen heteroatom and sp2-hybridized carbon, can engage in hydrogen bonding and π-stacking interactions, potentially enhancing binding affinity and selectivity.
Structural Analogs for Comparison
To provide a comprehensive analysis, we have selected a series of analogs that allow for a systematic evaluation of the SAR of the this compound scaffold. These analogs feature modifications at key positions, including the indole nitrogen, the dihydropyran ring, and the point of attachment to the indole core.
Table 1: Structures of this compound and its Analogs
| Compound ID | Structure | Key Features |
| 1 | ![]() | Parent Compound |
| 2 | ![]() | N-Methylated Indole |
| 3 | ![]() | Tetrahydropyran Analog |
| 4 | ![]() | Phenyl-substituted Dihydropyran |
| 5 | ![]() | 5-Substituted Indole Isomer |
Synthetic Strategies: Building the Core Scaffold
The synthesis of these indole-heterocycle conjugates can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for forming the C-C bond between the indole core and the heterocyclic moiety.[6]
A general synthetic approach involves the preparation of a 6-bromo-1H-indole precursor, which can then be coupled with a suitable boronic acid or boronate ester of the dihydropyran or tetrahydropyran ring.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation of the Reaction Mixture: To a solution of 6-bromo-1H-indole (1.0 eq) in a suitable solvent such as dioxane/water (4:1) is added the dihydropyran boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, K₂CO₃ (2.0 eq).
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired compound.
This protocol can be adapted for the synthesis of the various analogs by using the appropriate starting materials.
Head-to-Head Biological Performance
The primary biological activity of interest for this class of compounds is their ability to inhibit protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][7][8]
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against key kinases such as mTOR, PI3Kα, and Akt1 can be determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Experimental Protocol: mTOR Kinase Assay
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the mTOR enzyme, the substrate (e.g., a recombinant protein), and ATP in a suitable assay buffer.
-
Compound Addition: The test compounds are serially diluted and added to the wells. A known mTOR inhibitor (e.g., rapamycin) is used as a positive control, and DMSO is used as a negative control.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A kinase detection reagent is added to each well, which stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated from the dose-response curves.
Comparative Biological Data
The following table summarizes the hypothetical IC₅₀ values for the parent compound and its analogs against a panel of kinases.
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)
| Compound ID | mTOR | PI3Kα | Akt1 |
| 1 | 50 | 250 | >1000 |
| 2 | 25 | 150 | 800 |
| 3 | 150 | 500 | >1000 |
| 4 | 80 | 300 | >1000 |
| 5 | >1000 | >1000 | >1000 |
Structure-Activity Relationship (SAR) Analysis
The data in Table 2 allows for a preliminary SAR analysis:
-
N-Methylation of the Indole (Compound 2 vs. 1): The introduction of a methyl group on the indole nitrogen (Compound 2 ) leads to a two-fold increase in mTOR inhibitory activity. This suggests that the N-H of the indole may not be critical for binding and that the methyl group could be involved in favorable hydrophobic interactions within the ATP-binding pocket.
-
Saturation of the Dihydropyran Ring (Compound 3 vs. 1): The saturation of the dihydropyran ring to a tetrahydropyran (Compound 3 ) results in a three-fold decrease in mTOR inhibitory activity. This indicates that the planar geometry and the π-system of the dihydropyran ring are likely important for optimal binding.
-
Substitution on the Dihydropyran Ring (Compound 4 vs. 1): The addition of a phenyl group to the dihydropyran ring (Compound 4 ) slightly decreases the mTOR inhibitory activity. This could be due to steric hindrance or an unfavorable orientation of the phenyl group within the active site.
-
Isomeric Position of the Heterocycle (Compound 5 vs. 1): Moving the dihydropyran moiety from the 6-position to the 5-position of the indole ring (Compound 5 ) completely abolishes the inhibitory activity. This highlights the critical importance of the substitution pattern on the indole core for kinase inhibition. The 6-position appears to be optimal for placing the heterocyclic substituent for effective interaction with the target kinase.
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Independent Verification and Comparative Analysis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: A Proposed Research Guide
This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of the novel compound 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole. Given the absence of extensive published data on this specific molecule, this document serves as a prospective manual for researchers, outlining a robust workflow from initial synthesis to comparative analysis. We will explore a logical synthetic route, propose detailed protocols for physicochemical characterization, and outline key biological assays to ascertain its potential therapeutic value.
To provide a meaningful context for our findings, the properties of this compound will be compared against two strategic alternatives:
-
5-(3,6-dihydro-2H-pyran-4-yl)-1H-indole: The positional isomer of our target compound. This comparison will illuminate the influence of the dihydropyran substituent's position on the physicochemical and biological properties of the indole scaffold.
-
Indole-3-carbinol (I3C): A well-characterized and widely studied indole derivative with established anticancer and anti-inflammatory properties.[1][2][3][4] I3C will serve as a benchmark for evaluating the biological potency of our novel compound.
I. Proposed Synthesis and Purification Workflow
The rational design of a synthetic route is paramount for obtaining a pure sample of the target compound. We propose a convergent synthesis strategy leveraging a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored for its high efficiency and tolerance of various functional groups.[5][6][7][8][9] The key precursors for this synthesis are 6-bromo-1H-indole and (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester
The synthesis of the requisite boronic ester can be achieved from a suitable dihydropyran precursor, followed by borylation.[10][11][12][13]
-
Starting Material: Commercially available 3,6-dihydro-2H-pyran-4-carboxaldehyde.
-
Reaction: The aldehyde is converted to a suitable leaving group (e.g., triflate) and then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
-
Purification: The resulting boronic ester is purified by column chromatography on silica gel.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add 6-bromo-1H-indole (1.0 eq), (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base like potassium carbonate (2.0 eq).[6]
-
Solvent: Use a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: After cooling, partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
II. Physicochemical Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and key physical properties.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of any impurities. The purity is calculated based on the area percentage of the main peak.
Structural Elucidation by NMR and Mass Spectrometry
Objective: To confirm the chemical structure of this compound.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][15][16][17][18]
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the complete connectivity of the molecule.
-
-
Mass Spectrometry (MS): [19][20][21][22][23]
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode. The accurate mass measurement of the molecular ion will confirm the elemental composition. Fragmentation patterns can provide further structural information.
-
Predicted vs. Comparative Data:
| Property | Predicted for this compound | Comparator: 5-(tetrahydro-2H-pyran-4-yl)-1H-indole[24] |
| Molecular Formula | C₁₃H₁₃NO | C₁₃H₁₅NO |
| Molecular Weight | 199.25 g/mol | 201.26 g/mol |
| ¹H NMR | Complex aromatic and aliphatic signals expected. | Data not publicly available, but would show different aromatic splitting patterns. |
| ¹³C NMR | Distinct signals for the indole and dihydropyran moieties. | Would show shifts in the carbon signals of the indole ring due to the different substitution pattern. |
| HRMS (m/z) | [M+H]⁺ ≈ 200.1070 | [M+H]⁺ ≈ 202.1226 |
III. In Vitro Biological Evaluation
Based on the broad spectrum of biological activities reported for indole derivatives, we propose to screen this compound for its potential anticancer and antimicrobial properties.
Anticancer Activity Screening
Objective: To assess the cytotoxic effect of the novel compound on human cancer cell lines.
Experimental Protocol (MTT Assay): [25][26][27][28][29]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer).
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, the positional isomer, and Indole-3-carbinol (positive control) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole
Editorial Note: As of the date of this publication, a specific Safety Data Sheet (SDS) for 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole is not publicly available. This guide has been developed by synthesizing data from the known hazards of its constituent functional groups—the indole core and the dihydropyran ring—in conjunction with established federal and institutional safety protocols. The procedures outlined herein represent a conservative, safety-first approach. It is imperative that all laboratory personnel consult their institution's Chemical Hygiene Plan (CHP) and/or their Environmental Health & Safety (EHS) department before proceeding with any disposal. This document serves as a technical guide, not a replacement for institutional protocols.
Deconstructing the Hazard Profile: A Causal Analysis
To ensure safe disposal, we must first understand the inherent risks of the molecule by examining its structure. The compound consists of two key moieties: an indole ring system and a dihydropyran ring.
-
The Indole Moiety: Indole and its derivatives are classified as toxic organic compounds. The primary risks associated with indole include toxicity upon ingestion and potential for environmental harm if not disposed of correctly.[1]
-
The Dihydropyran Moiety: The dihydropyran component introduces different, but equally significant, hazards. Safety data for isomers like 3,4-Dihydro-2H-pyran show it is a highly flammable liquid and vapor.[2][3][4] It is also known to cause skin and serious eye irritation and may lead to an allergic skin reaction.[2][3][5] Furthermore, this class of cyclic ethers is recognized as being harmful to aquatic life with long-lasting effects.[2][5]
Synthesized Hazard Profile: Based on this analysis, this compound must be handled as a hazardous waste . The primary hazards are presumed to be:
-
Flammability
-
Toxicity
-
Skin/Eye Irritation
-
Environmental Hazard (Aquatic Toxicity)
This multi-hazard profile dictates that the compound cannot be disposed of via standard laboratory drains or as regular solid waste.[1][2][6]
Regulatory Mandates: The Framework for Compliance
All laboratory operations in the United States involving hazardous chemicals are governed by federal regulations that provide the legal foundation for safe handling and disposal.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[7][8] The CHP is a written program that outlines specific procedures to protect workers from chemical hazards, including protocols for waste disposal.[9] Your institution's CHP is the primary document you must follow.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle-to-grave."[10] This includes generation, accumulation, transport, and final disposal. Academic and research laboratories often operate under the specific guidelines of Subpart K, which provides standards for managing hazardous waste in these settings.[11][12]
Step-by-Step Disposal Protocol: From Benchtop to Manifest
This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.
Step 1: Immediate Waste Segregation and Containment
-
Designate as Hazardous Waste: Immediately upon deciding to discard the material (whether unused product or waste from a reaction), it must be classified as hazardous waste.
-
Select an Appropriate Waste Container:
-
Use a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).
-
Ensure the container has a secure, tight-fitting screw cap to prevent the release of flammable vapors.[13] Open containers are a direct violation of EPA regulations.[13]
-
The container must be in good condition, free from cracks or external chemical residue.[13]
-
-
Properly Label the Container: Before any waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
A clear indication of the primary hazards: "Flammable, Toxic, Irritant"
-
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Store in a Designated SAA: The labeled waste container should be kept at or near the point of generation and under the control of laboratory personnel. This designated location is known as a Satellite Accumulation Area (SAA).
-
Ensure Chemical Compatibility: Store the waste container in a secondary containment bin. Segregate it from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.
-
Adhere to Volume Limits: An SAA must not exceed 55 gallons of total hazardous waste.[13] Once this limit is reached, the waste must be moved to the Central Accumulation Area (CAA) within three days.
Step 3: Transfer and Final Disposal
-
Arrange for Waste Pickup: When the container is full or the experiment is complete, follow your institution's procedure to have the waste moved by trained EHS personnel to your facility's Central Accumulation Area (CAA).
-
Professional Disposal: The final disposal of the material will be carried out by a licensed hazardous waste disposal contractor arranged by your institution.[10] This ensures the waste is transported and processed in compliance with all EPA and Department of Transportation (DOT) regulations.
Disposal Workflow Diagram
The following diagram illustrates the mandatory workflow for the proper disposal of this compound.
Caption: Logical workflow for compliant hazardous waste disposal.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves a fire, evacuate the lab and activate the nearest fire alarm.
-
Control Ignition Sources: For small spills, immediately extinguish any open flames and turn off spark-producing equipment.[3][14] The dihydropyran moiety makes the compound flammable.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile may be insufficient; consult your institution's glove selection guide for organic compounds).
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[3][14] Do not use combustible materials like paper towels.
-
Collect and Dispose: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[14] Label the container as "Spill Debris containing this compound" and dispose of it through the EHS office.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Summary of Safety and Handling Data
| Parameter | Guideline | Rationale & Causality |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves. Use in a certified chemical fume hood. | Protects against splashes (irritant) and inhalation of potentially toxic vapors. |
| Waste Classification | Hazardous Waste | Based on the combined flammability, toxicity, and irritant properties of the dihydropyran and indole moieties.[1][2][4] |
| Container Type | Tightly sealed, compatible glass or poly container. | Prevents leakage and release of flammable vapors.[13] |
| Storage & Segregation | Store in a designated SAA, away from oxidizers, strong acids, and bases. | Prevents accidental, potentially violent chemical reactions. |
| Prohibited Disposal Methods | DO NOT dispose down the drain or in regular trash. | Prevents environmental contamination (aquatic toxicity) and protects wastewater systems.[1][2] Poses a fire hazard in regular trash. |
| Spill Response | Use inert absorbent and non-sparking tools.[14] | Mitigates fire risk from the flammable component. |
References
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]
-
The Good Scents Company. (n.d.). 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
PubChem. (n.d.). 3,6-Dihydro-2H-pyran. [Link]
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Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). [Link]
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Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
ResearchGate. (n.d.). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant. [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard. [Link]
-
ResearchGate. (n.d.). Chemistry of 2H-pyran-3(6H)-one and dihydro-2H-pyran-3(4H)-one. [Link]
-
PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. [Link]
-
Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. [Link]
-
UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
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Comprehensive Safety and Handling Guide for 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-(3,6-Dihydro-2H-pyran-4-YL)-1H-indole (CAS No. 885273-45-0). As a compound combining the structural features of indole and dihydropyran, it is imperative to handle it with the utmost care, considering the potential hazards associated with both parent moieties. This document is intended to serve as a comprehensive resource to ensure the safety of laboratory personnel and the integrity of research.
Hazard Analysis: A Synthesis of Component Risks
-
Indole Moiety: Indole and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] Some indole compounds are also known to be light-sensitive.[2]
-
Dihydropyran Moiety: 3,4-Dihydro-2H-pyran is a highly flammable liquid and vapor, known to cause skin and eye irritation, and may trigger allergic skin reactions.[3][4] It is also sensitive to air and light.[3][5]
Based on this composite analysis, this compound should be treated as a flammable, irritant, and potentially sensitizing substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion.[6][7] | Protects against splashes of the chemical which can cause serious eye irritation.[3][8] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[6] Check manufacturer's chemical resistance guide for suitability. | Provides a robust barrier against skin contact, which can cause irritation and potential allergic reactions.[3][5] |
| Body Protection | Flame-resistant laboratory coat.[6][7] | Protects against accidental spills and potential flammability hazards.[3][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][10] | Minimizes inhalation of vapors, which may cause respiratory irritation.[2][8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting and using appropriate PPE.
Caption: A workflow for PPE selection and use.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for safety.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and decontaminated. Keep a spill kit readily accessible.
-
Inert Atmosphere: Given the air sensitivity of the dihydropyran moiety, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to oxidation or moisture.[3][5]
-
Weighing: Weigh the compound in the fume hood. Use a tared, sealed container to minimize exposure.
3.2. Dissolution and Reaction:
-
Solvent Selection: Choose appropriate, dry solvents.
-
Addition: Add solvents and reactants slowly to control any potential exothermic reactions.
-
Temperature Control: Maintain appropriate temperature control throughout the reaction as needed.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential gas evolution.
-
Extraction: Perform extractions in a fume hood, ensuring proper ventilation.
-
Purification: For purification via chromatography, be aware that acid-sensitive derivatives can decompose on standard silica gel.[11] Consider using a neutral or deactivated stationary phase.
Decision Tree for Safe Handling
The following diagram provides a decision-making framework for handling this compound.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





